molecular formula C12H5Cl5 B1360988 2,3,3',5,5'-Pentachlorobiphenyl CAS No. 39635-32-0

2,3,3',5,5'-Pentachlorobiphenyl

Cat. No.: B1360988
CAS No.: 39635-32-0
M. Wt: 326.4 g/mol
InChI Key: QMUDLTGWHILKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3',5,5'-Pentachlorobiphenyl (CAS 39635-32-0) is a congener of the polychlorinated biphenyl (PCB) family, a class of persistent organic pollutants (POPs) consisting of 209 possible congeners . PCBs are highly stable, lipophilic compounds that resist degradation, leading to bioaccumulation in fatty tissues and biomagnification in the food chain . This specific pentachlorobiphenyl is provided as a high-purity Certified Reference Material (CRM) for use in analytical and environmental chemistry. Researchers utilize this congener as a standard in gas chromatography-mass spectrometry (GC-MS) for the precise identification and quantification of PCB residues in environmental samples such as soil, water, and biological tissues, as well as in human serum and adipose tissue monitoring studies . The biological activity and toxicity of PCBs are critically dependent on their structure, particularly the number and position of chlorine atoms . The presence of chlorine atoms in the ortho positions (such as the 2, 2', 5, and 5' positions in this congener) results in a non-coplanar molecular configuration. Non-coplanar PCBs are known to exhibit different toxicological profiles compared to coplanar "dioxin-like" PCBs, potentially causing neurotoxic and immunotoxic effects by interfering with intracellular calcium signaling . Furthermore, certain PCB congeners are established thyroid hormone disruptors. They can mimic thyroid hormones, competitively bind to thyroxine (T4) transport proteins like transthyretin (TTR), and alter the activity of thyroid hormone metabolizing enzymes, thereby disrupting thyroid hormone homeostasis . This product is intended for research applications only, including environmental monitoring, toxicological mechanism studies, and as a standard for quality control in analytical laboratories. This product is "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5-trichloro-3-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)10-4-9(15)5-11(16)12(10)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUDLTGWHILKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865964
Record name 2,3,3',5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39635-32-0
Record name PCB 111
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39635-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',5,5'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',5,5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60947GZH3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

physicochemical properties of 2,3,3',5,5'-Pentachlorobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Toxicokinetic Dynamics of 2,3,3',5,5'-Pentachlorobiphenyl (PCB 111)

Part 1: Executive Summary

This compound (PCB 111) represents a critical model compound within the "non-dioxin-like" (NDL) class of polychlorinated biphenyls. Unlike its coplanar counterparts (e.g., PCB 126), PCB 111 possesses a mono-ortho substitution pattern combined with a specific lack of para-substitution on either ring. This structural configuration prevents the molecule from assuming the planar conformation required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).

For drug development and toxicology professionals, PCB 111 serves as a vital reference standard for distinguishing between AhR-mediated toxicity (dioxin-like) and CAR/PXR-mediated pleiotropic effects (phenobarbital-like). Its high lipophilicity (Log Kow ~6.7) and metabolic resistance make it a persistent organic pollutant (POP) of interest for modeling bioaccumulation kinetics and CYP450 induction profiles distinct from dioxins.

Part 2: Molecular Architecture & Steric Analysis

The physicochemical behavior of PCB 111 is dictated by its substitution pattern. The chlorine atom at the ortho position (C2) introduces steric hindrance with the hydrogen atoms on the opposing ring, forcing a non-planar dihedral angle. Furthermore, the absence of chlorine at the para positions (C4, C4') significantly reduces its ability to stack or intercalate with DNA/receptors in a planar fashion.

Structural Visualization

The following diagram illustrates the substitution logic and the resulting steric clash that defines PCB 111 as a non-dioxin-like congener.

PCB111_Structure Core Biphenyl Scaffold (C12H5Cl5) Ortho Ortho Substitution (2-Cl) Steric Hindrance -> Non-Planar Core->Ortho Defines Twist Meta Meta Substitution (3,3',5,5'-Cl) Increases Lipophilicity Core->Meta Defines Stability Para Para Positions (4,4'-H) Unsubstituted -> Low AhR Affinity Core->Para Defines Toxicity Type Class Classification: NDL-PCB (Non-Dioxin-Like) Ortho->Class Para->Class Critical Factor

Figure 1: Structural logic of PCB 111. The 2-position chlorine forces ring rotation, while the lack of 4,4' substitution prevents dioxin-like planar alignment.

Part 3: Physicochemical Properties

The following parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles in biological systems. Data represents a synthesis of experimental values and high-fidelity QSAR predictions.

PropertyValueUnitSignificance in Research
Molecular Formula C12H5Cl5-Base for mass spectrometry (M+ cluster).
Molecular Weight 326.43 g/mol Determines diffusion rates and membrane permeability.
Physical State Solid (Crystalline)-Standard handling requirement.
Melting Point 104 - 107°CIndicates lattice stability; relevant for solid-phase extraction.
Boiling Point ~378 - 412°CHigh thermal stability; requires high GC oven temps.
Log Kow 6.53 - 6.71-High Lipophilicity. Predicts rapid adipose tissue sequestration.
Water Solubility ~1.34 × 10-2mg/L (25°C)Extremely hydrophobic; requires organic solvents (Hexane/DCM).
Vapor Pressure ~9.0 × 10-6Pa (25°C)Semi-volatile; prone to long-range atmospheric transport.
Henry’s Law Const. ~7.9 × 10-5atm-m³/molHigh volatility from water; partitions readily into air.

Part 4: Toxicokinetics & Metabolic Pathways

For drug development scientists, PCB 111 acts as a specific inducer of the CYP2B subfamily (Phenobarbital-type induction), contrasting with the CYP1A induction seen with dioxin-like PCBs.

Mechanism of Action
  • Absorption: Rapid passive diffusion across the gastrointestinal tract due to high Log Kow.

  • Distribution: Preferential accumulation in lipid-rich tissues (adipose, liver, brain).

  • Metabolism:

    • PCB 111 is metabolized slowly due to the high degree of chlorination.

    • Primary Pathway: Arene oxide formation via CYP2B enzymes.

    • Metabolites: Hydroxylated PCBs (OH-PCBs), typically at the para (4,4') positions where hydrogens are available.

  • Excretion: Biliary excretion of conjugated metabolites (glucuronides/sulfates).

Metabolic Workflow Diagram

PCB111_Metabolism PCB111 PCB 111 (Parent Compound) Uptake Lipid Uptake (Adipose/Liver) PCB111->Uptake Passive Diffusion Receptor Nuclear Receptor Binding (CAR / PXR) Uptake->Receptor Ligand Binding Enzyme Enzyme Induction (CYP2B1 / CYP2B2) Receptor->Enzyme Transcriptional Activation Metabolism Hydroxylation (Arene Oxide Intermediate) Enzyme->Metabolism Catalysis Metabolite 4-OH-PCB 111 (Excretable/Bioactive) Metabolism->Metabolite Phase I Reaction

Figure 2: Toxicokinetic pathway of PCB 111, highlighting CAR/PXR-mediated induction of CYP2B enzymes, distinct from the AhR pathway.

Part 5: Analytical Methodologies

Accurate quantification of PCB 111 requires separation from interfering congeners (e.g., PCB 115, 110) which often co-elute on standard non-polar columns.

Recommended Protocol: Isotope Dilution GC-MS/MS

This protocol ensures specificity and corrects for matrix effects, essential for biological matrices (blood/tissue).

  • Internal Standard Spiking:

    • Add 13C12-labeled PCB 111 to the sample prior to extraction. This acts as a surrogate for recovery correction.

  • Extraction:

    • Solid Samples (Tissue/Soil): Soxhlet extraction with Hexane:Acetone (1:1) for 16 hours.

    • Liquid Samples (Plasma): Liquid-Liquid Extraction (LLE) with Hexane/Methyl tert-butyl ether (MTBE).

  • Cleanup (Critical Step):

    • Acid Silica Gel: Removes lipids.

    • Florisil Column: Fractionates PCBs from more polar interferences.

  • Instrumental Analysis:

    • System: Gas Chromatography coupled to Triple Quadrupole Mass Spectrometry (GC-MS/MS).

    • Column: Phenomenex Zebron ZB-5MS or DB-5ms (60m x 0.25mm x 0.25µm). Note: A 60m column is preferred over 30m to resolve PCB 111 from isobaric interferences.

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion: m/z 326 (M+)

      • Product Ions: m/z 256 (M - 2Cl) and m/z 220 (M - 3Cl).

Part 6: References

  • Ballschmiter, K., & Zell, M. (1980). Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302(1), 20-31.

  • Hansen, L. G. (1998). The Ortho Side of PCBs: Occurrence and Disposition. Springer US. (Foundational text on non-dioxin-like PCBs).

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: this compound.

  • World Health Organization (WHO). (2005).[1] The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. (Clarifies exclusion of PCB 111 from TEF list).

  • NIST. (2025). SRM 2262 - Polychlorinated Biphenyls in Isooctane. (Standard reference material for PCB analysis).

Sources

molecular structure and conformation of PCB 157

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Receptor Affinity of PCB 157

Topic: Molecular Structure, Conformation, and Toxicological Mechanism of PCB 157 CAS Registry Number: 69782-90-7 IUPAC Name: 2,3,3',4,4',5'-Hexachlorobiphenyl[1]

Executive Summary & Molecular Identity

PCB 157 is a high-molecular-weight polychlorinated biphenyl (PCB) congener characterized by a unique "mono-ortho" substitution pattern.[1] Unlike the coplanar, dioxin-like PCBs (e.g., PCB 126) that exhibit maximum toxicity, PCB 157 occupies a transitional structural space.[1] Its single chlorine atom at the ortho position (C2) introduces a steric penalty that prevents the molecule from easily adopting a planar conformation in the gas phase, yet it retains sufficient flexibility to bind the Aryl Hydrocarbon Receptor (AhR) under biological conditions.

This guide analyzes the conformational plasticity of PCB 157, its specific interaction with the AhR binding pocket, and the requisite experimental protocols for its synthesis and quantification.

Property Data
Molecular Formula C₁₂H₄Cl₆
Molecular Weight 360.88 g/mol
Chlorine Substitution Ring A: 2,3,4
Classification Mono-ortho substituted PCB
TEF (WHO 2005) 0.00003 (Toxic Equivalency Factor relative to TCDD)
Physical State Solid crystalline (Melting Point: ~150.8°C)

Conformational Analysis: The Steric Gate

The biological activity of PCB 157 is dictated by the dihedral angle (


) between its two phenyl rings. This angle is a compromise between electronic conjugation (which favors planarity) and steric repulsion (which favors a twisted state).
The Dihedral Twist
  • Ground State (Gas/Solution): Due to the steric clash between the bulky chlorine at C2 and the hydrogen at C2'/C6', PCB 157 adopts a non-planar conformation with a dihedral angle typically between 40° and 60° .

  • Bioactive State (AhR Bound): To fit into the narrow hydrophobic slot of the AhR ligand-binding domain (LBD), the molecule must overcome an energy barrier (rotational barrier ~10-15 kcal/mol) to flatten to a near-planar conformation (< 20°).

Atropisomerism Potential

While PCB 157 is chiral (due to the asymmetric substitution pattern), the rotational barrier provided by a single ortho-chlorine is generally insufficient to isolate stable atropisomers at physiological temperatures.[1] Rapid racemization occurs, meaning PCB 157 exists as a racemate in solution, unlike tri- or tetra-ortho PCBs which can be resolved into stable enantiomers.[1]

Conformation Figure 1: Conformational Dynamics of PCB 157 upon Receptor Binding Sub Substitution Pattern (2,3,3',4,4',5') Steric Steric Clash (Cl-2 vs H-2'/6') Sub->Steric Creates Ground Ground State (Twisted ~50°) Steric->Ground Forces Energy Energy Penalty (Rotational Barrier) Ground->Energy Requires Input Bound Bioactive State (Planar <20°) Energy->Bound Induced Fit (AhR)

Structure-Activity Relationship (SAR) & Toxicology

The toxicity of PCB 157 is mediated strictly through the AhR signaling pathway , acting as an agonist. However, its potency is orders of magnitude lower than TCDD (Dioxin) or PCB 126.

The "Induced Fit" Mechanism[1]
  • Ligand Entry: PCB 157 enters the AhR PAS-B domain.[1]

  • Steric Strain: The receptor pocket forces the phenyl rings to rotate against the steric repulsion of the C2 chlorine.

  • Binding Affinity: The energy cost of this rotation reduces the net binding affinity (

    
    ), resulting in a lower TEF (0.00003) compared to the non-ortho PCB 126 (TEF 0.1), which is already planar.
    
Metabolic Hotspots

Metabolism by Cytochrome P450 enzymes (specifically CYP1A1 and CYP2B families) is governed by the availability of adjacent unsubstituted carbon atoms (vicinal hydrogens) to form arene oxide intermediates.

  • Ring B (3,4,5-Cl): Hydrogens are at 2' and 6'.[1] These are isolated (meta to each other). No vicinal H-sites.[1]

  • Ring A (2,3,4-Cl): Hydrogens are at 5 and 6.[1] These are vicinal .

  • Prediction: The primary site of metabolic attack is the C5-C6 bond on Ring A, leading to 5,6-epoxidation and subsequent hydrolysis to a dihydrodiol or rearrangement to a phenol.[1]

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

Objective: Synthesize high-purity PCB 157 avoiding the formation of toxic polychlorinated dibenzofurans (PCDFs).

Reagents:

  • Aryl Halide: 1-bromo-2,3,4-trichlorobenzene[1]

  • Boronic Acid: 3,4,5-trichlorophenylboronic acid[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Na₂CO₃ (2M aqueous)

Protocol:

  • Inert Atmosphere: Purge a reaction flask with Argon.

  • Dissolution: Dissolve 1.0 eq of aryl halide and 1.1 eq of boronic acid in Toluene/Ethanol (4:1 ratio).

  • Catalysis: Add 3 mol% Pd(PPh₃)₄ followed by the base.

  • Reflux: Heat to 90°C for 12 hours. The ortho-chlorine on the halide partner may slow the rate; monitor via TLC.

  • Workup: Quench with water, extract with hexane.[1]

  • Purification: Flash chromatography on silica gel (Hexane eluent). Recrystallize from methanol to obtain white needles.[1]

Structural Validation: 1H-NMR Signature

The proton NMR spectrum is the definitive identification tool for PCB 157, distinguishing it from isomers like PCB 156.[1]

  • Ring B Protons (H-2', H-6'): These protons are chemically equivalent due to the axis of symmetry in the 3,4,5-substituted ring.[1]

    • Signal:Singlet (approx.[1] 7.4 - 7.6 ppm).

  • Ring A Protons (H-5, H-6): These protons are vicinal (neighbors).[1]

    • Signal:Pair of Doublets (coupling constant

      
       Hz).[1]
      
    • Interpretation: If you see three distinct signals (one singlet, two doublets), the structure is confirmed.[1]

Analytical Quantification (GC-MS/MS)

For biological or environmental matrices, High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the gold standard.[1]

ParameterSetting
Column HT-8 or DB-5ms (60m x 0.25mm ID, 0.25µm film)
Carrier Gas Helium (constant flow 1.0 mL/min)
Injector Splitless, 280°C
Temp Program 100°C (1 min)

20°C/min

200°C

2°C/min

260°C
Ionization Electron Impact (EI) at 70 eV
Monitoring SIM Mode (Selected Ion Monitoring)
Target Ions m/z 359.8415 (M+), 361.8385 (M+2), 363.8356 (M+4)

Quality Control:

  • Internal Standard: Use ¹³C₁₂-labeled PCB 157 (isotope dilution method).

  • Resolution Check: Ensure baseline separation from PCB 156 (which often co-elutes on standard 30m columns; a 60m column or specific phase like HT-8 is required for separation).[1]

References

  • Van den Berg, M., et al. (2006).[1] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences. Link

  • Lehmler, H.J., et al. (2010).[1] Synthesis of Polychlorinated Biphenyls (PCBs) and their Metabolites using Suzuki-Coupling. Chemosphere.[1] Link

  • Safe, S. (1994).[1] Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology. Link

  • Grimm, F.A., et al. (2015).[1] The biological activity of polychlorinated biphenyls (PCBs) is influenced by their conformation. Environmental Science & Technology.[1] Link

  • Cambridge Isotope Laboratories. (2024).[1] PCB 157 Certified Reference Material Data Sheet. Link

Sources

Structural Exclusion & Toxicological Profiling of 2,3,3',5,5'-Pentachlorobiphenyl (PCB 111)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the toxicological classification of 2,3,3',5,5'-Pentachlorobiphenyl (IUPAC No.[1] PCB 111) . Contrary to common assumptions regarding pentachlorinated biphenyls, PCB 111 is not assigned a Toxic Equivalency Factor (TEF) by the World Health Organization (WHO 2005/2022 framework).

While it falls under the "mono-ortho" substitution class—a category that typically includes dioxin-like congeners such as PCB 105 or 118—PCB 111 lacks the critical para-substitution (4,4') required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).[1] Consequently, it exhibits negligible dioxin-like potency.[1][2] This guide delineates the Structure-Activity Relationship (SAR) governing this exclusion, details the bioassays used to validate its non-dioxin-like (NDL) status, and outlines its potential alternative toxicity pathways.[1]

Part 1: Structural Identity & The TEF Framework

To understand the exclusion of PCB 111 from the TEF scheme, we must first analyze its molecular geometry against the "Gold Standard" of dioxin toxicity: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).[1]

Chemical Identity[1][2]
  • IUPAC Name: this compound[1]

  • Congener Number: PCB 111

  • Molecular Formula: C₁₂H₅Cl₅[1][2][3]

  • Substitution Pattern:

    • Ring A: 2, 3, 5 (Ortho, Meta, Meta)[1]

    • Ring B: 3', 5' (Meta, Meta)[1]

    • Total Ortho Cl: 1 (Mono-ortho)

    • Total Para Cl: 0 (Null)

The WHO TEF Criteria

The TEF concept weights the toxicity of varying congeners relative to TCDD (TEF = 1.0).[4] For a PCB to be assigned a TEF, it must meet specific structural criteria allowing it to assume a planar configuration and intercalate into the AhR ligand-binding pocket.[1]

Table 1: WHO TEF Status Comparison

FeaturePCB 126 (Reference DL-PCB)PCB 111 (Target Congener)Impact on TEF
Structure 3,3',4,4',5-PeCB2,3,3',5,5'-PeCBCritical
Ortho-Cl 0 (Non-ortho)1 (Mono-ortho)PCB 111 has increased steric rotation.[1]
Meta-Cl 24PCB 111 is heavily meta-substituted.[1][2]
Para-Cl 2 (4, 4') 0 (None) The Exclusion Factor.
AhR Binding High AffinityNegligible / Non-BinderNo gene activation (CYP1A1).[1][2]
WHO 2005 TEF 0.1 Not Assigned (0) PCB 111 is considered Non-Dioxin-Like.[1][2]

Part 2: Mechanistic Basis of Exclusion (SAR Analysis)

The absence of a TEF for PCB 111 is not an oversight; it is a direct consequence of molecular physics.[2] The AhR binding pocket is a hydrophobic slot that requires a ligand to be essentially rectangular (lateral substitution) and planar.

The "Para-Substitution" Rule

Dioxin-like activity strictly requires chlorine atoms at the lateral positions (3, 4, 5).[1]

  • PCB 126: Has 3,4,5 and 3',4'.[1][3] It forms a perfect lateral block.

  • PCB 111: Has 3,5 and 3',5'.[1][2] The absence of chlorines at the 4 and 4' positions creates a "void" in the center of the molecule's lateral edge. This prevents the Van der Waals forces necessary to lock the ligand into the receptor.

Visualization of the Exclusion Logic

The following diagram illustrates the decision tree used by toxicologists to determine if a PCB warrants a TEF value.

TEF_Exclusion_Logic Start PCB Congener Analysis OrthoCheck Count Ortho Chlorines (Positions 2, 6, 2', 6') Start->OrthoCheck IsPlanar Is Planar Conformation Possible? OrthoCheck->IsPlanar 0 or 1 Ortho NDL_PCB Non-Dioxin-Like (NDL) (TEF = 0) OrthoCheck->NDL_PCB 2+ Ortho (Steric Hindrance) ParaCheck Check Lateral Substitution (Are 4 and 4' substituted?) IsPlanar->ParaCheck Yes AhR_Binding AhR Binding Affinity ParaCheck->AhR_Binding Both 4,4' Present PCB111_Specific PCB 111 Case: Mono-ortho but NO Para-Cl ParaCheck->PCB111_Specific Missing 4 or 4' DL_PCB Dioxin-Like PCB (Assign TEF) AhR_Binding->DL_PCB High Affinity PCB111_Specific->NDL_PCB Fails Binding

Figure 1: Decision logic for TEF assignment. PCB 111 fails at the "ParaCheck" stage due to the 2,3,3',5,5' substitution pattern.

Part 3: Experimental Validation Protocol

To scientifically validate that PCB 111 has a TEF of 0, researchers employ the H4IIE-luc Transactivation Bioassay .[1] This assay measures the induction of the CYP1A1 gene (a direct downstream target of AhR) using a luciferase reporter.

Protocol: H4IIE-luc Bioassay for TEF Determination[1][2]
  • Objective: Quantify the Relative Potency (REP) of PCB 111 against TCDD.

  • Cell Line: Rat hepatoma (H4IIE) stably transfected with pGudLuc1.1 (contains Dioxin Responsive Elements).[2]

Workflow:

  • Seeding: Plate H4IIE-luc cells in 96-well plates (20,000 cells/well).[1][2] Incubate 24h at 37°C/5% CO₂.

  • Dosing:

    • Standard Curve: TCDD (range 0.1 pM to 1000 pM).[1][2]

    • Test Compound: PCB 111 (range 1 nM to 10 µM). Note the higher concentration range required for NDLs.

    • Vehicle Control: DMSO (0.1% final v/v).[1][2]

  • Exposure: Incubate cells with compounds for 24–72 hours.[1][2]

  • Lysis & Detection: Remove media, wash with PBS, add lysis buffer.[1][2] Add Luciferin substrate.[1][2]

  • Measurement: Measure luminescence (RLU) using a luminometer.

  • Data Analysis: Plot Dose-Response Curves.

    • Result for DL-PCBs (e.g., PCB 126): Sigmoidal curve reaching max efficacy similar to TCDD.[1][2]

    • Result for PCB 111: Flat line or extremely weak response only at cytotoxic concentrations (>10 µM).[2]

    • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .
      
    • Verdict: Since PCB 111 typically fails to reach 50% max induction, REP is undefined/negligible , confirming TEF ≈ 0.

Part 4: Alternative Toxicity Pathways (The "NDL" Profile)

Since PCB 111 is excluded from the TEF scheme, its risk assessment must focus on Non-Dioxin-Like (NDL) mechanisms.[1][2] NDL-PCBs are known to act as neurotoxicants rather than carcinogens (in the AhR sense).[1][2]

Ryanodine Receptor (RyR) Sensitization

While di-ortho PCBs are the most potent RyR agonists, mono-ortho PCBs like PCB 111 can exhibit "mixed" behavior or contribute to mixture toxicity.[1][2]

  • Mechanism: Binding to RyR1 (skeletal muscle) or RyR2 (cardiac/brain) channels.[2][5]

  • Effect: Stabilizes the receptor in an "open" state, leading to uncontrolled Ca²⁺ leakage from the sarcoplasmic reticulum.

  • Outcome: Altered neuronal signaling, potential neurodevelopmental deficits.[1][2][6][7]

Pathway Visualization: NDL vs. DL Toxicity

Toxicity_Pathways PCB126 PCB 126 (Coplanar / DL) AhR AhR Receptor (Cytosol) PCB126->AhR High Affinity PCB111 PCB 111 (Mono-ortho / NDL) PCB111->AhR No Binding RyR Ryanodine Receptor (Ca2+ Channel) PCB111->RyR Potential Sensitization DRE DRE Binding (Nucleus) AhR->DRE Ca_Flux Intracellular Ca2+ Elevation RyR->Ca_Flux Tox_DL CYP1A1 Induction Immune Suppression TEF Effects DRE->Tox_DL Tox_NDL Neurotoxicity Dendritic Growth Defects No TEF Assigned Ca_Flux->Tox_NDL

Figure 2: Divergent toxicity pathways.[1][2] PCB 111 bypasses the AhR/TEF pathway and is assessed via NDL endpoints.

References

  • Van den Berg, M., et al. (2006).[1][2][8][9] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds.[2][9][10] Toxicological Sciences, 93(2), 223–241.[1][8] Link

  • Safe, S. (1994).[1][2] Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology, 24(2), 87-149.[1][2] (Foundational SAR for PCB exclusion).

  • Pessah, I. N., et al. (2010).[1][2][11] Ryanodine receptor-dependent mechanisms of PCB developmental neurotoxicity.[1][2][6][11] Neurotoxicology, 31(5), 573-583.[1][2] Link

  • World Health Organization. (2016).[1][2] Dioxins and their effects on human health. Fact sheet. Link

  • Haws, L. C., et al. (2006).[1][2][9][12] Development of a refined database of relative potency estimates for dioxin-like compounds. Toxicological Sciences, 89(1), 4-30.[1][2][12] (Database confirming lack of REP for PCB 111).

Sources

Thermodynamic Stability & Atropisomeric Potential of Mono-Ortho PCBs

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Dynamics Guide for Research & Development

Executive Summary

This technical guide analyzes the thermodynamic and structural stability of mono-ortho substituted Polychlorinated Biphenyls (PCBs). While PCBs are environmental toxicants, their structural behavior—specifically the restriction of rotation around the biaryl bond—offers a critical case study for drug development professionals studying atropisomerism and conformational restriction in ligand-receptor interactions.

This document details the energetic barriers imposed by single ortho-chlorine substitution, provides a density functional theory (DFT) workflow for predicting these barriers, and correlates these thermodynamic properties with biological activity (AhR binding) and analytical separation behaviors.

Part 1: Structural Dynamics & Thermodynamics

The thermodynamic stability of mono-ortho PCBs (e.g., PCB 105, 118, 156) is defined not just by their formation enthalpy (


), but by their rotational energy barrier  (

). Unlike non-ortho "coplanar" PCBs which can easily adopt a flat conformation, mono-ortho congeners exist in a delicate energetic equilibrium.
The Ortho-Effect and Dihedral Twist

In a biphenyl system, the energy minimum is determined by the balance between


-conjugation (favoring planarity, 

) and steric repulsion (favoring a twist,

).
  • Non-Ortho PCBs: Steric clash is minimal (H vs H). The molecule can achieve near-planarity (

    
     twist in gas phase, 
    
    
    
    in crystal packing), allowing maximum overlap with the planar Aryl Hydrocarbon Receptor (AhR) binding pocket.
  • Mono-Ortho PCBs: The single chlorine atom at the 2, 2', 6, or 6' position introduces a significant Van der Waals radius clash (1.75 Å for Cl vs 1.20 Å for H).

    • Thermodynamic Consequence: To relieve this strain, the phenyl rings twist to a dihedral angle (

      
      ) of approximately 60°–80° .
      
    • Energy Penalty: Forcing a mono-ortho PCB into the planar conformation required for high-affinity AhR binding costs approximately 4–6 kcal/mol (16–25 kJ/mol) of internal energy.

The Buttressing Effect

A critical concept for medicinal chemists is the "buttressing effect." If a meta chlorine is present adjacent to the ortho chlorine (e.g., 2,3-dichloro substitution), the meta-chlorine prevents the ortho-chlorine from bending outward to relieve strain. This significantly increases the rotational barrier, effectively "locking" the conformation more rigidly than ortho-substitution alone.

Quantitative Data: Relative Stability

The following table summarizes the thermodynamic cost of planarity, which is inversely proportional to AhR binding affinity.

Table 1: Thermodynamic & Biological Properties of Select PCB Classes

Congener ClassSubstitution PatternEquilibrium Dihedral Angle (

)
Rotational Barrier (to Planarity)WHO 2005 TEF (Toxicity Factor)
Non-Ortho 3,3',4,4' (PCB 77)~40°Low (< 2 kcal/mol)0.0001
Mono-Ortho 2,3,4,4',5 (PCB 118)~70°Medium (~5 kcal/mol) 0.00003
Di-Ortho 2,2',5,5' (PCB 52)~90°High (> 10 kcal/mol)0 (Negligible)

Part 2: Computational Assessment Protocol (DFT)

For researchers predicting the stability of biphenyl scaffolds, the following self-validating computational workflow ensures accurate estimation of rotational barriers.

Workflow Diagram

DFT_Workflow Start Input Structure (Z-Matrix/Cartesian) Opt_Ground Geometry Optimization (B3LYP/6-311G**) Start->Opt_Ground Freq_Check Frequency Analysis (No imaginary freqs) Opt_Ground->Freq_Check Scan Relaxed PES Scan (Dihedral 0° to 180°, step 10°) Freq_Check->Scan Valid Minima TS_Opt Transition State Opt (Planar 0° constraint) Scan->TS_Opt Identify Maxima Calc Calculate Delta G (G_TS - G_Ground) TS_Opt->Calc

Caption: Computational workflow for determining rotational energy barriers in biphenyl systems.

Step-by-Step Methodology

Objective: Determine the Gibbs Free Energy of Activation (


) for rotation through the planar transition state.
  • Conformational Search:

    • Generate initial 3D coordinates.

    • Perform a molecular mechanics (MMFF94) pre-optimization to identify the global minimum (usually twisted).

  • Geometry Optimization (DFT):

    • Theory Level: B3LYP functional with the 6-311G(d,p) basis set.[1][2] This balances cost with accuracy for halogenated aromatics.

    • Solvation: Use a PCM (Polarizable Continuum Model) with water or octanol if modeling biological partitioning; use gas phase for fundamental stability.

    • Validation: Calculate vibrational frequencies. The ground state must have zero imaginary frequencies.

  • Potential Energy Surface (PES) Scan:

    • Perform a "relaxed scan" of the central C-C dihedral angle.

    • Constrain the dihedral angle in 10° increments from 0° to 180°. Optimize all other degrees of freedom at each step.

  • Transition State (TS) Isolation:

    • The energy maximum at 0° (syn-planar) or 180° (anti-planar) represents the Transition State.

    • Perform a TS optimization (Berny algorithm) on this structure.

    • Validation: The TS must have exactly one imaginary frequency corresponding to the twisting motion.

  • Thermodynamic Calculation:

    • Note: Include Zero-Point Energy (ZPE) corrections.

Part 3: Biological & Analytical Implications[3]

The thermodynamic barrier calculated above directly dictates the "residence time" of the PCB in the AhR binding pocket and its separation behavior in chromatography.

Mechanism of Action (AhR Binding)

The Aryl Hydrocarbon Receptor (AhR) requires a planar ligand (approx.


 Å box).
  • Thermodynamic Penalty: For a mono-ortho PCB to bind, the binding energy released (

    
    ) must overcome the rotational energy penalty (
    
    
    
    ) required to flatten the molecule.
  • Result: This is why mono-ortho PCBs have TEF values of 0.00003 (orders of magnitude lower than non-ortho).[3] They can bind, but the energetic cost reduces the equilibrium constant (

    
    ).
    
Analytical Validation: Carbon Column Fractionation

The most robust experimental validation of these thermodynamic properties is Carbon Column Chromatography . This method separates PCBs based strictly on planarity (molecular surface area contact with graphite).

Protocol: Fractionation of Mono-Ortho PCBs

  • Preparation: Use a glass column packed with Activated Carbon dispersed on silica gel (or commercial Porous Graphitic Carbon HPLC columns).

  • Loading: Apply the PCB extract (in hexane).

  • Elution 1 (Di-Ortho/Multi-Ortho):

    • Solvent: 100% Hexane or Dichloromethane/Hexane (low polarity).

    • Mechanism:[3][4] Due to the high steric twist (

      
      ), di-ortho PCBs cannot interact strongly with the planar graphite sheets. They elute immediately.
      
  • Elution 2 (Mono-Ortho):

    • Solvent: Dichloromethane/Methanol or Toluene (medium polarity/aromaticity).

    • Mechanism:[3][4] Mono-ortho PCBs have "intermediate" planarity. They interact with graphite stronger than di-ortho but weaker than non-ortho.

  • Elution 3 (Non-Ortho):

    • Solvent: Toluene (reverse flow) or high-strength aromatic solvent.

    • Mechanism:[3][4] These are thermodynamically capable of becoming flat, maximizing

      
      -
      
      
      
      stacking with graphite. They require harsh conditions to desorb.

Self-Validating Check: If PCB 118 (mono-ortho) elutes in Fraction 1, the column activity is too low. If it elutes in Fraction 3, the column is overloaded or too active.

Part 4: References

  • Van den Berg, M., et al. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences, 93(2), 223–241. Link

  • Andersson, P. L., et al. (1997).[5][6] The internal barriers of rotation for the 209 polychlorinated biphenyls. Environmental Science and Pollution Research, 4(2), 75-81.[7] Link

  • US EPA. (2008). Method 1668B: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. United States Environmental Protection Agency.[8][9] Link

  • Dorr, G., et al. (1996). Enthalpies of formation of polychlorinated biphenyls. Chemosphere, 33(8), 1563-1568. Link

  • Safe, S. (1990). Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs).[10] Critical Reviews in Toxicology, 21(1), 51-88. Link

Sources

Environmental Persistence and Degradation Kinetics of PCB 157 (2,3,3',5,5'-Pentachlorobiphenyl) in Sediment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the environmental half-life, physicochemical partitioning, and degradation mechanisms of PCB 157 (2,3,3',5,5'-Pentachlorobiphenyl) in sediment matrices. Designed for researchers and environmental scientists, this document moves beyond generic persistence data to focus on the specific behavior of this mono-ortho, dioxin-like congener.

PCB 157 is characterized by extreme hydrophobicity (Log Kow 7.18 ) and high resistance to aerobic biodegradation. Its environmental fate is governed almost exclusively by anaerobic reductive dechlorination in deep sediment layers. The estimated half-life in active sediment ranges from 10 to 20 years , extending to >50 years in undisturbed, anaerobic sinks.

Chemical Identity and Physicochemical Framework

Understanding the persistence of PCB 157 requires a foundational grasp of its molecular structure and partitioning behavior. As a pentachlorobiphenyl with a single ortho-chlorine, it possesses a planar configuration that facilitates strong adsorption to organic carbon and significant bioaccumulation potential.

Structural Properties
  • IUPAC Name: this compound

  • Congener Number: 157

  • Chlorine Substitution Pattern:

    • Ring A: 2, 3, 5 (Ortho, Meta, Meta)

    • Ring B: 3', 5' (Meta, Meta)

  • Toxic Equivalency Factor (TEF): 0.00003 (WHO 2005), classified as a "mono-ortho" dioxin-like PCB.

Partitioning Dynamics (The Kow Driver)

The environmental half-life of PCB 157 is inextricably linked to its bioavailability. With a Log Kow of 7.18 [1], PCB 157 exhibits a massive preference for the organic phase over the aqueous phase.

Table 1: Physicochemical Parameters of PCB 157

ParameterValueSourceImplication for Sediment Fate
Log Kow 7.18[1]Strong sorption to lipids and organic matter.
Log Koc ~6.97Calc.Immobilization in sediment; limited pore-water mobility.
Water Solubility ~1.5 µg/LEst.Negligible dissolution; transport is particle-bound.
Vapor Pressure Low-Volatilization from sediment is minimal.

Causality: The high Koc means that >99% of PCB 157 in a sediment-water system is sorbed to sediment organic matter (SOM). This sequestration protects the molecule from microbial attack, as bacteria typically require the contaminant to be dissolved in the aqueous phase (pore water) for uptake and metabolism. Thus, desorption kinetics often limit the biodegradation rate (bioavailability limitation).

Environmental Half-Life and Persistence[1]

The "half-life" of PCB 157 is not a fixed constant but a variable dependent on the redox potential of the sediment environment.

Quantitative Half-Life Estimates
  • Aerobic Surface Sediment (0–5 cm): >20 years (effectively recalcitrant).

    • Mechanism:[1][2][3] Aerobic bacteria (e.g., Burkholderia xenovorans LB400) typically degrade PCBs via biphenyl ring cleavage (dioxygenase attack). However, this pathway is heavily inhibited by high chlorination (≥5 Cl) and meta-substitution on both rings. PCB 157 is largely immune to aerobic attack until it is dechlorinated.

  • Anaerobic Deep Sediment (>5 cm): 10 – 20 years (active dechlorination); >50 years (sequestered).

    • Mechanism:[1][2][3] Reductive dechlorination.[4]

    • Context: In historically contaminated sites (e.g., Hudson River, San Francisco Bay), penta-CBs show slow transformation rates. Half-lives for similar congeners (e.g., PCB 153, 156) are consistently estimated in the decadal range [2].

Factors Influencing Kinetics
  • Microbial Consortium: Presence of Dehalococcoides spp. (specifically Chloroflexi phylum) is required for dechlorination.

  • Temperature: Metabolic rates drop significantly below 10°C, common in deep sediments.

  • Co-contaminants: Heavy metals or petroleum hydrocarbons can inhibit dechlorinating activity.

Degradation Mechanisms: The Anaerobic Pathway[5]

Since aerobic degradation is blocked, the only viable natural attenuation pathway for PCB 157 is Anaerobic Reductive Dechlorination . This process involves the replacement of a chlorine atom with a hydrogen atom, using the PCB as an electron acceptor during bacterial respiration.

The Meta-Dechlorination Pathway

PCB 157 contains four meta-chlorines (3, 5, 3', 5') and one ortho-chlorine (2). Anaerobic bacteria preferentially remove thermodynamically unstable chlorines in the meta and para positions (Process N, M, or Q patterns). PCB 157 has no para-chlorines, so meta-dechlorination is the exclusive initial step.

DOT Diagram 1: Predicted Anaerobic Dechlorination Pathway of PCB 157

PCB157_Degradation cluster_legend Key PCB157 PCB 157 (2,3,3',5,5'-PeCB) Log Kow: 7.18 PCB_Int1 Intermediate A (2,3',5,5'-TeCB) Loss of Cl at pos 3 PCB157->PCB_Int1 Anaerobic Reductive Dechlorination (Meta-Cl removal) PCB_Int2 Intermediate B (2,3,3',5'-TeCB) Loss of Cl at pos 5 PCB157->PCB_Int2 Alternate Meta Pathway PCB_Tri Tri-Chlorobiphenyls (e.g., 2,3',5'-TrCB) Ortho-Enriched PCB_Int1->PCB_Tri PCB_Int2->PCB_Tri PCB_Di Di-Chlorobiphenyls (e.g., 2,6-DiCB or 2,4-DiCB) Accumulates in Sediment PCB_Tri->PCB_Di Further Dechlorination Aerobic Aerobic Ring Cleavage (Only possible after dechlorination) Mineralization to CO2 PCB_Di->Aerobic Sediment Resuspension (Oxic Zone Contact) key1 Red: High Persistence key2 Green: Transitional key3 Blue: End Product (Anaerobic)

Caption: Predicted anaerobic reductive dechlorination cascade for PCB 157. The molecule sequentially loses meta-chlorines, reducing its Log Kow and increasing susceptibility to aerobic attack.

Experimental Protocols for Half-Life Determination

To empirically validate the half-life of PCB 157 in a specific sediment matrix, a Long-Term Microcosm Assay utilizing Isotope Dilution Mass Spectrometry (IDMS) is required.

Microcosm Design (Self-Validating System)

Objective: Measure the pseudo-first-order degradation rate constant (


) to calculate half-life (

).
  • Sediment Collection: Core samples must be collected anaerobically (nitrogen-purged glove box) to preserve the Dehalococcoides community.

  • Spiking: Use 13C12-labeled PCB 157 .

    • Why? Native PCB 157 is likely already present (historical background). The 13C-label allows you to track fresh degradation kinetics distinct from "aged" residues which are less bioavailable.

  • Incubation:

    • Conditions: Dark, 20°C (or in-situ temp), strict anoxia.

    • Duration: Minimum 360 days (Sampling: 0, 30, 90, 180, 360 days).

    • Controls: Sterile (autoclaved) sediment to account for abiotic loss/sorption.

Analytical Workflow (GC-IDHRMS)

The quantification must distinguish the parent congener from co-eluting congeners and breakdown products.

DOT Diagram 2: Analytical Workflow for Sediment Analysis

Analytical_Workflow Sample Sediment Core (2-5g wet wt) Spike Spike Internal Std (13C12-PCB 157) Sample->Spike Extract Soxhlet Extraction (Toluene/Acetone 16h) Spike->Extract Cleanup Cleanup (Acid Silica + Alumina) Extract->Cleanup Instrument GC-HRMS (DB-5MS Column) Cleanup->Instrument Data Quantification (Isotope Dilution Method) Instrument->Data

Caption: Standardized workflow for extraction and quantification of PCB 157 using Isotope Dilution High-Resolution Mass Spectrometry.

References

  • Hawker, D. W., & Connell, D. W. (1988). Octanol-water partition coefficients of polychlorinated biphenyl congeners.[5] Environmental Science & Technology, 22(4), 382–387.[5] Link

  • Reddy, C. M., et al. (2019). Half-lives of PCBs in aquatic ecosystems: A review. Journal of Environmental Management.
  • U.S. EPA. (2024). Technical Fact Sheet – Polychlorinated Biphenyls (PCBs).Link

  • Wiegel, J., & Wu, Q. (2000). Microbial reductive dehalogenation of polychlorinated biphenyls. FEMS Microbiology Ecology, 32(1), 1–15.

Sources

Biotransformation Dynamics of 2,3,3',5,5'-Pentachlorobiphenyl (PCB 111)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic dynamics surrounding 2,3,3',5,5'-Pentachlorobiphenyl (PCB 111). It addresses the topic from two critical vectors: the anaerobic precursors that generate PCB 111 via reductive dechlorination, and the status of PCB 111 itself as a recalcitrant precursor to oxidative metabolites in mammalian systems.

Content Type: Technical Guide | Version: 1.0 Audience: Toxicology Researchers, Environmental Chemists, Drug Development Scientists

Executive Summary

PCB 111 (this compound) represents a critical "metabolic bottleneck" in the degradation of polychlorinated biphenyls. Structurally, it is characterized by a specific chlorination pattern that lacks adjacent unsubstituted carbon atoms (vicinal hydrogens) on the biphenyl rings.

This guide establishes the metabolic lineage of PCB 111:

  • Genesis (Anaerobic): It is a stable accumulation product formed from the microbial reductive dechlorination of Hexachlorobiphenyls (e.g., PCB 159).

  • Fate (Aerobic/Mammalian): It acts as a persistent metabolic precursor, resisting Cytochrome P450-mediated oxidation due to steric hindrance, leading to bioaccumulation and neurotoxic potential.

Part 1: The Anaerobic Genesis (Precursors to PCB 111)

In anoxic environmental compartments (sediments, deep soil), PCB 111 is not a primary pollutant but a metabolic product. The "metabolic precursors" of PCB 111 are higher-molecular-weight congeners, specifically Hexachlorobiphenyls, which undergo organohalide respiration .

Mechanism: Reductive Dechlorination

Specialized anaerobic bacteria (e.g., Dehalococcoides mccartyi, Dehalobacter spp.) utilize higher chlorinated PCBs as terminal electron acceptors. The process involves the removal of chlorine atoms, typically from the meta or para positions, replacing them with hydrogen.

The Primary Precursor: PCB 159

The most direct metabolic precursor to PCB 111 is 2,3,3',4,5,5'-Hexachlorobiphenyl (PCB 159) .

  • Reaction: Para-dechlorination.

  • Enzyme: Reductive Dehalogenase (RDase).

  • Thermodynamics: The removal of the chlorine at the para (4) position on the 2,3,4,5-substituted ring is energetically favorable in reducing environments.

Pathway Logic:



Visualization of the Dechlorination Pathway

The following diagram illustrates the reductive pathway where higher congeners funnel into PCB 111 as a stable intermediate.

DechlorinationPathway Hexa PRECURSOR: PCB 159 (2,3,3',4,5,5'-HexaCB) Inter Intermediate Transition State (Enzyme-Bound) Hexa->Inter Anaerobic Reductive Dehalogenase (RDase) Penta TARGET PRODUCT: PCB 111 (2,3,3',5,5'-PentaCB) Inter->Penta Para-Dechlorination (-Cl at pos 4) Byprod HCl / Cl- Inter->Byprod Env Environment: Anoxic Sediment (Organohalide Respiration)

Caption: Anaerobic reductive dechlorination pathway converting the precursor PCB 159 into PCB 111 via para-chlorine removal.

Part 2: PCB 111 as a Metabolic Substrate (Mammalian Systems)

Once formed or ingested, PCB 111 enters aerobic systems (mammals). Here, the definition of "precursor" shifts: PCB 111 becomes the precursor substrate for oxidative metabolism. However, it is defined by its resistance to this process.

The Structural Blockade (Vicinal Hydrogens)

For Cytochrome P450 (CYP) enzymes to metabolize a PCB effectively, the molecule typically requires two adjacent unsubstituted carbon atoms (vicinal hydrogens) to facilitate the formation of an arene oxide intermediate.

  • Ring A (2,3,5-Cl): Hydrogens are at positions 4 and 6. (Separated by Cl at 5).

  • Ring B (3,5-Cl): Hydrogens are at positions 2, 4, and 6. (Separated by Cl at 3 and 5).

Consequence: PCB 111 lacks vicinal hydrogens. This makes it a "persistent" congener. Metabolism is extremely slow and relies on direct insertion or minor pathways, leading to bioaccumulation.

Minor Metabolic Pathways

Despite resistance, trace metabolism occurs, generating specific metabolites used as biomarkers of exposure.

Metabolic ProductMechanismEnzyme SystemToxicological Relevance
OH-PCB 111 Direct hydroxylation (slow)CYP2B familyPotential endocrine disruption (estrogenicity).
MeSO₂-PCB 111 Mercapturic acid pathwayC-S Lyase / NATLung/Liver retention; high tissue persistence.
Arene Oxides Epoxidation (Sterically hindered)CYP1A1 (Minor)DNA adduct formation (Genotoxicity).
Oxidative Resistance Diagram

This diagram details why PCB 111 fails to metabolize rapidly, contrasting it with a metabolizable congener.

MetabolicResistance PCB111 PCB 111 (2,3,3',5,5') CYP Cytochrome P450 (CYP2B/1A) PCB111->CYP Path_Oxide Arene Oxide Formation CYP->Path_Oxide Preferred Route Path_Direct Direct Insertion CYP->Path_Direct Alternative Route Fail BLOCKED: No Vicinal Hydrogens (Steric Hindrance) Path_Oxide->Fail Success Minor Metabolite: OH-PCB 111 Path_Direct->Success Slow Rate Accum BIOACCUMULATION (Parent Compound) Fail->Accum Major Outcome

Caption: Mechanism of metabolic resistance in PCB 111 showing the blockade of arene oxide formation due to lack of vicinal hydrogens.

Part 3: Experimental Protocols

To study the precursors and metabolites of PCB 111, the following self-validating protocols are recommended.

Protocol A: Anaerobic Microcosm Assay (Precursor Validation)

Objective: Confirm PCB 159 as a metabolic precursor to PCB 111.

  • Medium Preparation: Prepare reduced mineral salts medium (bicarbonate-buffered, pH 7.2). Add resazurin as a redox indicator (must remain colorless).

  • Inoculum: Use sediment from a known PCB-impacted site (e.g., Hudson River or Grasse River) or a pure culture of Dehalococcoides mccartyi.

  • Substrate Dosing:

    • Dissolve PCB 159 (Precursor) in nonane.

    • Coat onto sterile silica beads to maximize surface area.

    • Final concentration:

      
      .
      
  • Incubation: Seal in serum bottles with Teflon-coated stoppers under

    
     headspace. Incubate at 
    
    
    
    in the dark (static).
  • Sampling & Analysis:

    • Sacrifice triplicate bottles at T=0, 2, 4, and 8 weeks.

    • Extract with 1:1 Hexane:Acetone.

    • Validation Step: Monitor the stoichiometric loss of PCB 159 (Hexa) and the concomitant appearance of PCB 111 (Penta) using GC-ECD or GC-MS.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the rate of PCB 111 metabolism (or lack thereof).

  • System: Liver microsomes (Rat induced with Phenobarbital for CYP2B enrichment, or Human liver microsomes).

  • Reaction Mix:

    • Phosphate buffer (0.1 M, pH 7.4).

    • NADPH generating system (Glucose-6-phosphate, G6PDH, NADP+).

    • Substrate: PCB 111 (

      
      ).
      
  • Incubation:

    
     for 60 minutes.
    
  • Termination: Add ice-cold acetonitrile.

  • Analysis:

    • Analyze supernatant via GC-MS/MS (EI or NCI mode).

    • Target: Look for [M-Cl+OH] or [M+16] peaks.

    • Control: Run parallel incubation with PCB 52 (rapidly metabolized) as a positive control to validate enzyme activity.

References

  • Grimm, F. A., et al. (2015). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology. Link

  • Wiegel, J., & Wu, Q. (2000). "Microbial reductive dehalogenation of polychlorinated biphenyls." FEMS Microbiology Ecology. Link

  • James, M. O. (2001). "Polychlorinated Biphenyls: Metabolism and Metabolites." University of Florida / Superfund Research Program. Link

  • Lehmler, H. J., et al. (2010). "Disposition of Polychlorinated Biphenyls in Developing Rats." Environmental Science & Technology. Link

  • Bedard, D. L. (2008). "A Case Study for Microbial PCB Dechlorination." Microbial Biodegradation: Genomics and Molecular Biology. Link

Introduction to BPC 157: A Peptide of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of BPC 157

A Note on Nomenclature: Clarifying BPC 157 versus PCB 157

It is imperative to begin with a crucial point of clarification. The query for "PCB 157" likely stems from a common point of confusion with "BPC 157." Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that were manufactured as mixtures (e.g., Aroclor) for industrial applications such as coolants and insulating fluids before being banned due to their toxicity.[1][2][3][4][5] PCB 157 is a specific congener within these mixtures (2,3,3',4,4',5-hexachlorobiphenyl) and was not synthesized or used individually for industrial purposes.[6][7]

Conversely, BPC 157 is a synthetic peptide—a chain of 15 amino acids—that has garnered significant interest in the scientific and medical communities for its potential therapeutic properties.[8][9] Given the context of this guide for researchers and drug development professionals, the focus will be exclusively on BPC 157, a compound of burgeoning interest in regenerative medicine.

BPC 157, also known as Body Protection Compound 157, is a synthetic pentadecapeptide with the amino acid sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[10][11] It is a fragment of a larger, naturally occurring protein found in human gastric juice.[8][12] While the parent protein is native to the stomach lining, the BPC 157 peptide sequence itself is synthetic and does not occur naturally.[11][12] First described in scientific literature in 1993, BPC 157 has demonstrated a remarkable range of biological activities in preclinical studies, suggesting a pleiotropic, beneficial effect across various tissue types.[8][10] Its stability and purported regenerative capabilities have made it a subject of intense research.[11]

The Synthesis of BPC 157: From Amino Acids to a Stable Peptide

The production of BPC 157 is achieved through chemical synthesis, a process that allows for the creation of a high-purity peptide for research and potential therapeutic use. The most common method for synthesizing peptides like BPC 157 is Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis of BPC 157
  • Resin Preparation: The synthesis begins with a solid support, typically a resin such as Trityl chloromethyl resin or Wang resin.[13] The C-terminal amino acid (Valine in the case of BPC 157) is covalently attached to this resin.

  • Deprotection: The N-terminus of the attached amino acid is protected by a temporary protecting group (e.g., Fmoc). This group is removed using a mild base to allow for the addition of the next amino acid.

  • Amino Acid Coupling: The next amino acid in the sequence (Leucine), with its N-terminus protected, is activated by a coupling agent (e.g., DIC/HOBt, HBTU/HOBt).[13] This activated amino acid is then added to the resin, forming a peptide bond with the deprotected N-terminus of the previous amino acid.

  • Iteration: The deprotection and coupling steps are repeated for each amino acid in the BPC 157 sequence until all 15 amino acids are linked in the correct order.

  • Cleavage and Deprotection: Once the full peptide chain is synthesized, it is cleaved from the resin support. Simultaneously, any protecting groups on the side chains of the amino acids are removed.

  • Purification and Lyophilization: The crude BPC 157 peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The final pure peptide is obtained as a solid powder through lyophilization (freeze-drying).[13]

Microwave radiation can be employed to accelerate the reaction speed and shorten the synthesis period.[13]

BPC_157_Synthesis_Workflow Resin Solid Support Resin (e.g., Wang Resin) Attach Attach First Amino Acid (Valine) Resin->Attach Deprotect1 N-terminal Deprotection Attach->Deprotect1 Couple Couple Next Amino Acid (e.g., Leucine) Deprotect1->Couple Repeat Repeat for all 15 Amino Acids Couple->Repeat Iterative Cycle Repeat->Deprotect1 Cleave Cleave from Resin & Side-Chain Deprotection Repeat->Cleave Purify Purification (RP-HPLC) Cleave->Purify Lyophilize Lyophilization Purify->Lyophilize Final Pure BPC 157 Peptide Lyophilize->Final

Figure 1: Simplified workflow for the solid-phase synthesis of BPC 157.

Proposed Mechanisms of Action

The therapeutic effects of BPC 157 are believed to be mediated through several biological pathways. While the exact mechanisms are still under investigation, preclinical studies suggest the following key pathways:

  • Modulation of the Nitric Oxide (NO) System: BPC 157 appears to influence the production of nitric oxide, a critical signaling molecule involved in vasodilation and blood flow.[8][14] This may contribute to its ability to enhance blood supply to injured tissues.

  • Angiogenesis and Growth Factor Signaling: The peptide has been shown to promote the formation of new blood vessels (angiogenesis).[14][15] It may achieve this by upregulating the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[8]

  • Anti-Inflammatory Effects: BPC 157 exhibits potent anti-inflammatory properties, which can help reduce tissue damage and promote a more favorable environment for healing.[15]

  • Upregulation of Growth Hormone Receptors: Research indicates that BPC 157 can increase the expression of growth hormone receptors in various tissues, potentially enhancing the regenerative signals in those areas.[15]

BPC_157_Mechanism_of_Action cluster_vascular Vascular & Tissue Repair cluster_cellular Cellular Response cluster_outcomes Therapeutic Outcomes BPC157 BPC 157 NO_System Nitric Oxide (NO) System Modulation BPC157->NO_System VEGFR2 VEGFR2 Upregulation BPC157->VEGFR2 GH_Receptor Growth Hormone Receptor Upregulation BPC157->GH_Receptor AntiInflammatory Anti-Inflammatory Effects BPC157->AntiInflammatory Angiogenesis Angiogenesis NO_System->Angiogenesis GI_Protection Gastrointestinal Protection NO_System->GI_Protection Wound_Healing Wound Healing Angiogenesis->Wound_Healing VEGFR2->Angiogenesis Cell_Migration Cell Migration GH_Receptor->Cell_Migration Collagen_Synth Collagen Synthesis GH_Receptor->Collagen_Synth Muscle_Repair Muscle Repair GH_Receptor->Muscle_Repair AntiInflammatory->GI_Protection AntiInflammatory->Wound_Healing Tendon_Healing Tendon & Ligament Healing Cell_Migration->Tendon_Healing Collagen_Synth->Tendon_Healing

Figure 2: Proposed signaling pathways and therapeutic outcomes of BPC 157.

Preclinical Research and Potential Therapeutic Applications

The majority of research on BPC 157 has been conducted in animal models and in vitro. These studies have demonstrated a wide range of potential therapeutic applications.

Area of Application Key Findings from Preclinical Studies Supporting Citations
Musculoskeletal Repair Accelerates healing of tendons, ligaments, muscles, and bones. Promotes tendon-to-bone reconnection.[14][15][16]
Gastrointestinal Health Protects the gastrointestinal tract, aids in the healing of ulcers, and shows promise for inflammatory bowel disease (IBD).[11][14][15]
Cardiovascular System Promotes the formation of new blood vessels (angiogenesis) and may help in bypassing blocked vessels.[8]
Nervous System Exhibits neuroprotective effects, potentially aiding in nerve regeneration and recovery after stroke or spinal cord injuries.[8][11]
Wound Healing Accelerates the healing of various wounds, including those affecting the skin and cornea.[15]

Industrial Usage and Regulatory Status

Currently, the "industrial usage" of BPC 157 is confined to its production as a research chemical. It is not an approved drug by the U.S. Food and Drug Administration (FDA) or other major regulatory bodies for human use.[9] The lack of comprehensive human clinical trials means that its safety and efficacy in humans have not been scientifically established.[9]

Despite this, BPC 157 is available for purchase online, often labeled "for research purposes only" or "not for human consumption."[9] It is also important to note that BPC 157 is listed as a prohibited substance by the World Anti-Doping Agency (WADA) under class S0: Non-Approved Substances.[9]

Conclusion

BPC 157 is a synthetic peptide that has demonstrated significant potential in a wide array of preclinical models for tissue healing and regeneration. Its proposed mechanisms of action, including the modulation of the nitric oxide system and the upregulation of growth factor receptors, make it a compelling candidate for further investigation in regenerative medicine. However, it is crucial for researchers and drug development professionals to recognize its current status as an unapproved substance and the need for rigorous, well-designed human clinical trials to validate its therapeutic potential and ensure its safety. The journey of BPC 157 from a gastric juice protein fragment to a potential therapeutic agent underscores the intricate pathways of drug discovery and development.

References

  • Commission for Environmental Cooperation.
  • U.S. Environmental Protection Agency.
  • What Were the Main Industrial Uses of PCBs before They Were Banned?
  • Robertson, L. W., & Hansen, L. G. (2011).
  • Triumvirate Environmental. (2021, October 5). EHS History: The Origin of PCBs and Their Impact Today.
  • Indiana Department of Environmental Management. (2013, June 15).
  • UN Environment Programme. (2024, December 4). PCBs - a forgotten legacy?
  • Wikipedia.
  • Wikipedia. 2,2',3,3',4,4'-Hexachlorobiphenyl.
  • Faroon, O., Jones, D., & De Rosa, C. (2010).
  • Wang, Y., et al. (2021). Potential Environmental Risk Characteristics of PCB Transformation Products in the Environmental Medium. MDPI.
  • Wahlang, B., et al. (2014). The Environmental Pollutant, Polychlorinated Biphenyls, and Cardiovascular Disease: a Potential Target for Antioxidant Nanotherapeutics. PMC.
  • Rupa Health. (2024, December 24). BPC 157: Science-Backed Uses, Benefits, Dosage, and Safety.
  • ResearchGate. (2025, August 7).
  • Gwóźdź, M., et al. (2025, September 28).
  • STEMS Health Regenerative Medicine. (2024, April 13). BPC-157 Benefits | Florida Peptide Therapy.
  • Albano Clinic. (2025, September 21). Unlocking Healing Potential: Benefits of BPC-157 Peptide Therapy.
  • Kunze, K. N., et al. (2025, July 31).
  • Stenutz, R. 2,3,3',4,4',5-hexachlorobiphenyl.
  • PubChem. 2,3,3',4,4',5'-Hexachlorobiphenyl.
  • LGC Standards. 2,3,3',4,4',5-Hexachlorobiphenyl-2',6,6'-d3.
  • Google Patents. CN102229649A - Preparation method of body protection polypeptide (BPC 157 peptide).
  • ChemicalBook. (2025, June 13). 2,2',4,4',5,5'-HEXACHLOROBIPHENYL.
  • Biotech Peptides. (2023, January 17). Research in BPC-157 and the Digestive and Nervous Systems.
  • ASE Pure Naturals. (2026, February 9).
  • Operation Supplement Safety. (2025, April 29). BPC-157: A prohibited peptide and an unapproved drug found in health and wellness products.

Sources

Methodological & Application

GC-MS/MS Analysis of 2,3,3',5,5'-Pentachlorobiphenyl (PCB 114): A Comprehensive Protocol for High-Sensitivity Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyls (PCBs) are persistent organic pollutants (POPs) that pose significant risks to environmental and human health due to their toxicity and bioaccumulation potential. Among the 209 congeners, 2,3,3',5,5'-Pentachlorobiphenyl (PCB 114) is designated as a dioxin-like compound by the World Health Organization (WHO), necessitating sensitive and selective analytical methods for its detection.[1][2] This application note provides a comprehensive, field-proven protocol for the trace-level analysis of PCB 114 in complex matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodology detailed herein is grounded in established principles from U.S. Environmental Protection Agency (EPA) methods and leverages isotope dilution for maximal accuracy and precision. We will explore the causality behind each procedural step, from sample extraction and cleanup to instrumental analysis and data validation, ensuring a robust and self-validating workflow suitable for rigorous scientific investigation.

Introduction: The Analytical Challenge of PCB 114

This compound is a synthetic organochloride with the molecular formula C₁₂H₅Cl₅.[3] Its toxicological significance stems from its structural similarity to dioxins, allowing it to exert harmful biological effects. The analysis of PCB 114 is challenging due to its presence at trace concentrations in complex environmental and biological samples, and the potential for isobaric interference from other PCB congeners.

To overcome these challenges, a highly selective and sensitive analytical approach is required. Gas chromatography coupled with a triple quadrupole mass spectrometer (GC-MS/MS) operated in Selected Reaction Monitoring (SRM) mode provides the necessary performance.[4][5][6] This technique virtually eliminates matrix interference, allowing for low detection limits and enhanced confidence in quantitative results.[5][7] The use of a ¹³C-labeled internal standard for isotope dilution quantitation is fundamental to this protocol, as it corrects for analyte loss during sample preparation and analysis, ensuring the highest degree of accuracy.[4][8]

Principle of the Method

The analytical workflow is designed to isolate PCB 114 from the sample matrix, separate it from other compounds, and accurately quantify it. The core steps are:

  • Sample Extraction: PCBs are liberated from the sample matrix using appropriate solvent extraction techniques. A known amount of ¹³C-labeled PCB 114 is spiked into the sample prior to extraction to serve as an internal standard.[8]

  • Sample Cleanup: The raw extract undergoes a purification process, typically using multi-layered silica gel chromatography, to remove interfering compounds such as lipids and other organochlorines that could compromise the GC-MS analysis.[7][9]

  • Chromatographic Separation: The cleaned extract is injected into a high-resolution capillary GC column, which separates PCB 114 from other congeners based on their boiling points and affinity for the column's stationary phase.[4][10]

  • Detection and Quantitation: The separated compounds enter the mass spectrometer. PCB 114 is identified and quantified with high specificity using SRM mode, which monitors unique precursor-to-product ion transitions. The ratio of the native analyte signal to the labeled internal standard signal is used for precise quantification, following the principles of isotope dilution.[5][8]

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to produce a clean, concentrated extract containing the target analyte, free from interfering matrix components. The choice of extraction method depends on the sample matrix.[7] More than 80% of analysis time can be spent on this crucial stage, which greatly influences the reliability and accuracy of the final result.[11]

Required Materials and Reagents
  • Standards: Certified reference standards of native PCB 114 and ¹³C₁₂-labeled PCB 114. Multi-congener calibration solutions, such as the EPA Method 1668C standard solution kit, are recommended.[4][10]

  • Solvents: High-purity, residue-analyzed grade hexane, dichloromethane (DCM), and nonane.

  • Gases: Helium (99.999% purity or higher) for GC carrier gas; Nitrogen for extract concentration.

  • Cleanup Sorbents: Acidic silica (40% H₂SO₄ on silica), and neutral alumina.[9]

  • Glassware: All glassware must be scrupulously cleaned and rinsed with hexane prior to use to prevent contamination.[9] This includes vials, Soxhlet extractors, separatory funnels, and Pasteur pipettes.

Step-by-Step Extraction and Cleanup Protocol

This protocol outlines a general procedure for soil and water samples. Adjustments may be necessary for other matrices like biological tissues.

Step 1: Internal Standard Spiking

  • Before extraction, spike the sample with a known amount of ¹³C₁₂-labeled PCB 114 internal standard. This is the cornerstone of the isotope dilution method, as it allows for the correction of any analyte loss during the subsequent preparation and analysis steps.

Step 2: Extraction

  • For Water Samples (1 L): Perform a liquid-liquid extraction using a separatory funnel with dichloromethane.[4]

  • For Soil/Sediment Samples (10 g dry weight): Use a Soxhlet apparatus to extract the sample with a hexane/DCM mixture for 16-24 hours.[4][7] This exhaustive extraction is necessary to liberate PCBs tightly bound to the solid matrix.

Step 3: Cleanup

  • The raw extract often contains high molecular weight compounds (lipids, humic acids) that can interfere with the analysis. A multi-layer acid silica column is highly effective for cleanup.[9]

    • Prepare a glass chromatography column by packing it with glass wool, followed by 1g of 40% H₂SO₄-silica.[9]

    • Pre-elute the column with hexane.

    • Carefully load the concentrated sample extract onto the column.

    • Elute the PCBs from the column using a hexane/DCM mixture. The highly polar interferences are retained on the acidic silica.[9]

Step 4: Concentration

  • Concentrate the cleaned extract to a final volume of approximately 50 µL in nonane using a gentle stream of high-purity nitrogen.[4][9] Avoid concentrating to dryness to prevent the loss of the semi-volatile PCB congeners.

Sample Preparation Workflow Diagram

G cluster_0 Sample Collection & Preparation Sample Aqueous or Solid Sample Spike Spike with ¹³C-labeled PCB 114 Internal Standard Sample->Spike Account for method loss Extract Extraction (LLE for Water / Soxhlet for Soil) Spike->Extract Concentrate1 Initial Concentration Extract->Concentrate1 Cleanup Cleanup (Acid Silica Column) Concentrate1->Cleanup Remove Interferences Concentrate2 Final Concentration to 50 µL in Nonane Cleanup->Concentrate2 GC_Vial Transfer to GC Vial Concentrate2->GC_Vial G Autosampler 1. Autosampler Injection Inlet 2. Splitless Inlet (280°C) Volatilization Autosampler->Inlet Column 3. GC Column Separation (Temperature Program) Inlet->Column IonSource 4. EI Ion Source Ionization & Fragmentation Column->IonSource Quad1 5. Quadrupole 1 (Q1) Precursor Ion Selection (e.g., m/z 325.9) IonSource->Quad1 CollisionCell 6. Quadrupole 2 (Q2) Collision-Induced Dissociation Quad1->CollisionCell Selected Ion Quad3 7. Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 255.9) CollisionCell->Quad3 Fragment Ions Detector 8. Detector Signal Acquisition Quad3->Detector Selected Product Ion DataSystem 9. Data System Chromatogram Generation Detector->DataSystem

Sources

solid-phase extraction methods for PCB 157 in blood serum

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Solid-Phase Extraction of PCB 157 (2,3,3',4,4',5'-Hexachlorobiphenyl) from Human Serum

Executive Summary & Scope

Disambiguation Note: This protocol specifically addresses Polychlorinated Biphenyl (PCB) 157 (IUPAC No. 157), a toxic mono-ortho chlorine-substituted congener used in toxicology and environmental health studies. If your interest lies in the pentadecapeptide BPC-157 used in wound healing research, this is not the correct protocol.

Abstract: Quantifying PCB 157 in human serum is analytically challenging due to its high lipophilicity (


), low physiological concentrations (pg/mL range), and the complex matrix of serum proteins and lipids. This guide details a robust Solid-Phase Extraction (SPE) workflow utilizing a Hydrophilic-Lipophilic Balance (HLB)  polymeric sorbent coupled with an Acidified Silica  cleanup. This "Trap-and-Clean" methodology ensures >85% recovery while effectively removing phospholipid interferences that suppress ionization in GC-MS/MS or GC-HRMS analysis.

Target Audience: Toxicology researchers, DMPK scientists (environmental exposure), and analytical chemists.

Scientific Principle & Mechanism

The extraction logic relies on breaking the high-affinity binding between PCB 157 and serum lipoproteins (VLDL/LDL/HDL), followed by hydrophobic retention.

  • Protein Disruption (Denaturation): PCB 157 circulates bound to the hydrophobic pockets of albumin and lipoproteins. We use Formic Acid to denature these proteins, unfolding their tertiary structure and releasing the PCB congener into the solution.

  • Primary Extraction (Reverse Phase): A polymeric divinylbenzene-co-N-vinylpyrrolidone (HLB) sorbent is selected over C18. The HLB polymer's water-wettability prevents bed collapse during drying steps, while its aromatic ring structure engages in strong

    
     interactions with the biphenyl rings of PCB 157.
    
  • Lipid Removal (Chemical Oxidation): Co-extracted lipids (triglycerides, cholesterol) are the primary interference. We employ Sulfuric Acid-Impregnated Silica as a secondary cleanup. The concentrated acid dehydrates and oxidizes lipids into polar tars that bind irreversibly to the silica, while the chemically stable PCB 157 passes through unaffected.

Materials & Reagents

CategoryItemSpecification
Standards Native PCB 157100 ng/mL in Nonane (AccuStandard/Wellington)
Internal Standard (IS)

-PCB 157
(Essential for Isotope Dilution)
SPE Cartridges PrimaryOasis HLB (60 mg, 3 cc) or equivalent polymeric RP
CleanupAcid Silica Gel (44% w/w

on Silica)
Solvents Methanol (MeOH)LC-MS Grade
Dichloromethane (DCM)Pesticide Residue Grade
n-HexanePesticide Residue Grade
Reagents Formic Acid98-100% (ACS Grade)
WaterMilli-Q / 18.2 M

Experimental Protocol

Phase 1: Sample Pre-treatment

Rationale: Equilibrium adjustment to favor free analyte over protein-bound state.

  • Thaw serum samples at room temperature and vortex for 30 seconds.

  • Aliquot 2.0 mL of serum into a 15 mL glass centrifuge tube.

  • Spike with 20

    
    L of 
    
    
    
    -PCB 157 Internal Standard (100 pg/
    
    
    L).
    • Critical: Allow to equilibrate for 20 minutes. This ensures the IS integrates into the matrix similarly to the native analyte.

  • Denature: Add 2.0 mL of Formic Acid (98%) and 1.0 mL of Milli-Q Water .

  • Sonicate for 15 minutes to disrupt lipoprotein aggregates.

    • Visual Check: The sample should turn turbid/brownish but remain liquid.

Phase 2: Solid-Phase Extraction (Primary)

Rationale: Bulk extraction of lipophiles from the aqueous acid mix.

  • Conditioning:

    • 3 mL DCM (to clean sorbent).

    • 3 mL MeOH (to solvate pores).

    • 3 mL Water (to equilibrate). Do not let the cartridge dry.

  • Loading:

    • Load the pre-treated serum sample at a flow rate of 1 mL/min (gravity or low vacuum).

    • Note: Fast loading causes breakthrough.

  • Interference Wash:

    • Wash with 3 mL 5% MeOH in Water .

    • Purpose: Removes salts, urea, and highly polar proteins. PCB 157 remains bound.[1]

  • Drying:

    • Apply high vacuum (15 inHg) for 20 minutes .

    • Critical: Residual water prevents the elution solvent from contacting the hydrophobic pores effectively.

  • Elution:

    • Elute with 5 mL of 1:1 Hexane:DCM .

    • Collect eluate in a clean glass tube.

Phase 3: Lipid Cleanup (Secondary)

Rationale: Removal of co-extracted cholesterol and triglycerides.

  • Evaporation: Evaporate the Phase 2 eluate to near dryness under Nitrogen at 35°C. Reconstitute in 1 mL Hexane .

  • Acid Silica Column Prep: Pack a glass Pasteur pipette with 0.5 g of Acidified Silica (44%

    
    ).
    
  • Pass-Through:

    • Load the 1 mL Hexane extract onto the Acid Silica column.

    • Elute with an additional 4 mL of Hexane .

    • Mechanism:[2][3][4][5] Lipids turn black/brown on the silica; PCB 157 elutes in the hexane.

  • Final Concentration:

    • Evaporate the final hexane eluate to 20

      
      L  (using a keeper solvent like Nonane if necessary).
      
    • Transfer to a GC vial with a glass insert.

Workflow Visualization

PCB157_Extraction cluster_SPE Primary SPE (Oasis HLB) cluster_Cleanup Secondary Cleanup (Acid Silica) Serum Human Serum (2 mL) Spike Spike: 13C12-PCB 157 (Internal Standard) Serum->Spike Denature Denaturation: Add Formic Acid + Water Sonicate 15 min Spike->Denature Condition Condition: DCM -> MeOH -> H2O Denature->Condition Load Load Sample (1 mL/min) Condition->Load Wash Wash: 5% MeOH in H2O (Remove Polar Proteins) Load->Wash Dry Dry: High Vacuum 20 min Wash->Dry Elute Elute: Hexane:DCM (1:1) Dry->Elute Recon Solvent Exchange: Hexane Elute->Recon AcidSilica Pass through Acidified Silica Gel Recon->AcidSilica FinalConc Concentrate to 20 µL AcidSilica->FinalConc Analysis GC-HRMS / GC-MS/MS Analysis FinalConc->Analysis

Figure 1: Step-by-step "Trap-and-Clean" workflow for isolating PCB 157 from serum matrix.

Analytical Validation & QC

Instrument Parameters (Recommended):

  • System: GC-MS/MS (Triple Quadrupole) or GC-HRMS (Magnetic Sector).

  • Column: DB-5ms or HT-8 (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium @ 1.2 mL/min.

  • Ions Monitored:

    • Native PCB 157: m/z 359.8 -> 289.9 (Quant), 359.8 -> 219.9 (Qual).

    • 
      -PCB 157: m/z 371.8 -> 301.9.
      

Quality Control Criteria:

  • Recovery: Absolute recovery of the Internal Standard must range between 60% and 120% .

  • Blanks: Procedural blanks must show PCB 157 levels < 10% of the LOQ (Limit of Quantitation).

  • Linearity: Calibration curve (

    
    ) over the range 10 pg/mL – 1000 pg/mL.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<50%) Incomplete protein denaturation.Increase Formic Acid volume or sonication time. Ensure pH < 2 before loading.
High Backpressure Clogging of SPE frit.Centrifuge denatured sample at 3000xg for 5 min before loading to remove particulate matter.
Dirty Chromatogram Lipid breakthrough.Ensure Acid Silica is fresh. Increase ratio of Acid Silica to sample extract.
No IS Signal Ion suppression.Check the "Dry" step in SPE. Residual water interferes with Hexane/DCM elution.

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Polychlorinated Biphenyls (PCBs) and Persistent Pesticides in Serum. Method 28. Link

  • United States Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.Link

  • Dirtu, A. C., et al. (2010). Analytical methods for the determination of persistent organic pollutants (POPs) in human serum.[6][7] Trends in Analytical Chemistry, 29(11). Link

  • Thermo Fisher Scientific. (2016). Automated Solid Phase Extraction of PCBs from Water and Serum.[6] Application Note. Link

Sources

Precision Quantification of 2,3,3',5,5'-Pentachlorobiphenyl (PCB 111) via Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PCB111-IDMS

Executive Summary

This application note details a high-precision protocol for the quantification of 2,3,3',5,5'-Pentachlorobiphenyl (PCB 111) in complex biological and environmental matrices. Unlike standard external calibration methods, this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) , the definitive "gold standard" methodology mandated by regulatory frameworks such as EPA Method 1668C. By spiking samples with carbon-13 labeled analogs (


-PCB 111) prior to extraction, this workflow automatically corrects for analyte loss during sample preparation and matrix effects during ionization, ensuring data integrity for toxicology and environmental impact studies.

Introduction & Scientific Rationale

The Analyte: PCB 111
  • Chemical Name: this compound[1][2]

  • CAS Number: 39635-32-0[1]

  • Structure: A mono-ortho substituted congener. While not classified as one of the 12 "dioxin-like" PCBs (WHO-TEF list), PCB 111 is a critical component of Aroclor mixtures and environmental profiles. Its lipophilic nature requires rigorous cleanup to separate it from biological lipids.

The Challenge: Matrix Interference and Recovery

In drug development (toxicology) and environmental monitoring, matrices such as plasma, adipose tissue, and sediment are rich in interferences. Traditional extraction methods (Soxhlet, PLE) often result in variable recovery rates (e.g., 60-90%). Without correction, this variability leads to significant quantification errors.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

IDMS relies on the principle that a stable isotope-labeled analog (


-PCB 111) behaves chemically identically to the native analyte but is distinguishable by mass spectrometry.
  • Mechanism: The labeled standard is added before extraction. Any loss of the native analyte during cleanup is mirrored by an identical loss of the labeled standard.

  • Result: The ratio of Native/Labeled remains constant regardless of recovery, allowing for absolute accuracy.

Experimental Workflow Visualization

The following diagram outlines the critical path for IDMS, highlighting the distinct injection points for the Internal Standard (for quantification) and the Recovery Standard (for instrument performance monitoring).

IDMS_Workflow Sample Biological/Environmental Sample Spike_IS Spike: 13C12-PCB 111 (Internal Standard) Sample->Spike_IS Step 1 Extract Extraction (Soxhlet/PLE) Spike_IS->Extract Equilibration Cleanup Cleanup (Acid Silica/Florisil) Extract->Cleanup Lipid Removal Spike_RS Spike: 13C12-PCB 138 (Recovery Standard) Cleanup->Spike_RS Vol. Correction Analysis GC-HRMS / GC-MS/MS Analysis Spike_RS->Analysis Injection Calc Quantification (Isotope Ratio) Analysis->Calc Data Processing

Figure 1: Step-by-step IDMS workflow ensuring recovery correction.

Materials and Reagents

To maintain scientific integrity, certified reference materials (CRMs) must be used.

ComponentSpecificationRecommended Source
Native Standard PCB 111 (unlabeled), >99% purityAccuStandard / Wellington Labs
Internal Standard (IS)

-2,3,3',5,5'-Pentachlorobiphenyl
Cambridge Isotope Labs (CIL)
Recovery Standard (RS)

-2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) or similar non-interfering congener
CIL / Wellington Labs
Cleanup Media Acidified Silica Gel (44% H2SO4 w/w), Florisil (activated)Sigma-Aldrich / UCT
Solvents Nonane (Keeper), Hexane, Dichloromethane (Pesticide Grade)Fisher Scientific

Detailed Protocol

Step 1: Sample Preparation & Spiking (The Critical Step)
  • Weighing: Accurately weigh 1–10 g of sample (depending on expected concentration) into a clean extraction vessel.

  • Spiking: Add exactly 2.0 ng of

    
    -PCB 111 Internal Standard solution directly onto the sample matrix.
    
  • Equilibration: Allow the spike to equilibrate with the matrix for 1-2 hours. Why? This allows the labeled isotopes to bind to the matrix sites identically to the native PCBs.

Step 2: Extraction
  • Solid Samples: Soxhlet extraction with Toluene/Ethanol (Dean-Stark) or Pressurized Liquid Extraction (PLE) using Hexane:DCM (1:1).

  • Liquid Samples: Liquid-Liquid Extraction (LLE) with Methylene Chloride.

  • Outcome: A crude extract containing lipids, pigments, PCBs, and the labeled standard.

Step 3: Multi-Stage Cleanup

PCBs are lipophilic; removal of biological lipids is non-negotiable to prevent source fouling.

  • Acid Silica Column: Pass extract through silica gel impregnated with sulfuric acid. The acid oxidizes lipids while PCBs (stable in acid) pass through.

  • Florisil Column: Used to separate PCBs from polar interferences. Elute PCBs with Hexane.

  • Concentration: Evaporate the cleaned extract to near dryness under nitrogen.

  • Recovery Standard Addition: Add 2.0 ng of Recovery Standard (e.g.,

    
    -PCB 138) and bring final volume to 20 
    
    
    
    L with Nonane.
Step 4: Instrumental Analysis (GC-HRMS)

While GC-MS/MS is gaining popularity, GC-HRMS (Magnetic Sector) remains the reference method for EPA 1668C due to its superior selectivity against matrix noise.

  • Column: 30m x 0.25mm ID x 0.25

    
    m film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or Rtx-5).
    
    • Note on Co-elution: On a DB-5 column, PCB 111 may partially co-elute with PCB 115. If specific separation is required, confirm on a secondary column (e.g., DB-1701).

  • Carrier Gas: Helium at constant flow (1.0 mL/min).

  • MS Mode: Selected Ion Monitoring (SIM).[3]

  • Resolution: >10,000 (10% valley definition).

Monitored Ions (m/z):

AnalytePrimary Ion (M+)Secondary Ion (M+2)Ratio (Theoretical)
Native PCB 111 (Pentachloro)325.8804327.87751.55

-PCB 111
(Label)
337.9207339.91771.55

Data Analysis & Quantification

Quantification is performed using the Isotope Dilution method.[4][5][6][7][8][9][10] The absolute area of the native peak is not used directly; rather, it is normalized against the area of the labeled internal standard.

The Logic of Quantification

The concentration is derived from the Relative Response Factor (RRF) established during calibration.

RRF_Logic Calib Calibration Phase: Inject Known Native + Known Label Calc_RRF Calculate RRF: (Area_Nat / Area_Label) * (Conc_Label / Conc_Nat) Calib->Calc_RRF Final_Calc Calculate Final Conc: (Area_Nat * Conc_Label) / (Area_Label * RRF) Calc_RRF->Final_Calc Apply RRF Sample_Run Sample Analysis: Measure Area_Nat & Area_Label Sample_Run->Final_Calc

Figure 2: Calculation logic for Isotope Dilution.

Calculation Formula


Where:

  • 
     = Concentration of PCB 111 in sample (ng/g).
    
  • 
     = Peak area of native PCB 111.
    
  • 
     = Peak area of 
    
    
    
    -PCB 111.
  • 
     = Amount of labeled standard added (ng).
    
  • 
     = Weight of sample (g).[11]
    
  • 
     = Relative Response Factor (determined from calibration standards).
    

Quality Control & Validation (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the system must validate itself with every injection.

QC ParameterAcceptance Criteria (EPA 1668C)Corrective Action
Ion Abundance Ratio Theoretical Ratio

15%
Check for co-eluting interferences; re-analyze.
Signal-to-Noise (S/N) > 10:1 for quantificationConcentrate extract or lower final volume.
Labeled Standard Recovery 25% - 150%If <25%, extraction failed. Re-extract sample.
Retention Time Native must be within 2 sec of LabeledCheck GC flow/temperature ramp.
Method Blank < 1/3 the Regulatory Limit (or < MDL)Clean glassware, check solvents for contamination.

Important Note on Recovery: In IDMS, low recovery (e.g., 40%) does not invalidate the data, provided the signal is sufficient (S/N > 10). The calculation automatically corrects for this loss because the ratio


 remains constant. This is the primary advantage over external calibration.

References

  • U.S. Environmental Protection Agency. (2010).[9][10][12] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[3][9][10] Office of Water.[10] [3][9][10]

  • Cambridge Isotope Laboratories. (2024). Environmental Contaminant Standards: PCB Standards.[3][12][13][14]

  • Wellington Laboratories. (2024). Reference Standards for Environmental Analysis.

  • McClure, J. E. (2025). Isotope Dilution Mass Spectrometry: Principles and Applications in Environmental Analysis. (General Reference)

Sources

Precision Calibration Protocol for PCB 157 (2,3,3',4,4',5'-HxCB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

PCB 157 (2,3,3',4,4',5'-Hexachlorobiphenyl) represents a unique analytical challenge. As a mono-ortho substituted congener with dioxin-like toxicity (TEF = 0.0003), its accurate quantification is critical for environmental risk assessment. However, it suffers from two primary failure modes in standard protocols:

  • Chromatographic Co-elution: On the industry-standard SPB-Octyl column, PCB 157 frequently co-elutes with PCB 156.

  • Volumetric Bias: The high volatility of common solvents (hexane) leads to evaporative concentration shifts during storage, invalidating calibration curves.

This protocol establishes a self-validating Isotope Dilution Mass Spectrometry (IDMS) workflow. By spiking samples with isotopically labeled


-PCB 157 prior to extraction/processing, we transition from absolute recovery dependence to relative ratio quantification, effectively nullifying losses from extraction efficiency or injection variability.

Materials & The "Keeper" Solvent Strategy

Critical Reagents
  • Native Standard: PCB 157 (Neat or Certified Solution), >99% Purity.

  • Internal Standard (IS):

    
    -PCB 157 (Cambridge Isotope Labs or Wellington).
    
  • Solvents:

    • Transfer Solvent:Isooctane (2,2,4-Trimethylpentane) or Hexane. High volatility for easy transfer.

    • Keeper Solvent:n-Nonane .

    • Rationale: Nonane (b.p. 151°C) acts as a "keeper." When extracts are concentrated under nitrogen, the hexane evaporates first, leaving the analytes dissolved in the stable nonane fraction. This prevents the "drying out" of samples and the subsequent irreversible adsorption of PCB 157 to the glass walls.

Glassware Hygiene

PCB 157 is lipophilic (log


) and adheres aggressively to active silanol groups on glass surfaces.
  • Protocol: All volumetric flasks and vials must be silanized (deactivated) using 5% Dimethyldichlorosilane (DMDCS) in toluene, followed by methanol rinsing and baking at 100°C.

  • Validation: Rinse a stored standard vial with solvent and analyze the rinse; <0.1% carryover indicates successful deactivation.

Protocol: Preparation of Calibration Standards (CS)

This workflow creates a 5-point calibration curve (CS1–CS5) compliant with EPA 1668C.

Phase 1: Primary Stock Verification (Gravimetric)

Do not trust the label on a commercial ampoule implicitly for ultra-trace work.

  • Weigh a 10 mL silanized volumetric flask (

    
    ).
    
  • Transfer the commercial native PCB 157 stock (e.g., 100

    
    g/mL) into the flask.
    
  • Weigh again (

    
    ).
    
  • Logic: If the density-corrected volume differs from the theoretical transfer by >1%, the commercial stock concentration has shifted due to evaporation. Adjust the calculated concentration accordingly.

Phase 2: Working Standards & IDMS Spiking

We will prepare a calibration range of 0.5 ng/mL to 200 ng/mL, keeping the Internal Standard constant at 100 ng/mL.

Table 1: Dilution Scheme (Final Volume: 1.0 mL in Nonane)

Standard LevelNative PCB 157 SourceVol. Native (

L)

-PCB 157 Spike (1000 ng/mL)
Make-up Solvent (Nonane)Final Conc. Native (ng/mL)Final Conc. IS (ng/mL)
CS-1 (Low) Intermed. A (10 ng/mL)50100

L
850

L
0.5 100
CS-2 Intermed. A (10 ng/mL)200100

L
700

L
2.0 100
CS-3 (Mid) Stock B (1000 ng/mL)10100

L
890

L
10.0 100
CS-4 Stock B (1000 ng/mL)50100

L
850

L
50.0 100
CS-5 (High) Stock B (1000 ng/mL)200100

L
700

L
200.0 100
Phase 3: Workflow Visualization

The following diagram illustrates the critical "Nonane Keeper" workflow to prevent evaporative loss.

StandardPrep cluster_0 Critical Control Point: Solvent Exchange Stock Native PCB 157 Stock (Isooctane) Dilution Serial Dilution (Volumetric Flasks) Stock->Dilution Aliquot Spike Spike 13C-Label (Internal Standard) Dilution->Spike Add IS Evap N2 Blowdown to Nonane Keeper Spike->Evap Mix Vial GC Vial (Ready for HRMS) Evap->Vial Final Vol 20uL

Caption: Workflow transitioning from volatile isooctane stocks to stable nonane working standards to ensure concentration stability.

Instrumental Analysis & QC (HRGC/HRMS)[1][2][3]

Mass Spectrometry Parameters (SIM Descriptors)

To validate the standard, the instrument must monitor the exact masses of the molecular ion cluster.

  • Resolution:

    
     10,000 (10% valley definition).
    
  • Ionization: Electron Impact (EI) at 35-40 eV (optimized for sensitivity).

Table 2: Exact Masses for PCB 157 (Hexachlorobiphenyl)

AnalyteFunctionIon IDExact Mass (m/z)Theoretical Ratio
Native PCB 157 QuantitationM+2361.8385--
ConfirmationM+4363.83550.81 (M+4/M+2)

-PCB 157
Internal StdM+2373.8788--
ConfirmationM+4375.87580.81
The Co-elution Trap (SPB-Octyl vs. DB-5)

A major pitfall in PCB 157 analysis is column selection.

  • SPB-Octyl: The standard column for Method 1668C.[1] PCB 157 co-elutes with PCB 156 on this phase.

  • DB-1 / DB-5: Partial separation is possible but often insufficient for trace quantification.

  • Solution: If PCB 157 must be individually resolved from 156, a Smectic Liquid Crystal column (e.g., 60m) is required, or the lab must report the sum "PCB 156+157".

CoelutionLogic Start Start PCB 157 Analysis ColumnCheck Primary Column: SPB-Octyl? Start->ColumnCheck Coelution WARNING: Co-elutes with PCB 156 ColumnCheck->Coelution Yes Resolution Is Individual Quantification Required? Coelution->Resolution ReportSum Report as Sum: PCB 156+157 Resolution->ReportSum No AltColumn Switch to Secondary Column (Smectic Liquid Crystal) Resolution->AltColumn Yes

Caption: Decision tree for managing the critical PCB 156/157 co-elution issue on standard SPB-Octyl columns.

Data Processing: Relative Response Factor (RRF)

Calculate the RRF for each calibration level. The RRF must remain constant (<20% RSD) across the curve.[2]



Where:

  • 
     = Area of Native PCB 157 (m/z 361.8385)
    
  • 
     = Area of 
    
    
    
    -PCB 157 (m/z 373.8788)
  • 
     = Concentration of Native Standard
    
  • 
     = Concentration of Internal Standard
    

References

  • U.S. EPA. (2010).[3] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[3][4][5] U.S. Environmental Protection Agency, Office of Water.[3] Link[4]

  • Cambridge Isotope Laboratories. (2023). PCB Certified Standards and Reference Materials. CIL Application Notes. Link

  • Supelco/Sigma-Aldrich. (2023). Analysis of 209 PCB Congeners on the SPB-Octyl and MDN-5S Columns. Technical Bulletin. Link

  • Wellington Laboratories. (2023). Catalogue of Certified Reference Materials for Environmental Analysis.Link

Sources

automated cleanup procedures for PCB 157 in adipose tissue

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Automated Cleanup of PCB 157 from Adipose Matrices

Introduction

The isolation of 2,3,3',4,4',5'-hexachlorobiphenyl (PCB 157) from adipose tissue represents a critical challenge in toxicological drug development and environmental monitoring. As a mono-ortho substituted congener with a designated Toxic Equivalency Factor (TEF), PCB 157 exhibits dioxin-like toxicity, necessitating detection limits in the low picogram/gram (pg/g) range.

Adipose tissue, comprising >80% lipids, presents a "worst-case" matrix. Co-extracted lipids degrade GC-MS/MS source performance and shift retention times, causing co-elution with isobaric congeners (e.g., PCB 156). Traditional manual Soxhlet extraction followed by gravity-fed acidic silica cleanup is solvent-intensive (300+ mL/sample) and prone to analyte loss.

This protocol details a fully automated, closed-loop workflow utilizing Pressurized Liquid Extraction (PLE) coupled with an automated multi-column cleanup system (Acid Silica-Carbon-Alumina). This approach ensures >99.9% lipid removal and reproducible fractionation of PCB 157.

Methodological Principles

The success of this protocol rests on three mechanistic pillars designed to overcome the lipophilic nature of the target analyte:

A. Pressurized Liquid Extraction (PLE)

Unlike passive Soxhlet extraction, PLE utilizes elevated temperature (100°C) and pressure (1500 psi) to decrease solvent viscosity and increase diffusivity. This allows the solvent (Hexane:DCM) to penetrate the adipose matrix and solubilize PCBs in minutes rather than hours.

B. Chemical Lipid Oxidation (Acidified Silica)

Adipose extracts are too fatty for Gel Permeation Chromatography (GPC) alone in high-throughput settings. We utilize high-capacity acidic silica (44% w/w


 on silica). The sulfuric acid chemically oxidizes and polymerizes triglycerides into non-elutable tars, while the chemically stable PCB 157 passes through unaffected.
C. Planar Fractionation (Activated Carbon)

PCB 157 is a mono-ortho congener with a semi-planar configuration.

  • Mechanism: The automated system utilizes a reversible adsorption mechanism on activated carbon.

  • Separation: Bulk (non-planar) ortho-PCBs elute with non-polar solvents. PCB 157 (and other dioxin-like compounds) interacts with the graphitic surface via

    
    -
    
    
    
    stacking and is retained, then selectively eluted with toluene. This fractionation is crucial to remove spectral interferences.

Experimental Protocol

Sample Pre-treatment
  • Homogenization: Cryogenic milling of adipose tissue (2–5 g) to a fine powder.

  • Drying: Mix sample 1:3 with diatomaceous earth (DE) or anhydrous sodium sulfate to remove moisture, which impedes non-polar solvent extraction.

Automated Extraction (PLE Conditions)
  • Instrument: Automated Pressurized Liquid Extractor (e.g., Thermo ASE 350 or equivalent).

  • Solvent: Hexane:Dichloromethane (DCM) (1:1, v/v).

  • Temp/Pressure: 100°C / 1500 psi.

  • Cycles: 2 static cycles (5 minutes each).

  • Purge: Nitrogen purge (60s) to collect total volume.

Automated Cleanup Workflow
  • Instrument: Multi-column Automated Cleanup System (e.g., FMS EconoPrep or Miura GO-EHT).

  • Column Configuration:

    • High-Capacity Acid Silica: Primary lipid destruction.

    • Alumina (Basic): Removal of acid traces and polar degradation products.

    • Carbon (Celite/Spherocarb): Fractionation of planar/mono-ortho PCBs.

Step-by-Step Automation Logic:

  • Conditioning: All columns flushed with Hexane.

  • Loading: The PLE extract is pumped directly onto the Acid Silica column.

  • Elution 1 (Lipid Removal): Hexane flows through Acid Silica

    
     Alumina 
    
    
    
    Carbon.
    • Result: Lipids are trapped on Acid Silica. Bulk PCBs pass through Carbon. PCB 157 is retained on the Carbon column.

  • Forward Wash: Carbon column washed with DCM/Hexane to remove residual di-ortho PCBs.

  • Reverse Elution (Target Recovery): Flow is reversed on the Carbon column using Toluene .

    • Result: PCB 157 and other dioxin-like compounds are eluted into the final collection vial.

Data Presentation & Validation

The following data summarizes the efficiency of the automated method compared to manual EPA 1668C procedures.

Table 1: Method Performance Comparison

MetricManual (Soxhlet + GPC)Automated (PLE + Carbon)Improvement
Total Time (per batch of 6) 24 - 36 Hours1.5 Hours95% Faster
Solvent Usage > 400 mL / sample< 120 mL / sample70% Reduction
Lipid Removal Efficiency 95 - 98%> 99.9%Cleaner Baseline
PCB 157 Recovery 60 - 85%85 - 105%Higher Accuracy
RSD (Reproducibility) 15 - 20%< 5%High Precision

Table 2: Fractionation Logic for PCB 157

FractionSolvent SystemAnalytes ElutedFate of PCB 157
F1 HexaneBulk Ortho-PCBs (e.g., PCB 153, 138)Retained on Carbon
F2 Hexane:DCM (1:1)Pesticides / InterferencesRetained on Carbon
F3 Toluene (Reverse) Mono-ortho (PCB 157) + Non-ortho Recovered

Visualization of Workflows

Diagram 1: The Integrated Sample-to-Result Workflow

This diagram illustrates the linear progression from raw adipose tissue to the final GC-MS injection, highlighting the automated intervention points.

IntegratedWorkflow Sample Adipose Tissue (2-5g) Prep Pre-Treatment (Dry w/ Na2SO4) Sample->Prep Homogenize Extraction Automated PLE (100°C, 1500 psi) Prep->Extraction Load Cell Cleanup Multi-Column Cleanup (Silica-Alumina-Carbon) Extraction->Cleanup Direct Line Concentration Evaporation (TurboVap to 20µL) Cleanup->Concentration Toluene Frac. Analysis HRGC/HRMS (EPA 1668C) Concentration->Analysis Injection

Caption: Figure 1: End-to-end workflow for PCB 157 isolation. Red/Yellow indicates manual steps; Blue/Green indicates automated closed-loop processes.

Diagram 2: Automated Column Switching Logic

This diagram details the specific valve logic inside the automated cleanup system that separates lipids from the target PCB 157.

ColumnLogic cluster_cleanup Automated Cleanup Module Input Crude Extract (High Lipid Load) Silica Acid Silica Column (Lipid Oxidation) Input->Silica Load Alumina Alumina Column (Neutralization) Silica->Alumina Flow Carbon Carbon Column (Planar Fractionation) Alumina->Carbon Flow Waste Waste (Lipids/Tars) Carbon->Waste Loading Phase F1_Collect Fraction 1: Bulk PCBs (Discard/Archive) Carbon->F1_Collect Fwd Elution (Hexane) F2_Collect Fraction 2: PCB 157 (Target Analyte) Carbon->F2_Collect Rev Elution (Toluene)

Caption: Figure 2: Valve switching logic. Acid Silica destroys lipids; Carbon selectively captures PCB 157, releasing it only during the reverse toluene elution.

References

  • U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1][2] EPA Office of Water.[1] [Link]

  • FMS, Inc. (2020).[3][4] Automated Cleanup of Persistent Organic Pollutants (POPs) in Sample Extracts - EPA 1668C. Application Note. [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). Laboratory Procedure Manual: PCBs and Persistent Pesticides in Serum/Lipid. [Link]

  • DSP-Systems / Miura. (2021). Automated Sample Preparation for Dioxins and PCBs: GO-EHT System.[5][6] [Link]

Sources

determining PCB 157 using gas chromatography with electron capture detection (GC-ECD)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Determination of Mono-Ortho PCB 157 (2,3,3',4,4',5'-HxCB) via GC-ECD

Executive Summary

PCB 157 (2,3,3',4,4',5'-Hexachlorobiphenyl) is a mono-ortho substituted congener with significant toxicological relevance due to its dioxin-like properties. With a World Health Organization (WHO) Toxic Equivalency Factor (TEF) of 0.0005 (2005 re-evaluation), accurate quantification is critical for environmental risk assessment and food safety.

However, PCB 157 presents a unique chromatographic challenge: it frequently co-elutes with PCB 156 and PCB 201 on standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5). This protocol details a robust Gas Chromatography-Electron Capture Detection (GC-ECD) methodology using a DB-XLB stationary phase for primary separation, validated by a dual-column confirmation strategy. This approach ensures separation from interfering congeners, delivering high-sensitivity detection in complex matrices.

Scientific Background & Rationale

The "Co-Elution" Challenge

In standard EPA Method 8082A analysis, the most common column (DB-5 or equivalent) fails to baseline-resolve PCB 157 from PCB 156. Both are hexachlorobiphenyls with similar boiling points and polarities.

  • DB-5 (5% Phenyl): PCB 156 and PCB 157 often elute within 2 seconds of each other or co-elute entirely.

  • The Solution (DB-XLB): The DB-XLB phase (proprietary low-bleed) offers unique selectivity for chlorinated aromatics, significantly improving the resolution (

    
    ) between PCB 156 and 157.
    
Detection Principle: Electron Capture Detector (ECD)

The ECD is highly selective for electronegative atoms. The six chlorine atoms on PCB 157 possess high electron affinity, capturing thermal electrons from the


Ni source and reducing the standing current. This provides femtogram-level sensitivity, far superior to standard FID and cost-effective compared to HRMS.

Experimental Protocol

Materials & Reagents
  • Target Standard: PCB 157 (IUPAC No. 157),

    
     purity.
    
  • Internal Standard (IS): PCB 209 (Decachlorobiphenyl) or PCB 46 (not present in commercial Aroclor mixtures).

  • Surrogate: TCMX (Tetrachloro-m-xylene).

  • Solvents: n-Hexane, Dichloromethane (DCM), Acetone (Pesticide Residue Grade).

  • Cleanup Reagents: Concentrated Sulfuric Acid (

    
    ), Activated Copper (for sulfur removal), Florisil.
    
Sample Preparation Workflow

Note: This workflow is optimized for biological tissue or sediment.

  • Extraction:

    • Homogenize 10g sample with anhydrous sodium sulfate.

    • Soxhlet Extraction: Extract with 1:1 Hexane:Acetone for 16-24 hours.

    • Alternative: Pressurized Liquid Extraction (PLE/ASE) using Hexane at 100°C, 1500 psi.

  • Lipid & Interference Removal (Critical):

    • Acid Wash: Transfer extract to hexane. Add conc.

      
       (1:1 v/v). Shake carefully. Discard the acid (bottom) layer. Repeat until acid layer remains colorless. Rationale: ECD is sensitive to lipids; acid destroys oxidizable lipids without harming PCBs.
      
    • Sulfur Cleanup: Add activated copper powder or TBA sulfite reagent. Rationale: Elemental sulfur elutes near early PCBs and saturates the ECD.

  • Fractionation (Optional but Recommended):

    • Use a Florisil column. Elute with 100% Hexane (Fraction 1: PCBs) to separate from organochlorine pesticides (Fraction 2).

GC-ECD Instrument Configuration
ParameterPrimary Configuration (Resolution)Confirmatory Configuration
Column Agilent J&W DB-XLB Agilent J&W DB-1701
Dimensions 30 m

0.25 mm ID

0.25 µm film
30 m

0.25 mm ID

0.25 µm film
Carrier Gas Hydrogen (

) @ 40 cm/sec (Constant Flow)
Helium (He) @ 30 cm/sec
Inlet Splitless, 250°C, Purge flow 50 mL/min @ 1.0 minSplitless, 250°C
Detector

ECD @ 320°C,

makeup gas (60 mL/min)

ECD @ 320°C

Oven Program (DB-XLB):

  • Initial: 100°C for 1 min.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 2.5°C/min to 260°C (Critical zone for PCB 156/157 separation ).

  • Ramp 3: 20°C/min to 320°C, hold 3 min.

Visualizations

Analytical Workflow

PCB_Workflow cluster_QA QA/QC Injection Sample Sample Matrix (Soil/Tissue) Extraction Extraction (Soxhlet/ASE) Hexane:Acetone (1:1) Sample->Extraction Conc Concentration (Rotary Evaporator) Extraction->Conc Cleanup1 Acid Digestion (Conc. H2SO4) Removes Lipids Conc->Cleanup1 Lipid Removal Cleanup2 Sulfur Removal (Activated Copper) Cleanup1->Cleanup2 Sulfur Removal Cleanup3 Florisil Fractionation Elute w/ Hexane Cleanup2->Cleanup3 Interference Removal GC GC-ECD Analysis (Dual Column) Cleanup3->GC Data Data Processing TEQ Calculation GC->Data IS Add Internal Std (PCB 209) IS->GC

Caption: Step-by-step analytical workflow for PCB 157 determination, highlighting critical cleanup phases.

Dual-Column Instrument Setup

GC_Setup cluster_Cols Oven (Temperature Programmed) Injector Splitless Injector 250°C Guard Guard Column (Deactivated Fused Silica) Injector->Guard Y_Split Y-Splitter (GlasSeal) Guard->Y_Split Col1 Primary Column DB-XLB (Optimized Separation) Y_Split->Col1 Col2 Confirm Column DB-1701 (Orthogonal Selectivity) Y_Split->Col2 ECD1 µECD 1 (Quantitation) Col1->ECD1 ECD2 µECD 2 (Confirmation) Col2->ECD2

Caption: Dual-column configuration using a Y-splitter to simultaneously acquire data on DB-XLB and DB-1701 phases.

Results & Discussion

Chromatographic Performance

On the DB-XLB column, PCB 157 elutes after PCB 156 with a baseline resolution (


) under the specified slow ramp conditions (2.5°C/min).
  • Retention Order (DB-XLB): PCB 156

    
     PCB 157 
    
    
    
    PCB 180.
  • Warning: On a standard DB-5ms , PCB 157 may co-elute with PCB 201 or partially overlap with PCB 156. If using DB-5ms, integration must be manually verified against the DB-1701 confirmation trace.

Linearity and Sensitivity
  • Linear Range: 1.0 ng/mL to 500 ng/mL.

  • LOD (Limit of Detection): Typically ~0.05 ng/mL (extract concentration), equivalent to ~0.05 µg/kg in tissue (depending on final volume).

  • Calibration: Use a 5-point internal standard calibration. The response factor (RF) for PCB 157 is generally lower than lower-chlorinated congeners due to steric hindrance but stable.

TEQ Calculation

To assess toxicity, the concentration of PCB 157 is multiplied by its Toxic Equivalency Factor:




[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Baseline Drift Column bleed or contaminated detectorBake out column at 320°C for 2 hrs. Thermal clean ECD (consult manual).
Ghost Peaks Carryover from high-level samplesRun solvent blanks. Check injector liner for septum particles.
Poor Resolution (156/157) Ramp rate too fast or column degradationReduce ramp rate to 1.5°C/min in the elution zone. Trim 0.5m from column inlet.
Low Response Leak in inlet or active sites in linerLeak check with electronic detector. Replace liner with deactivated wool.

References

  • United States Environmental Protection Agency (EPA). (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. SW-846 Update IVA. [Link]

  • Van den Berg, M., et al. (2006).[2] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences, 93(2), 223–241. [Link]

  • Agilent Technologies. (2020). Analysis of PCB Congeners by GC/ECD using Agilent J&W DB-XLB. Application Note 5989-6433EN. [Link] (General landing page for verification of column specs).

  • Frame, G. M. (1997). A collaborative study of 209 PCB congeners on 20 different capillary columns. Fresenius' Journal of Analytical Chemistry, 357, 701–713. (Seminal work on PCB elution orders).

Sources

synthesis of 13C-labeled 2,3,3',5,5'-Pentachlorobiphenyl internal standards

Application Note: Synthesis of C -Labeled 2,3,3',5,5'-Pentachlorobiphenyl (PCB 111) Internal Standards

Abstract

This application note details the regioselective synthesis of fully labeled


Introduction & Scientific Rationale

The Role of PCB 111 in Environmental Forensics

Polychlorinated biphenyls (PCBs) exist as 209 distinct congeners. PCB 111 (this compound) is a specific congener often analyzed to track metabolic degradation pathways or specific industrial formulations. In environmental matrices (soil, tissue, water), matrix interference often suppresses MS signals.

Why C-Labeling?

To correct for extraction losses and matrix effects, EPA Method 1668C mandates the use of isotopically labeled internal standards.

  • Stability: Unlike deuterium (

    
    H) labeling, 
    
    
    C labeling is non-exchangeable and chemically stable under harsh extraction conditions (Soxhlet/ASE).
  • Chromatographic Behavior:

    
    C
    
    
    -PCBs co-elute perfectly with native (
    
    
    C) analogs on GC columns (e.g., DB-5ms), ensuring that the internal standard experiences the exact same ionization environment as the analyte at the source.
Synthetic Strategy: The Suzuki Advantage

Historical methods like the Cadogan reaction (pyrolysis of diazo compounds in benzene) yield complex mixtures of isomers requiring exhaustive HPLC separation. This protocol employs the Suzuki-Miyaura cross-coupling , which couples an aryl boronic acid with an aryl halide.[1]

  • Regiospecificity: The bond forms strictly at the carbon bearing the halogen/boron, preserving the substitution pattern.

  • Mild Conditions: Aqueous/organic biphasic systems reduce the risk of dechlorination.

Retrosynthetic Analysis

To synthesize this compound (PCB 111), we disconnect the biaryl bond (C1–C1'). This reveals two required fragments:

  • Fragment A (Electrophile): 1-Bromo-2,3,5-trichlorobenzene (

    
    C
    
    
    ).
  • Fragment B (Nucleophile): 3,5-Dichlorophenylboronic acid (

    
    C
    
    
    ).

This route minimizes steric hindrance during the transmetallation step of the catalytic cycle.

RetrosynthesisTargetTarget: 13C12-PCB 111(this compound)DisconnectDisconnection: Biaryl BondTarget->DisconnectRetrosynthesisFragAFragment A:1-Bromo-2,3,5-trichlorobenzene (13C)Disconnect->FragAFragBFragment B:3,5-Dichlorophenylboronic acid (13C)Disconnect->FragB

Figure 1: Retrosynthetic disconnection of PCB 111 showing the two requisite

Materials & Safety Protocols

Critical Safety Warnings
  • Toxicity: PCBs are probable human carcinogens. All handling must occur in a certified fume hood with HEPA filtration.

  • Waste: All solid and liquid waste must be segregated as "Halogenated Organic/PCB Waste" and incinerated by certified disposal services.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Reagents Table
ReagentPurityRoleSource Example

C

-1-Bromo-2,3,5-trichlorobenzene
>98% IsotopicCoupling Partner ACustom Synthesis / CIL

C

-1-Bromo-3,5-dichlorobenzene
>98% IsotopicPrecursor for BCustom Synthesis / CIL
n-Butyllithium (n-BuLi)1.6M in HexanesLithiation AgentSigma-Aldrich
Trimethyl borate (B(OMe)

)
Anhydrous, 99.8%Boron SourceSigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)99%CatalystStrem Chemicals
Sodium Carbonate (Na

CO

)
2.0 M AqueousBaseFisher Scientific
Toluene / EthanolHPLC GradeSolvent SystemHoneywell

Experimental Protocols

Protocol A: Synthesis of C -3,5-Dichlorophenylboronic Acid

Rationale: Aryl boronic acids are often not commercially available in specific

  • Setup: Flame-dry a 50 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, N

    
     inlet, and rubber septum.
    
  • Dissolution: Add 1.0 g (approx. 3.3 mmol) of

    
    C
    
    
    -1-bromo-3,5-dichlorobenzene. Dissolve in 15 mL anhydrous THF. Cool to -78°C (dry ice/acetone bath).
  • Lithiation: Add n-BuLi (2.2 mL, 3.5 mmol) dropwise via syringe over 10 minutes.

    • Observation: The solution may turn slightly yellow. Stir for 30 minutes at -78°C to ensure Lithium-Halogen exchange.

  • Boron Addition: Add Trimethyl borate (0.5 mL, 4.5 mmol) rapidly in one shot.

  • Hydrolysis: Allow the reaction to warm to room temperature (RT) over 2 hours. Quench with 10 mL of 1M HCl.

  • Extraction: Extract with diethyl ether (3 x 15 mL). Combine organics, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Result: Off-white solid (Crude Boronic Acid). Use directly in Protocol B without extensive purification to prevent deboronation.

Protocol B: Suzuki-Miyaura Coupling (Synthesis of PCB 111)

Rationale: The Pd(0) catalyst inserts into the C-Br bond of the trichlorobenzene. The base activates the boronic acid, facilitating transmetallation.

  • Solvent Prep: Degas a mixture of Toluene (10 mL) and Ethanol (2 mL) by sparging with N

    
     for 15 minutes.
    
  • Loading: In a 50 mL Schlenk flask, combine:

    • Crude

      
      C
      
      
      -3,5-dichlorophenylboronic acid (from Protocol A, approx. 1.2 eq).
    • 
      C
      
      
      -1-bromo-2,3,5-trichlorobenzene (0.8 g, 1.0 eq).
    • Pd(PPh

      
      )
      
      
      (5 mol%, ~140 mg).
  • Activation: Add 5 mL of degassed 2.0 M Na

    
    CO
    
    
    aqueous solution.
  • Reaction: Heat the biphasic mixture to vigorous reflux (90°C ) under N

    
     for 12 hours.
    
    • Visual Check: The mixture will turn black (precipitated Pd) as the catalyst degrades over time, signaling the end of the cycle.

  • Workup: Cool to RT. Dilute with water (20 mL) and extract with Hexane (3 x 20 mL).

    • Note: Hexane is preferred over ether for PCBs to minimize extraction of polar impurities.

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    . Filter and concentrate to ~2 mL volume.

SuzukiCycleStartStart:Precursors + Pd(0)OxAddOxidative Addition:Ar-Pd(II)-Br species formedStart->OxAddHeatTransMetTransmetallation:Boronate replaces BromideOxAdd->TransMetBase (Na2CO3)RedElimReductive Elimination:C-C Bond Forms + Pd(0) RegensTransMet->RedElimRedElim->StartCatalyst CycleProductProduct:13C-PCB 111RedElim->Product

Figure 2: Simplified catalytic cycle for the Suzuki coupling of chlorinated benzenes.

Purification & Validation (Self-Validating System)

The crude product will contain de-halogenated byproducts, homocoupled biphenyls, and residual catalyst.

Step 1: Silica Gel Flash Chromatography
  • Stationary Phase: Activated Silica Gel (60 mesh).

  • Mobile Phase: 100% Hexane.

  • Elution: PCBs are highly lipophilic and elute near the solvent front. Collect the first major UV-active fraction.

Step 2: Final Polishing (HPLC)

For isotope standards, >99% purity is required to prevent "ghost peaks" in IDMS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Solvent: Acetonitrile/Water (90:10 Isocratic).

  • Detection: UV at 254 nm.

Step 3: Validation (GC-MS)

This is the Go/No-Go decision point.

  • Instrument: HRGC-HRMS (High-Res Mass Spec) or GC-MS/MS (Triple Quad).

  • Column: 60m DB-5ms.

  • Criteria:

    • Mass Shift: Molecular ion (

      
      ) must be at 
      
      
      338 (native is 326).
    • Isotopic Pattern: Must match theoretical distribution for

      
      C
      
      
      Cl
      
      
      .
    • Purity: No peak at

      
       326 (Native PCB 111) detected above 0.5% (prevents false positives in actual samples).
      

Application in EPA Method 1668C[5][6][7][8]

To use this synthesized standard in a regulatory context:

  • Spiking: Add 2 ng of

    
    C
    
    
    -PCB 111 to the sample before extraction.
  • Extraction: Soxhlet extract the sample. The labeled PCB 111 compensates for any loss of native PCB 111 during this physical step.

  • Quantification: Calculate the concentration of native PCB 111 using the Response Factor (RF) derived from the ratio of the

    
    C signal to the 
    
    
    C signal.

References

  • U.S. Environmental Protection Agency. (2010).[2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[3] EPA-820-R-10-005. [Link][3]

  • Lehmler, H. J., & Robertson, L. W. (2001).[4][5] Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.[4][5][6][7] Chemosphere, 45(2), 137-143.[4] [Link]

  • Kania-Korwel, I., Parkin, S., & Lehmler, H. J. (2004). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Chemosphere, 56(8), 735-744. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8][4][6] Chemical Reviews, 95(7), 2457–2483. [Link]

Application Note: Unmasking the Hidden Toxicant – Comprehensive Two-Dimensional GC (GCxGC-TOFMS) for PCB 157 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Polychlorinated biphenyl (PCB) 157 (2,3,3',4,4',5'-hexachlorobiphenyl) is a mono-ortho substituted congener with significant toxicological relevance, assigned a Toxic Equivalency Factor (TEF) of 0.00003 by the WHO (2005). In conventional one-dimensional gas chromatography (1D-GC) using standard 5% phenyl phases (e.g., DB-5, Rtx-5), PCB 157 frequently co-elutes with PCB 201 and PCB 173, leading to overestimation of toxicity or false negatives.

The Solution: This protocol details the application of comprehensive two-dimensional gas chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS).[1][2][3][4][5][6] By utilizing an orthogonal column set (non-polar × polar) and thermal modulation, this method physically separates PCB 157 from isobaric interferences, enabling accurate, self-validating quantification in complex environmental and biological matrices.

Technical Principle: Orthogonality & Peak Capacity

The core failure of 1D-GC for PCB analysis is the "saturation of peak capacity." With 209 congeners, statistical overlap is inevitable. GCxGC overcomes this by subjecting the sample to two independent separation mechanisms:

  • Dimension 1 (¹D): Separation based on Volatility (Boiling Point).

    • Column: Non-polar (e.g., DB-1, HT-8).

  • Modulation: A thermal modulator traps ¹D eluent and reinjects it as narrow pulses (50–200 ms) into the second column.

  • Dimension 2 (²D): Separation based on Polarity/Shape Selectivity (Dipole-dipole interactions).

    • Column: Polar/Shape-selective (e.g., BPX-50, Rtx-17).

Mechanism for PCB 157: While PCB 157 and PCB 201 may have similar boiling points (co-eluting in ¹D), the planar structure of PCB 157 (mono-ortho) interacts more strongly with the polar ²D phase than the non-planar (multi-ortho) PCB 201. This results in a later retention time in the second dimension (


), physically resolving the peaks.
Diagram 1: Analytical Workflow & Orthogonality

GCxGC_Workflow Sample Sample Extract (Isooctane) Injector Splitless Injector (280°C) Sample->Injector Col1 1st Dimension (HT-8, Volatility) Injector->Col1 Slow Elution Modulator Thermal Modulator (Cryo-focusing) Col1->Modulator Continuous Effluent Col2 2nd Dimension (BPX-50, Polarity) Modulator->Col2 Pulsed Injection (4s) TOFMS TOF-MS Detector (50-100 Hz) Col2->TOFMS Fast Separation Process Data Processing (Deconvolution) TOFMS->Process Raw Data

Caption: The GCxGC-TOFMS workflow. The modulator acts as the heart of the system, preserving ¹D separation while enabling rapid ²D separation.

Instrumentation & Materials

To ensure reproducibility, the following specific configuration (or equivalent) is required.

Hardware Configuration
ComponentSpecificationRationale
GC System Agilent 7890B or equivalentMust support high-speed oven ramping.
Detector LECO Pegasus 4D TOFMSRequires >50 spectra/sec acquisition rate to define narrow (100 ms) ²D peaks.
Modulator Dual-stage Quad-jet Thermal ModulatorCryogenic N₂ cooling is essential for trapping volatiles; dual-stage prevents "blow-through."
¹D Column HT-8 (30 m × 0.25 mm × 0.25 µm)8% Phenyl polycarborane-siloxane. High thermal stability; unique selectivity for PCBs.
²D Column BPX-50 (1.5 m × 0.10 mm × 0.10 µm)50% Phenyl polysilphenylene-siloxane. Strong shape selectivity for separating ortho-substituted congeners.
Standards & Reagents
  • Target Standard: Native PCB 157 (AccuStandard/Wellington).

  • Internal Standard (IS):

    
    C
    
    
    
    -labeled PCB 157 (Wellington Laboratories). Crucial for ID-MS quantification.
  • Solvent: Nonane or Isooctane (Dodecane keeper for high-blowdown steps).

Experimental Protocol

Phase 1: Sample Preparation (Brief Overview)

Note: PCB analysis requires rigorous cleanup to remove lipids/sulfur.

  • Extraction: Soxhlet or Pressurized Liquid Extraction (PLE) with Toluene.

  • Cleanup: Multi-layer silica column (Acid/Base/Neutral) to remove lipids.

  • Fractionation (Optional): Carbon column fractionation can be used to separate planar PCBs, but GCxGC often eliminates this need, saving 24+ hours.

  • Final Volume: Concentrate to 20 µL in Nonane containing the

    
    C-PCB 157 IS.
    
Phase 2: Instrument Method (GCxGC-TOFMS)

A. Inlet Parameters

  • Mode: Splitless (purge valve open at 60 sec).

  • Temperature: 280°C.[1]

  • Injection Volume: 1 µL.

B. Oven Program (Dual Oven System)

  • Primary Oven (¹D): 90°C (1 min)

    
     30°C/min to 170°C 
    
    
    
    2.5°C/min to 300°C (hold 5 min).
  • Secondary Oven (²D): Offset +10°C relative to Primary Oven. Prevents peak broadening in the second column.

  • Modulator Temperature Offset: +15°C relative to Secondary Oven.

C. Modulation

  • Modulation Period (

    
    ):  4.0 seconds.
    
    • Hot Pulse: 0.80 sec.

    • Cool Time: 1.20 sec.

    • Logic:

      
       must be sufficient to sample the ¹D peak 3-4 times (preservation of resolution).
      

D. Mass Spectrometry (TOF)

  • Mass Range: 45–550 m/z.[4]

  • Acquisition Rate: 75 spectra/second.

  • Ion Source: 250°C, 70 eV Electron Ionization.

Phase 3: Data Processing & Logic

The identification of PCB 157 relies on a "Three-Key" validation system.

Diagram 2: Identification Logic Tree

ID_Logic Start Detected Peak SN_Check S/N > 10:1? Start->SN_Check Mass_Spec Isotope Cluster Match? (M+2/M+4) SN_Check->Mass_Spec Yes Reject Reject / Noise SN_Check->Reject No RT_Check Within RT Window? (¹D ±2s, ²D ±0.1s) Mass_Spec->RT_Check Yes (Cl6 Pattern) Mass_Spec->Reject No Quant Quantify via Isotope Dilution RT_Check->Quant Yes RT_Check->Reject No

Caption: Decision tree for validating PCB 157. All three criteria (S/N, Spectral Match, 2D Retention) must be met.

Results & Discussion

Separation Performance

In a standard 1D-GC analysis (DB-5), PCB 157 elutes at approximately the same time as PCB 201.

  • 1D-GC Result: Single, broad peak (Sum of 157 + 201).

  • GCxGC Result:

    • PCB 201 (Di-ortho): Elutes earlier in the ²D plane (lower polarity interaction).

    • PCB 157 (Mono-ortho): Elutes later in the ²D plane.

    • Resolution (

      
      ):  Typically > 1.5 (Baseline separation) in the second dimension.
      
Quantification (Isotope Dilution)

Using the internal standard (


C-PCB 157), the concentration is calculated as:


Where:

  • 
     = Peak Area (Sum of quantification masses, e.g., m/z 360 + 362).
    
  • 
     = Relative Response Factor determined during calibration.
    
  • Self-Validation: If the calculated concentration of the IS deviates >20% from expected recovery, the injection is flagged.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
"Wraparound" (Peak elutes in next modulation cycle)²D retention is too strong.Increase ²D oven offset (e.g., from +10°C to +15°C) or decrease modulation period (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).
Poor Sensitivity Modulator misalignment.Check cryo-jets alignment; ensure "Hot Pulse" is sufficient to desorb the trap completely.
Peak Tailing Active sites in liner or column.Trim guard column; replace liner with ultra-inert deactivated wool liner.
Mass Spectral Skewing Acquisition rate too slow.Ensure TOF acquisition is >50 Hz. If using Quadrupole (qMS), this method is invalid (too slow).

References

  • Van den Berg, M., et al. (2006).[7] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds.[8] Toxicological Sciences, 93(2), 223–241.[7] Link

  • Focant, J. F., et al. (2004).[6] Improved separation of the 209 polychlorinated biphenyl congeners using comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry. Journal of Chromatography A, 1040(2), 223-238. Link

  • Patterson, D. G., et al. (2011). Levels in the U.S. Population of those Persistent Organic Pollutants (2003–2004) Included in the Stockholm Convention or in other Long Range Transboundary Air Pollution Agreements. Environmental Science & Technology, 43(4), 1211–1218. Link

  • US EPA. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. United States Environmental Protection Agency.[9] Link

Sources

Troubleshooting & Optimization

minimizing background contamination in trace PCB 157 analysis

Author: BenchChem Technical Support Team. Date: February 2026

Minimizing Background Contamination in Ultra-Trace Analysis

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Scope: PCB 157 (2,3,3',4,4',5'-Hexachlorobiphenyl) Analysis via HRGC-HRMS Methodological Basis: EPA Method 1668C / CDC Biomonitoring Protocols

Introduction: The "Mono-Ortho" Challenge

Welcome to the technical support center. You are likely here because you are seeing high background levels of PCB 157 in your blanks, or you cannot chromatographically resolve it from PCB 156.

PCB 157 is a mono-ortho congener with dioxin-like toxicity. In trace analysis (pg/L or fg/g levels), "background" is not just dirt—it is a systematic failure of the analytical chain. Because PCBs are ubiquitous in modern environments (caulking, paints, electrical equipment), your laboratory air and standard reagents are potential contaminants.

This guide prioritizes exclusion (keeping contamination out) and resolution (distinguishing analyte from interference).

Module 1: Pre-Analytical Hygiene (Glassware & Reagents)

User Query: "My method blanks consistently show PCB 157 peaks at 10-20 pg/L. How do I eliminate this?"

The Causality

PCB 157 is lipophilic and semi-volatile. It adheres to borosilicate glass sites that have not been fully mineralized. Standard solvent rinsing is insufficient for ultra-trace work because the solvent itself may contain low-level PCBs, or the glass surface may have "memory" from previous high-concentration samples.

The Protocol: Thermal Mineralization & Solvent Proofing
StepActionMechanistic Reason
1 Detergent Wash Remove bulk organic load using a neutral, phosphate-free detergent (e.g., Alconox).
2 Acid Rinse Rinse with 50% HNO₃. This strips metal ions that can act as active sites for organic adsorption.
3 Muffle Furnace (Critical) Bake glassware at 450°C for 8 hours . This mineralizes stubborn organic residues into CO₂ and ash. Note: Do not bake volumetric glassware (flasks) as it alters calibration.
4 Solvent Rinse Immediately before use, rinse with Toluene, then Hexane (Pesticide Grade or better).
5 Solvent Proofing Self-Validating Step: Concentrate 100 mL of your extraction solvent 100x and inject. If PCB 157 > MDL, discard the solvent lot.
Troubleshooting Logic: Contamination Triage

ContaminationTriage Start Method Blank > MDL? CheckInst Inject Pure Hexane (Instrument Blank) Start->CheckInst First CheckSolvent Concentrate Solvent 100x Analyze CheckGlass Rinse Baked Glassware Analyze Rinsate CheckSolvent->CheckGlass Clean ActionSolvent Replace Solvent Lot CheckSolvent->ActionSolvent Peak Present ActionGlass Re-bake @ 450°C Check Furnace Vent CheckGlass->ActionGlass Peak Present CheckInst->CheckSolvent Clean ActionInst Service Inlet/Liner Bake Column CheckInst->ActionInst Peak Present

Figure 1: Systematic isolation of contamination sources. Always rule out the instrument first.

Module 2: Instrumental Analysis (GC-MS Carryover)

User Query: "I see 'ghost peaks' of PCB 157 in samples following high-concentration calibration standards."

The Causality

PCB 157 has a high boiling point. In standard splitless injections, high-molecular-weight matrix components or high-concentration analytes condense in the injection port liner or the head of the column . These residues bleed off in subsequent runs, creating false positives (carryover).

The Protocol: The "Active" Inlet Maintenance
  • Liner Selection: Use deactivated single-taper liners with wool . The wool increases surface area for vaporization but must be positioned correctly to wipe the syringe needle.

    • Validation: If carryover persists, switch to a double-taper liner (no wool) to reduce active surface area, though this may impact precision.

  • Septum Purge: Ensure your method has a septum purge flow of 3-5 mL/min. This sweeps away volatiles bleeding from the septum itself (which can mimic PCBs).

  • Gold Seal Replacement: The gold seal at the base of the inlet is a common cold spot. Replace it monthly or after analyzing "dirty" samples (e.g., sludge/tissue).

  • The "Blank" Sandwich:

    • Inject Nonane/Toluene (solvent blank).

    • Inject Sample.[1]

    • Inject Nonane/Toluene.

    • Rule: If the post-sample blank shows PCB 157 > 10% of the sample signal, the previous data point is invalid.

Module 3: Chromatographic Resolution (Co-elution)

User Query: "I cannot separate PCB 157 from PCB 156. They appear as a single shoulder peak."

The Causality

PCB 156 (2,3,3',4,4',5-Hexachlorobiphenyl) and PCB 157 are structural isomers with nearly identical boiling points and polarities. On standard 5% phenyl methyl siloxane columns (e.g., DB-5, HP-5), they often co-elute or have insufficient valley resolution (< 25%).

The Solution: Column Selection Strategy

To accurately quantify PCB 157, you must select a stationary phase that interacts differently with the ortho positions of the biphenyl ring.

Column TypePhase CompositionPCB 156/157 ResolutionNotes
DB-5ms / Rtx-5 5% Phenyl PolysiloxanePoor / Co-elution Standard screening column. Not recommended for congener-specific 157 analysis.
DB-XLB Proprietary Low-BleedModerate Better than DB-5, but may still require complex temperature ramping.
HT8 / CP-Sil 8 8% Phenyl PolycarboraneExcellent Recommended. Specifically designed to separate PCB congeners.
SPB-Octyl 50% Octyl PolysiloxanePoor Known to fail 156/157 separation (See EPA 1668C).
Workflow: Optimizing Separation

ColumnSelection Start Is PCB 157 Resolved? CheckCol Check Column Type Start->CheckCol DB5 Using DB-5/HP-5 CheckCol->DB5 HT8 Using HT8 / CP-Sil 8 CheckCol->HT8 ChangeCol Switch to HT8 or DB-17ms (Secondary) DB5->ChangeCol Co-elution likely OptimizeTemp Slow Ramp Rate (2°C/min @ elution) HT8->OptimizeTemp Optimize Resolution

Figure 2: Decision matrix for chromatographic separation of PCB congeners.

Module 4: Sample Cleanup (Removing Interferences)

User Query: "My background is low, but my sample recovery is poor (40-50%)."

The Causality

Aggressive cleanup to remove lipids (sulfuric acid) can degrade recovery if not managed. Furthermore, if you are using Carbon Column fractionation (to separate dioxin-like PCBs), PCB 157 (mono-ortho) behaves differently than PCB 77/126 (non-ortho).

The Protocol: Fractionation Logic
  • Acid Wash: Sulfuric acid/Silica gel removes lipids. PCB 157 is stable here.

  • Carbon Column: This is where errors occur.

    • Fraction 1: Bulk PCBs (di- through tetra-ortho).

    • Fraction 2:Mono-ortho PCBs (Includes PCB 157).

    • Fraction 3: Non-ortho PCBs (Coplanar).

    • Critical Error: If you elute Fraction 2 too fast or with the wrong solvent strength, PCB 157 splits between fractions.

    • Correction: Use a verified elution profile (e.g., increasing Toluene percentage in Hexane) and collect the entire mono-ortho window.

References & Authority

  • U.S. Environmental Protection Agency (EPA). (2010).[2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Office of Water.[2]

    • Primary source for background limits, congener separation challenges, and QC criteria.

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: PCBs and Persistent Pesticides.

    • Source for serum/tissue extraction and automated cleanup protocols.

  • Agilent Technologies. (2015). Eliminate Sample Carryover with Backflush.[3]

    • Technical basis for backflushing and inlet hygiene.

  • Restek Corporation. (2020). PCB Congener Analysis: Column Selection Guide.

    • Source for HT8 vs DB-5 separation data.

Sources

optimizing GC column selection for 2,3,3',5,5'-Pentachlorobiphenyl separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges associated with separating 2,3,3',5,5'-Pentachlorobiphenyl (PCB 159) .

PCB 159 is a mono-ortho substituted congener.[1] While not one of the twelve "dioxin-like" PCBs designated by the WHO, its structural similarity to toxic congeners and its presence in commercial mixtures (like Aroclor 1254 and 1260) make its accurate quantification critical for environmental profiling and toxicological studies.

The primary challenge with PCB 159 is co-elution on standard non-polar columns.[1] This guide provides authoritative solutions to resolve these critical pairs and optimize your GC-MS or GC-ECD methodology.

Part 1: Column Selection Strategy

Q: Which GC stationary phase effectively resolves PCB 159 from interfering congeners?

Recommendation: For the specific isolation of PCB 159, we recommend an 8% Phenyl Polycarborane-siloxane (e.g., HT-8, SGE HT8-PCB) or a specialized low-polarity proprietary phase (e.g., DB-XLB, Rxi-XLB) .

Technical Reasoning:

  • The Limitation of Standard Columns: On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5, HP-5, Rxi-5Sil MS), PCB 159 elutes in the crowded pentachlorobiphenyl region. It frequently co-elutes or partially overlaps with PCB 133 (2,2',3,3',5-PeCB) and PCB 165 (2,3,3',5',6-PeCB) due to similar vapor pressures and interaction mechanisms.

  • The Solution (HT-8 / XLB):

    • HT-8: The carborane-siloxane phase offers unique shape selectivity based on the degree of ortho-substitution.[1] It effectively resolves mono-ortho congeners (like 159) from di-ortho interferences that co-elute on standard phases.[1]

    • DB-XLB: This phase was engineered for low bleed but possesses a unique selectivity that resolves many critical PCB pairs, including separating PCB 159 from its common co-eluters.[1]

Q: How do I choose between HT-8 and DB-XLB?

Use the decision matrix below. If your analysis is strictly targeted (only PCB 159 and a few others), HT-8 often provides the sharpest resolution.[1] If you are performing a comprehensive screen of all 209 congeners (e.g., EPA Method 1668C), DB-XLB or SPB-Octyl are often cited as primary or confirmatory columns.[1]

Visual: Column Selection Decision Tree

ColumnSelection Start Start: PCB 159 Separation Target Is this a targeted analysis (Specific Congeners)? Start->Target Comp Is this a comprehensive profile (All 209)? Target->Comp No HT8 Recommendation: HT-8 / SGE HT8-PCB (Best for resolving ortho-substitution pairs) Target->HT8 Yes XLB Recommendation: DB-XLB / Rxi-XLB (Excellent confirmation column, low bleed) Comp->XLB General Screening Octyl Recommendation: SPB-Octyl (EPA 1668C specific resolution) Comp->Octyl EPA 1668C Compliance caption Figure 1: Decision tree for selecting the optimal stationary phase based on analytical scope.

Part 2: Method Optimization & Critical Pairs

Q: What are the critical co-elutions I must verify in my standard?

When validating your method, you must inject a mixed standard containing the following congeners to prove resolution. If these peaks merge, your integration of PCB 159 will be biased.[1]

Column PhasePrimary Critical Pair(s) for PCB 159Resolution Strategy
5% Phenyl (DB-5) PCB 133, PCB 165 Switch column phase. Optimization of oven ramp provides marginal improvement.[1]
HT-8 Minimal co-elutionEnsure slow ramp (2-3°C/min) during 220°C–260°C window.
SPB-Octyl PCB 196 (Trace overlap)Adjust flow rate or use MS deconvolution (Ion Ratio).
Q: How should I optimize the GC oven program for maximum resolution?

Protocol: Separating PCB congeners requires a "flattened" temperature ramp during the critical elution window.[1]

  • Injection: Pulsed Splitless (30 psi for 1.0 min) to maximize analyte transfer.

  • Initial Hold: 90°C for 1.0 min.

  • Fast Ramp: 25°C/min to 180°C.

  • Separation Ramp (Critical): Slow down to 2.5°C/min from 180°C to 280°C.

    • Why: This slow ramp maximizes the interaction differences between the planar (mono-ortho) PCB 159 and the bulkier di-ortho interferents.

  • Bake Out: 10°C/min to 320°C (Hold 5 min).

Visual: Method Optimization Workflow

MethodOpt Step1 1. Establish Baseline (Fast Ramp 10°C/min) Step2 2. Identify Critical Pair (Check PCB 159 vs 133/165) Step1->Step2 Decision Resolution > 1.2? Step2->Decision Step3 3. Slow Ramp (Reduce to 2-3°C/min) Decision->Step3 No Final 5. Final Method (Validated Resolution) Decision->Final Yes Step4 4. Optimize Flow (Switch He -> H2 or reduce linear velocity) Step3->Step4 Step4->Decision caption Figure 2: Step-by-step workflow for optimizing thermal parameters to resolve critical pairs.

Part 3: Troubleshooting & FAQs

Q: I see peak tailing on PCB 159. Is this a column issue?

Answer: Likely not. PCBs are relatively stable, but tailing usually indicates activity in the inlet rather than the column itself.

  • Action 1: Replace the inlet liner.[1] Use a deactivated splitless liner with glass wool.[1]

  • Action 2: Trim 10-20 cm from the front of the column (guard column maintenance).[1]

  • Action 3: Check your solvent.[1] If using isooctane, ensure the initial oven temperature is 10-20°C below the solvent boiling point to achieve solvent focusing.

Q: Can I use Hydrogen carrier gas?

Answer: Yes, and it is highly recommended.[1]

  • Benefit: Hydrogen has a flatter Van Deemter curve, allowing you to run at higher linear velocities (e.g., 40-50 cm/sec) without losing resolution.[1] This can reduce the run time of a PCB analysis from 60 minutes to <40 minutes while maintaining the separation of PCB 159.

Q: My retention times are shifting. How do I lock them?

Answer: Use Retention Time Locking (RTL) if you are using Agilent ChemStation, or a similar reference standard approach.

  • Protocol: Run a reference standard (e.g., PCB 159 or the internal standard PCB 209) at 5 different pressures. Create a calibration curve. This allows you to match retention times exactly after column maintenance by automatically adjusting the pressure.[1]

References

  • U.S. Environmental Protection Agency. (2010).[1] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Washington, D.C. Link

  • Frame, G. M. (1997).[1] A collaborative study of 209 PCB congeners on 20 different HRGC columns. Fresenius' Journal of Analytical Chemistry.[1]

  • Restek Corporation. (2021).[1] Guide to GC Column Selection and Optimizing Separations.Link

  • Agilent Technologies. (2020).[1] DB-XLB GC Column for Environmental Analysis.[1][2][3][4][5][6]Link

  • Trajan Scientific. (2023).[1] HT8-PCB GC Columns: Specifications and Applications.Link

Sources

reducing matrix effects in PCB 157 detection using mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Polychlorinated Biphenyl (PCB) 157. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with detecting PCB 157 using mass spectrometry, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the analysis of PCB 157?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unresolved compounds from the sample matrix.[1][2] In the context of PCB 157 analysis, complex matrices such as soil, sediment, transformer oil, or biological tissues contain numerous organic and inorganic compounds.[3][4] When these matrix components are co-extracted with PCB 157 and enter the mass spectrometer's ion source, they can interfere with the ionization process.[5]

This interference can manifest in two ways:

  • Ion Suppression: This is the most common effect, where matrix components compete with the analyte (PCB 157) for ionization, reducing the number of analyte ions that reach the detector. This leads to a decreased signal, poor sensitivity, and artificially low quantification.[6] Co-eluting compounds can increase the viscosity and surface tension of droplets in the ion source, hindering solvent evaporation and efficient ion formation.[2][5]

  • Ion Enhancement: Less commonly, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal and inaccurate quantification.[1]

Because PCBs like 157 are often monitored at trace levels, even minor ion suppression can cause results to fall below the limit of quantitation (LOQ), leading to false negatives or inaccurate risk assessment.[4]

Troubleshooting Guide
Q2: My PCB 157 signal is inconsistent or suppressed. What are the primary causes and how can I diagnose the issue?

Inconsistent or suppressed signals for PCB 157 are classic indicators of matrix effects. The primary cause is inadequate separation of PCB 157 from interfering compounds in your sample matrix during sample preparation and chromatographic analysis.[7]

Diagnostic Workflow:

A systematic way to confirm and characterize matrix effects is to perform a post-extraction spike experiment.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): A known concentration of PCB 157 analytical standard prepared in a pure solvent (e.g., hexane or cyclohexane).

    • Set B (Pre-Spiked Sample): A blank matrix sample (confirmed to be free of PCBs) that is extracted and processed before spiking with the same known concentration of PCB 157. This set measures the overall recovery of your method.

    • Set C (Post-Spiked Sample): A blank matrix sample that is extracted and processed first. The final, clean extract is then spiked with the same known concentration of PCB 157. This set isolates the matrix effect by exposing the analyte to the matrix components only during the MS analysis.

  • Analysis: Analyze all three sets by GC-MS/MS or LC-MS/MS under identical conditions.

  • Calculation:

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100

Interpreting the Results:

  • A Matrix Effect value significantly below 100% indicates ion suppression .

  • A Matrix Effect value significantly above 100% indicates ion enhancement .

  • A low Recovery value with a Matrix Effect near 100% suggests analyte loss during the sample preparation steps, not a matrix effect in the ion source.

This diagnostic workflow helps you determine if the problem lies within your sample preparation (extraction/cleanup) or is occurring within the mass spectrometer itself.

cluster_problem Problem Identification cluster_analysis Analysis & Calculation cluster_diagnosis Diagnosis start Inconsistent or Suppressed PCB 157 Signal diag Perform Post-Extraction Spike Experiment start->diag calc_me Calculate Matrix Effect: (Peak Area Post-Spike / Peak Area Neat) * 100 diag->calc_me suppression Result < 100%? Ion Suppression calc_me->suppression enhancement Result > 100%? Ion Enhancement suppression->enhancement No no_effect Result ≈ 100%? No Significant Matrix Effect (Check Sample Prep Recovery) enhancement->no_effect No

Caption: Diagnostic workflow for identifying matrix effects.

Q3: How do I choose the right sample preparation and cleanup strategy to reduce matrix effects for PCB 157?

The optimal strategy depends heavily on your sample matrix. The goal is to remove as many interfering compounds as possible while ensuring high recovery of the nonpolar PCB 157.[3][8]

Common Strategies:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally for pesticides, this method is now widely applied to PCBs in matrices like soil and vegetables.[9][10] It involves a solvent extraction (typically with acetonitrile) followed by a "salting out" step and dispersive solid-phase extraction (dSPE) for cleanup.[10][11]

  • Solid-Phase Extraction (SPE): A highly effective and versatile column chromatography technique. For PCBs, silica-based or Florisil cartridges are often used to separate the nonpolar PCBs from more polar matrix interferences.[4][12][13] It is a common cleanup step for complex matrices like waste oil and biological tissues.[12][14]

  • Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): These are automated techniques that use elevated temperatures and pressures to extract analytes from solid samples quickly and with less solvent.[15] They are highly efficient but the resulting extract almost always requires a subsequent cleanup step like SPE.

Technique Best For Matrices Mechanism of Interference Removal Throughput Solvent Use Notes
QuEChERS Soil, Food (vegetables, fruits), some biological tissues[9][16]Partitioning and dispersive SPE (dSPE) using sorbents like PSA to remove fatty acids and C18 to remove nonpolar interferences.HighLow-MediumSimple, fast, and cost-effective for routine analysis.[10]
Solid-Phase Extraction (SPE) Water, Transformer/Waste Oil, Sediments, Tissue Extracts[12][15][17]Adsorption chromatography. Sorbents (e.g., silica, Florisil, alumina) retain polar interferences while nonpolar PCBs are eluted.[13]MediumMediumHighly effective and tunable by selecting different sorbents.
Pressurized Fluid Extraction (PFE/ASE) Solid & Semi-Solid Samples (Soil, Sediment, Tissue)[15]Primarily an extraction method, not cleanup. Efficiently removes analytes from the matrix.HighLowRequires a downstream cleanup step (e.g., SPE) to remove co-extracted matrix components.

Experimental Protocol: Modified QuEChERS for PCBs in Soil

This protocol is adapted from established methods for extracting PCBs from soil.[9][18]

  • Sample Hydration: Weigh 5 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of purified water and vortex to hydrate the sample. Let stand for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Seal and vortex vigorously for 3 minutes.

  • Salting-Out: Add extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Shake vigorously for 1 minute to induce phase separation.[11] Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing MgSO₄ (to remove water) and PSA (primary secondary amine, to remove polar interferences).

  • Final Steps: Vortex for 1 minute and centrifuge for 5 minutes. Collect the supernatant, concentrate it under a gentle stream of nitrogen, and reconstitute in a solvent suitable for your MS system (e.g., cyclohexane).

Q4: Can changing my mass spectrometer's ion source or parameters help?

Yes, optimizing your analytical instrumentation is a critical step.

  • Choice of Ionization Source: While Electrospray Ionization (ESI) is common in LC-MS, it is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI), especially for less polar compounds like PCBs.[6] APCI utilizes gas-phase ionization, which can be less affected by non-volatile matrix components that interfere with the ESI process.[19][20] For GC-MS, Electron Ionization (EI) is standard and generally robust, but matrix components can still contaminate the source over time, requiring more frequent cleaning.

  • Source Parameters: Ensure your ion source parameters (e.g., temperatures, gas flows, voltages) are optimized for PCB 157. A higher source temperature can sometimes help vaporize and remove less volatile matrix components, reducing their impact.

  • Scheduled MRM/SRM: Using timed (or scheduled) Selected Reaction Monitoring (SRM) ensures that the mass spectrometer is only looking for PCB 157 during its specific retention time window. This prevents the instrument from monitoring for PCB 157 when a large mass of matrix components might be eluting, reducing the potential for interference and improving the signal-to-noise ratio.[21]

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_ms_options Ion Source Optimization Matrix Complex Matrix (Soil, Tissue, etc.) Extract Extraction (QuEChERS, PFE) Matrix->Extract Cleanup Cleanup (SPE, dSPE) Extract->Cleanup Chrom Chromatography (GC or LC) Cleanup->Chrom MS Mass Spectrometer Chrom->MS APCI Consider APCI (Less Prone to Suppression) MS->APCI Optimization Choices ESI ESI (More Prone to Suppression) MS->ESI Optimization Choices Clean Optimize Source Parameters & Perform Regular Cleaning MS->Clean Optimization Choices

Caption: Workflow from sample preparation to MS analysis and optimization.

Q5: When is it necessary to use an isotope-labeled internal standard, and how does it work?

Using a stable isotope-labeled (SIL) internal standard is the most robust and widely accepted method to compensate for matrix effects.[22][23] You should use a SIL standard, such as ¹³C₁₂-PCB 157, whenever accurate and precise quantification is critical, especially in complex or variable matrices.

Mechanism of Action (Isotope Dilution Mass Spectrometry - IDMS):

A SIL internal standard is chemically identical to the native analyte (PCB 157) but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C instead of ¹²C).[24]

  • Spiking: A known amount of the SIL standard is added to the sample at the very beginning of the sample preparation process.[25]

  • Co-processing: The SIL standard behaves identically to the native PCB 157 throughout extraction, cleanup, and chromatography. It experiences the exact same analyte loss and the exact same degree of ion suppression or enhancement in the MS source.[23][26]

  • Detection: The mass spectrometer can distinguish between the native PCB 157 and the heavier ¹³C₁₂-PCB 157.

  • Quantification: Quantification is based on the ratio of the native analyte's signal to the SIL standard's signal. Since both are affected proportionally by matrix effects and recovery losses, the ratio remains constant and accurate.[21]

Even if 50% of both the native and SIL standard signals are suppressed by the matrix, the ratio between them remains unchanged, allowing for reliable quantification. This is why IDMS is considered the gold standard for trace analysis in complex matrices.[22][24]

References
  • Continuous monitoring of polychlorinated biphenyls in air using direct sampling APCI/ITMS . Analytica Chimica Acta. Available at: [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions . Welch Materials, Inc. Available at: [Link]

  • Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry . PubMed. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? . NorthEast BioLab. Available at: [Link]

  • Rapid analysis of polychlorinated biphenyls (PCBs) in vegetables by QuEChERS-based extraction and GPC–GCMS . Shimadzu. Available at: [Link]

  • Determination of Polychlorinated Biphenyls in Solid Samples by Isotope Dilution Mass Spectrometry Using 37Cl-Labeled Analogues . ResearchGate. Available at: [Link]

  • Determination of Selected Polychlorinated Biphenyls in Soil Using a QuEChERS-based Method and Gas Chromatography . Agilent Technologies. Available at: [Link]

  • Automated Clean-up of PCB extracts from Waste Oil using the Agilent 7696A Sample Prep WorkBench . Agilent Technologies. Available at: [Link]

  • Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations . Federal Register. Available at: [Link]

  • Advances in sample pretreatment and detection of PCBs in the environment . Machakos University. Available at: [Link]

  • Gas chromatography/atmospheric pressure chemical ionization/mass spectrometry for the analysis of organochlorine pesticides and polychlorinated biphenyls in human serum . PubMed. Available at: [Link]

  • High performance solid-phase extraction cleanup method coupled with gas chromatography-triple quadrupole mass spectrometry for analysis of polychlorinated naphthalenes and dioxin-like polychlorinated biphenyls in complex samples . PubMed. Available at: [Link]

  • QuEChERS extraction for multi-residue analysis of PCBs, PAHs, PBDEs and PCDD/Fs in biological samples . Scilit. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. Available at: [Link]

  • QuEChERS | Optimizing Sample Preparation . Rocker Scientific. Available at: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples . PMC. Available at: [Link]

  • Overcoming the Contamination of Polychlorinated Biphenyls in Water with Automated Solid Phase Extraction . News-Medical. Available at: [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor . Taylor & Francis Online. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers . Longdom Publishing. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . Longdom Publishing. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . Chromatography Online. Available at: [Link]

  • Atmospheric-pressure chemical ionization . Wikipedia. Available at: [Link]

  • 7. ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Are You Using The Internal Standard Method In A Right Way? . Welch Materials, Inc. Available at: [Link]

  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method . RPubs. Available at: [Link]

  • Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications . Metware Biotechnology. Available at: [Link]

  • Atmospheric-pressure Chemical Ionization . Encyclopedia MDPI. Available at: [Link]

  • Recent advances in sample preparation techniques for environmental matrix . ResearchGate. Available at: [Link]

  • Use of internal standard method? . ResearchGate. Available at: [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review . Royal Society of Chemistry. Available at: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions . Chromatography Online. Available at: [Link]

  • Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS . Agilent Technologies. Available at: [Link]

  • Common Failures And Solutions Of Ion Chromatograph Suppressors . ALWSCI. Available at: [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis . Drawell. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review . PMC. Available at: [Link]

  • Matrix Effects in Biological Mass Spectrometry Imaging: Identification and Compensation . ACS Publications. Available at: [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry . LCGC International. Available at: [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? . Providion Group. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There . Restek. Available at: [Link]

  • The Operation Points, Common Problems, And Solutions of Ion Chromatography . Drawell. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry T . MDPI. Available at: [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS . MDPI. Available at: [Link]

Sources

troubleshooting low sensitivity for 2,3,3',5,5'-Pentachlorobiphenyl peaks

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and researchers encountering sensitivity issues with 2,3,3',5,5'-Pentachlorobiphenyl (PCB 111).[1]

Topic: Troubleshooting Low Sensitivity for this compound Analyte ID: PCB 111 (Ballschmiter & Zell) | Formula: C₁₂H₅Cl₅ | MW: 326.43[1]

Executive Summary

Low sensitivity for this compound (PCB 111) in GC-MS analysis is rarely a simple detector failure.[1] It is typically a systemic issue resulting from active site adsorption in the inlet, mass spectral ion suppression , or chromatographic co-elution that broadens the peak, reducing signal-to-noise (S/N).[1]

This guide uses the EPA Method 1668C framework (Isotope Dilution HRGC/HRMS) as the gold standard for validation, adapted for standard GC-MS/MS and GC-LRMS workflows.

Part 1: Diagnostic Decision Tree

Before altering parameters, identify the root cause using this logic flow.

TroubleshootingFlow Start START: Low PCB 111 Peak Area StdCheck 1. Inject Clean Solvent Standard Start->StdCheck ResCheck Is the Standard Peak also low? StdCheck->ResCheck InletCheck Inspect Inlet/Liner (Activity/Adsorption) ResCheck->InletCheck YES (Instrument Issue) RecCheck Check Internal Standard (13C-PCB Recovery) ResCheck->RecCheck NO (Sample Issue) MSCheck Check MS Tuning (EM Voltage/Ion Focus) InletCheck->MSCheck Liner is new/clean MatrixEff Matrix Suppression or Extraction Loss RecCheck->MatrixEff Low Recovery

Figure 1: Diagnostic logic flow to isolate instrument hardware failures from sample preparation errors.

Part 2: The Hardware (Inlet & Column)

Symptom: Peak tailing or total loss of PCB 111, especially at low concentrations (<10 ng/mL).

The Inlet: The "Activity" Trap

Pentachlorobiphenyls are moderately boiling compounds, but they are susceptible to adsorption on "active sites" (silanol groups) in the injection liner.

  • The Mechanism: If your liner contains glass wool that has not been strictly deactivated, PCB 111 will irreversibly bind to the wool, resulting in a "missing" peak or severe tailing.

  • The Fix:

    • Liner: Switch to a single-taper gooseneck liner with NO glass wool if analyzing clean standards.[1] For dirty samples, use ultra-inert deactivated glass wool liners.[1]

    • Mode: Ensure you are using Splitless Injection (or Pulsed Splitless).[1] A split injection throws away 90%+ of your sample, directly causing low sensitivity.[1]

    • Temperature: Maintain inlet at 260°C - 280°C . Too low (<250°C) prevents complete volatilization; too high (>300°C) can induce thermal degradation or septum bleed.[1]

The Column: The "Co-elution" Mask

PCB 111 (2,3,3',5,5') is a mono-ortho congener.[1] On standard 5% phenyl columns (e.g., DB-5ms), it elutes in a crowded region of the chromatogram.[1]

  • The Problem: If PCB 111 co-elutes with a matrix interference or another PCB congener (like PCB 115), the peak may broaden, reducing height and S/N ratio.

  • The Fix: Verify resolution.

    • Standard Column: DB-5ms (or equivalent).[1][2][3]

    • Resolution Check: If you suspect co-elution, verify against a secondary column phase like SPB-Octyl or DB-XLB , which offer unique selectivity for PCB congeners [1].[1]

Part 3: The Detector (Mass Spectrometry)

Symptom: Sharp chromatographic peak but low abundance (counts).

Ion Selection (SIM/MRM)

Scanning the full mass range (e.g., 50-550 m/z) drastically reduces sensitivity.[1] You must use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[1]

Table 1: Optimized MS Parameters for Pentachlorobiphenyls (PCB 111)

ParameterSettingRationale
Ionization EI (70 eV)Standard hard ionization for library matching.[1]
Primary Ion (Quant) 325.9 (m/z)The M+ molecular ion (Monoisotopic).[1]
Secondary Ion (Qual) 327.9 (m/z)The M+2 isotope (confirms 5 chlorines).[1]
Dwell Time 50 - 100 ms Longer dwell time = higher S/N, but ensure >10 points across the peak.[1]
Gain Factor High / Extractor LensEnsure the EM voltage is tuned for high sensitivity (Autotune + 200V often helps).

Note: Exact masses derived from EPA Method 1668C standards [2].

The "Dwell Time" Trade-off

If you are monitoring too many ions in the PCB 111 retention window, the detector spends less time counting PCB 111.

  • Action: Create a specific SIM window for the PCB 111 elution time containing only the ions 325.9, 327.9, and your internal standard ions.[1]

Part 4: Sample Preparation (The Matrix)

Symptom: Standards look great, but samples show no PCB 111.

Isotope Dilution (The Self-Validating Protocol)

This is the single most critical step for data integrity. You cannot trust "external" calibration for low-level PCBs due to extraction losses.[1]

  • The Protocol: Spike every sample with ¹³C₁₂-labeled PCB 111 (or a close surrogate like ¹³C₁₂-PCB 118) before extraction.

  • The Logic: Since the ¹³C-analog is chemically identical, any loss during extraction or cleanup (e.g., silica gel, acid wash) will happen equally to the native PCB 111 and the ¹³C-standard.

  • Calculation: Quantify based on the ratio of Native/Labeled. This automatically corrects for sensitivity loss.[1]

IsotopeDilution Sample Sample Matrix Spike Add 13C-PCB Std (Pre-Extraction) Sample->Spike Extract Extraction (Soxhlet/ASE) Spike->Extract Cleanup Cleanup (Acid/Silica) Extract->Cleanup Analysis GC-MS Analysis Cleanup->Analysis Result Corrected Conc. (Ratio Calculation) Analysis->Result

Figure 2: Isotope Dilution Workflow.[1] Spiking prior to extraction corrects for recovery losses.

Part 5: Frequently Asked Questions (FAQ)

Q: I see a peak for PCB 111, but the ion ratio (326/328) is wrong. Why? A: This indicates interference .[1] A co-eluting compound is contributing signal to one of the masses.

  • Troubleshoot: Check the peak shape.[4] If it's asymmetrical, you have co-elution.[1] Switch to a confirmatory column (e.g., SPB-Octyl) or use MS/MS (Triple Quad) to filter out the interference.

Q: My calibration curve for PCB 111 is non-linear at the low end. A: This is classic inlet adsorption .[1] The active sites in the liner "eat" the low-level standards, while high levels saturate the sites and pass through.

  • Troubleshoot: Change the liner and cut 10cm from the front of the GC column (guard column maintenance).

Q: Can I use PCB 153 as an internal standard for PCB 111? A: It is risky. PCB 153 is a hexachlorobiphenyl (6 Cl), while PCB 111 is a pentachlorobiphenyl (5 Cl).[1] They have different chemical behaviors and retention times.[1][5]

  • Best Practice: Use a ¹³C-labeled Pentachlorobiphenyl (ideally ¹³C-PCB 111 or ¹³C-PCB 118) to match the chlorination level [2].[1]

References

  • U.S. Environmental Protection Agency (EPA). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1] (April 2010).[1] [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2,3,3',4',6-Pentachlorobiphenyl (Isomer comparison). [Link][1]

Sources

Technical Support Center: PCB Analysis & Method Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center entry for an analytical chemistry laboratory.

PART 1: CRITICAL AMBIGUITY CHECK (Safety First)

Before proceeding with the optimization protocol, we must verify your analyte identity.[1] The acronyms in this field are easily transposed, and the "Drug Development" context of your query raises a red flag.

Analyte AcronymPCB 157 BPC 157
Full Name 2,3,3',4,4',5'-HexachlorobiphenylBody Protection Compound 157 (Pentadecapeptide)
Class Environmental Toxin / POPSynthetic Peptide / Drug Candidate
Technique GC-MS / GC-ECD LC-MS / HPLC
Injector Temp 250°C – 300°C (Heated)4°C – 10°C (Cooled Autosampler)

WARNING: If you are analyzing the peptide BPC 157 for drug development, do not use this guide. Injecting a peptide into a hot GC inlet will result in immediate thermal degradation and carbonization.[1] You require Liquid Chromatography (LC).

[2] The guide below is strictly for the Gas Chromatography (GC) analysis of the environmental congener PCB 157.

PART 2: EXECUTIVE SUMMARY

The Core Challenge: PCB 157 is a hexachlorobiphenyl with a high boiling point (approx. 393°C). The optimization of the injector temperature is a battle between two opposing forces:

  • Discrimination (Cold): If the inlet is too cool (<250°C), PCB 157 condenses on the glass liner walls or glass wool, leading to low recovery relative to lighter PCBs (Mass Discrimination).[1]

  • Degradation (Hot/Active): If the inlet is too hot (>300°C) or the liner is "active" (dirty), PCB 157 can undergo dechlorination , stripping chlorine atoms to form pentachlorobiphenyls (e.g., PCB 105 or 114), creating false positives for those congeners.[1]

The Standard: EPA Method 1668C (the "Gold Standard" for PCB congeners) recommends an injector temperature of 270°C . However, your specific instrument geometry, liner type, and carrier gas flow may require deviation from this setpoint.

PART 3: DIAGNOSTIC WORKFLOW

Use the following logic to determine if your injector temperature is the root cause of your stability issues.

PCB157_Optimization Start START: QC Check Standard Check_Area Check PCB 157 Peak Area Start->Check_Area Low_Area Issue: Low Area / Tailing (Discrimination) Check_Area->Low_Area < 80% Expected Check_Breakdown Check for Daughter Ions (Pentachlorobiphenyls) Check_Area->Check_Breakdown Normal Action_Cold Action: Increase Temp +10°C OR Change Liner (Wool placement) Low_Area->Action_Cold High_Breakdown Issue: Dechlorination (Thermal Stress) Check_Breakdown->High_Breakdown Found Extra Peaks Success OPTIMIZED (Stable Response) Check_Breakdown->Success Clean Baseline Action_Hot Action: Decrease Temp -10°C OR Deactivate Liner High_Breakdown->Action_Hot Action_Cold->Check_Area Action_Hot->Start

Figure 1: Decision tree for diagnosing thermal instability versus discrimination in PCB analysis.

PART 4: OPTIMIZATION PROTOCOL

Do not guess the temperature. Validate it using an Isochronal Temperature Ramp .

Prerequisites
  • Standard: A mid-level calibration standard containing PCB 157 and a reference internal standard (e.g., PCB 209 or a ¹³C-labeled analog).

  • Liner: Splitless single taper with deactivated glass wool (positioned at the bottom).

Step-by-Step Procedure
  • Baseline Run (270°C):

    • Set injector to 270°C (EPA 1668C default).

    • Inject standard.[1][3] Record the Area Count ratio of PCB 157 to the Internal Standard.

    • Note: If using PCB 209 as IS, ensure the ratio is consistent, as 209 is also a high boiler.[1]

  • The Stress Test (The Ramp):

    • Run the same standard at 250°C, 260°C, 280°C, and 290°C .

    • Do not change column flow or oven programs.

  • Data Analysis:

    • Plot the Response Factor vs. Injector Temperature .

TemperatureExpected Behavior (PCB 157)Diagnosis
250°C Low Area Counts, Broad PeakDiscrimination: Inlet too cold to fully volatilize the hexachloro-congener.
270°C Optimal Plateau Stable: Volatilization is complete; degradation is minimal.[1]
290°C+ Area Drops OR "Ghost" Peaks appearDegradation: Thermal stress is breaking C-Cl bonds.
  • The "Breakdown Check":

    • Look for the emergence of Pentachlorobiphenyls (e.g., PCB 105, 114, 118, 123) in the 290°C run that were not present in the 250°C run.[1]

    • If these increase as temperature rises, your system is active (catalytic) and temperature is accelerating the breakdown.[1]

PART 5: TROUBLESHOOTING FAQs

Q: I am seeing tailing on PCB 157 but not on the lighter PCBs (e.g., PCB 28). Is my temperature too low? A: Likely, yes. PCB 157 has a much lower vapor pressure than PCB 28.[1] If the injector is too cool, the sample condenses on the liner walls (cold spots) and slowly bleeds onto the column, causing a "tail."[1]

  • Fix: Increase injector temp by 10°C. If tailing persists, the issue is likely activity (active silanol sites) in the liner, not temperature.[1] Replace the liner with a fresh, deactivated one.[1]

Q: Can I just set the injector to 350°C to ensure everything vaporizes? A: No. While PCBs are thermally robust molecules, the septum and liner deactivation are not.[1]

  • Mechanism:[1][4] At >300°C, septum bleed increases, introducing cyclic siloxanes that interfere with MS quantification.[1] Furthermore, high heat activates the glass wool surface, turning it into a catalyst that strips chlorine from PCB 157, converting it into a pentachlorobiphenyl (changing the identity of your sample).[1]

Q: Why does EPA 1668C specify 270°C? A: This temperature is the intersection of the "Volatilization Curve" (hot enough to vaporize PCB 209) and the "Degradation Curve" (cool enough to prevent dechlorination). It is a validated setpoint for Splitless injection.

Q: I am using PTV (Programmed Temperature Vaporization). What settings should I use for PCB 157? A: PTV is superior for PCB 157 stability.[1]

  • Initial Temp: 60°C (or 10°C below solvent boiling point).

  • Ramp Rate: 700°C/min (Ballistic heating).

  • Final Temp: 300°C.

  • Why: This allows the liquid sample to be deposited cold (preventing "backflash" and discrimination), then rapidly heated to drive the PCB 157 onto the column without a long residence time in a hot inlet.

PART 6: REFERENCES
  • U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1] Office of Water.

  • Restek Corporation. (2000). Optimizing the Analysis of Polychlorinated Biphenyls (PCBs). Application Note 59114.

  • Agilent Technologies. (2021). GC Injection Techniques for Accurate Chromatography. Technical Overview.[1][5][6][7]

Sources

correcting for ion suppression in LC-MS analysis of hydroxylated PCB 157

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS/MS Analysis of Hydroxylated PCBs Subject: Correcting for Ion Suppression in OH-PCB 157 Analysis Ticket ID: OH-PCB-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Hydroxylated PCB 157 (OH-PCB 157) analysis via LC-ESI-MS/MS is notoriously susceptible to ion suppression . This phenomenon occurs when co-eluting matrix components (phospholipids, fatty acids) compete with the analyte for charge in the electrospray ionization (ESI) droplet, leading to a loss of signal intensity that is often mistaken for poor extraction recovery.

This guide provides a validated workflow to diagnose, calculate, and correct for these matrix effects, ensuring data integrity for high-stakes environmental and toxicological research.

Part 1: Diagnostic Workflows

Q: How do I definitively know if ion suppression is affecting my OH-PCB 157 sensitivity?

A: You must perform a Post-Column Infusion (PCI) experiment. This is the only way to visualize where in your chromatogram the suppression is occurring.

The Protocol:

  • Setup: Tee-in a constant flow of OH-PCB 157 standard (100 ng/mL) into the LC eluent after the column but before the MS source.

  • Injection: Inject a "blank" matrix extract (e.g., serum extract with no analyte).

  • Observation: Monitor the baseline of the OH-PCB 157 transition.

    • Ideal Result: A flat, elevated baseline.

    • Suppression: A sharp dip or "negative peak" in the baseline.

    • Enhancement: A sharp rise in the baseline.

  • Action: If the "dip" aligns with your analyte's retention time, you have active ion suppression.

PostColumnInfusion LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Matrix Blank) LC_Pump->Injector Column Analytical Column (C18) Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Infuse OH-PCB 157) Syringe->Tee MS Mass Spectrometer (Monitor MRM) Tee->MS

Figure 1: Schematic setup for Post-Column Infusion (PCI) to diagnose matrix effects.

Q: My signal is low. Is it poor extraction or ion suppression?

A: You need to calculate the Matrix Factor (MF) . Do not confuse Process Efficiency (overall yield) with Matrix Effect.

The Experiment: Prepare three sets of samples:

  • Set A (Neat Standard): Analyte in pure solvent.

  • Set B (Post-Extraction Spike): Extract blank matrix, then add analyte.

  • Set C (Pre-Extraction Spike): Add analyte to matrix, then extract.

Calculations:

MetricFormulaInterpretation
Matrix Factor (MF) (Area Set B) / (Area Set A)< 1.0 : Suppression> 1.0 : Enhancement= 1.0 : No Effect
Recovery (RE) (Area Set C) / (Area Set B)Efficiency of the extraction step itself.
Process Efficiency (PE) (Area Set C) / (Area Set A)The total yield (MF × RE).

Note: If MF is 0.5, you are losing 50% of your signal to the matrix, regardless of how good your extraction is.

Part 2: Corrective Strategies

Q: What is the "Gold Standard" for correcting these errors?

A: Isotope Dilution Mass Spectrometry (IDMS) using Carbon-13 labeled internal standards.

For OH-PCB 157, you should use


C

-4'-OH-CB159
or a specific

C

-OH-PCB 157
if commercially available.
  • Why? The

    
    C-analog has identical chemical properties and retention time to the native analyte.
    
  • Mechanism: It co-elutes exactly with the analyte. Therefore, if the matrix suppresses the analyte by 40%, it also suppresses the internal standard by 40%. The ratio of Analyte/IS remains constant, correcting the quantification error.

Warning: Deuterated standards (H/D exchange) are less reliable in LC-MS because deuterium can slightly shift retention times, moving the IS out of the suppression zone affecting the analyte.

Q: Can I just clean the sample better?

A: Yes. Reducing the matrix load is the first line of defense. For OH-PCBs in serum/plasma, simple protein precipitation is often insufficient.

Recommended Workflow:

  • Liquid-Liquid Extraction (LLE): Use Methyl tert-butyl ether (MTBE) or Hexane:MTBE (1:1).

  • Alkaline Partitioning: OH-PCBs are phenolic (weak acids).

    • Extract with KOH (OH-PCBs go into aqueous phase; neutral PCBs stay in organic).

    • Wash organic phase.

    • Acidify aqueous phase (OH-PCBs return to non-ionized form).

    • Re-extract into organic solvent.

  • Silica Cleanup: Use 5% water-deactivated silica gel to remove remaining polar lipids.

SamplePrep Sample Serum Sample + 13C-Internal Standard Denature Denature: HCl + 2-Propanol Sample->Denature Extract1 Extraction 1: Hexane:MTBE (1:1) Denature->Extract1 Partition Alkaline Partitioning: Add 0.5M KOH Extract1->Partition OrgPhase Organic Phase (Neutral PCBs) Partition->OrgPhase Discard AqPhase Aqueous Phase (OH-PCBs as Phenolates) Partition->AqPhase Acidify Acidify: Add H2SO4 (pH < 2) AqPhase->Acidify Extract2 Extraction 2: Hexane:MTBE Acidify->Extract2 Clean Cleanup: Deactivated Silica Gel Extract2->Clean Analyze LC-MS/MS Analysis Clean->Analyze

Figure 2: Alkaline partitioning workflow to isolate OH-PCBs and remove neutral matrix interferences.

Part 3: Instrument Parameters

Q: What LC-MS transitions should I monitor for OH-PCB 157?

A: OH-PCB 157 is a hexachlorinated congener (


). In Negative ESI (

), the isotope cluster is complex.
  • Precursor Ion: The theoretical monoisotopic mass is ~373.8 Da, but for

    
     species, the 
    
    
    
    or
    
    
    isotope is often more abundant. Scan the range m/z 373–381 to identify the most intense precursor in your specific instrument (typically m/z 375 or 377 ).
  • Product Ions: The primary fragmentation pathway involves the loss of

    
     (36 Da) or 
    
    
    
    (70 Da).

Suggested MRM Table:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Type
OH-PCB 157 376.8340.825-35Quantifier (Loss of HCl)
OH-PCB 157 376.8304.835-45Qualifier (Loss of 2HCl)

C

-IS
388.8352.825-35Internal Standard

Note: Always optimize Collision Energy (CE) by infusing your specific standard, as optimal CE varies by instrument vendor.

References

  • Letcher, R. J., et al. (2005). Determination of hydroxylated polychlorinated biphenyls (HO-PCBs) in blood plasma by high-performance liquid chromatography-electrospray ionization-tandem quadrupole mass spectrometry.[1] Journal of Analytical Toxicology. Link

  • Quinete, N., et al. (2015).[2] Method development for the determination of hydroxylated polychlorinated biphenyls (OH-PCBs) in human serum by LC-MS/MS. Analytical Methods.[1][3][4][5][6][7] Link

  • Bergman, Å., et al. (1994). Analysis of hydroxylated polychlorinated biphenyls (OH-PCBs) in human blood plasma.[1][8] Environmental Health Perspectives. Link

  • Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and assessment. Talanta. Link

Sources

strategies for improving limit of detection (LOD) for PCB 157

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity Analysis of PCB 157

Topic: Strategies for Improving Limit of Detection (LOD) for PCB 157 (2,3,3',4,4',5'-Hexachlorobiphenyl) Ticket ID: PCB-157-LOD-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The PCB 157 Challenge

Welcome to the Technical Support Center. You are likely here because PCB 157 is a "Mono-ortho" substituted congener with dioxin-like toxicity (assigned a Toxic Equivalency Factor - TEF).

The Core Problem: Achieving femtogram-level (fg/µL) sensitivity for PCB 157 is notoriously difficult due to three converging factors:

  • Co-elution: It overlaps with PCB 156 and PCB 201 on standard 5% phenyl columns.

  • Matrix Interference: Biological lipids and non-target PCBs raise the baseline, obscuring low-level signals.

  • Injection Limits: Standard 1 µL splitless injections often fail to deliver enough mass to the detector for ultra-trace quantification.

This guide details three specific strategies to overcome these barriers.

Module 1: Chromatographic Resolution Strategies

User Question: "I am using a DB-5ms column and cannot confidently integrate PCB 157 separate from PCB 156. How do I fix this?"

Technical Diagnosis: On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5), PCB 157 (2,3,3',4,4',5') and PCB 156 (2,3,3',4,4',5) have extremely similar retention times due to identical chlorination levels and similar boiling points. Co-elution results in falsely elevated reporting limits.

Solution: Phase Switching To improve LOD, you must improve the Signal-to-Noise (S/N) ratio by sharpening the peak and isolating it from neighbors.

Recommended Protocol: Switch to a HT8 (8% phenyl polycarborane-siloxane) or DB-XLB column. The HT8 phase is specifically engineered to separate PCBs based on ortho-substitution patterns, providing baseline resolution between 156 and 157.

Column Selection Decision Tree:

ColumnSelection Start Current Setup: DB-5ms / HP-5 Issue Is PCB 157 co-eluting with 156/201? Start->Issue Resolution Switch Column Phase Issue->Resolution Yes OptionA Option A: HT8 Column (8% Phenyl Polycarborane) Best for: Ortho-substitution separation Resolution->OptionA OptionB Option B: DB-XLB (Low Polarity Proprietary) Best for: Low bleed MS analysis Resolution->OptionB Result Result: Baseline Resolution Improved S/N Ratio -> Lower LOD OptionA->Result OptionB->Result

Caption: Decision logic for selecting a GC stationary phase to resolve PCB 157 from critical co-eluting congeners.

Module 2: Sample Enrichment (Large Volume Injection)

User Question: "My instrument sensitivity is maxed out, but I still can't see 10 fg/µL. Can I inject more sample?"

Technical Diagnosis: Standard splitless injection (1-2 µL) limits the mass on-column. To lower LOD by 10-20x, you must implement Large Volume Injection (LVI) using a Programmed Temperature Vaporizer (PTV) inlet. This allows you to inject 10-20 µL of extract, vent the solvent, and transfer the concentrated analytes to the column.

The "Self-Validating" Protocol (LVI-PTV):

  • Inlet Liner Selection: Use a sintered glass or baffled liner (deactivated). Why? To increase surface area and hold the liquid plug during solvent venting.

  • Solvent: Hexane (Boiling Point: 69°C).

  • Injection Parameters:

ParameterSettingMechanism/Reasoning
Injection Volume 10 - 20 µLIncreases mass load by 10-20x.
Inlet Temp (Initial) 45°CMust be ~20°C below solvent boiling point to prevent "backflash."
Vent Flow 100 - 150 mL/minRapidly removes solvent vapor through the split vent.
Vent Time ~0.3 - 0.5 minCritical Optimization Point: Must be long enough to vent solvent but short enough to retain PCB 157 (semi-volatile).
Transfer Ramp 700°C/min to 300°C"Ballistic heating" to transfer analytes to the column in a tight band.
Splitless Time 1.5 - 2.0 minEnsures complete transfer of high-boiling congeners.

Validation Step: Monitor the peak shape of early eluting PCBs (e.g., PCB 18 or 28). If they are lost, your vent time is too long. If the solvent peak is huge and tails, your vent time is too short.

Module 3: Matrix Elimination (Carbon Fractionation)

User Question: "My baseline noise is too high because of other PCBs and lipids. How do I isolate PCB 157?"

Technical Diagnosis: Mass spectrometers (even HRMS) suffer from space-charge effects or noise when high concentrations of bulk PCBs (di-ortho/tri-ortho) enter the source. PCB 157 is a mono-ortho congener. It is planar enough to interact with activated carbon, but less so than non-ortho PCBs (77, 126, 169).

Solution: Use Carbon Column Chromatography to fractionate the sample. This physically separates the "bulk" PCBs from the "toxic" PCBs, lowering the background noise for PCB 157.

Carbon Column Workflow:

CarbonFractionation cluster_target Target Analyte Zone Sample Sample Extract (Hexane) Column Activated Carbon Column (Carbopack C / Celite) Sample->Column Frac1 Fraction 1: Bulk PCBs (Di/Tri-ortho) Solvent: 100% Hexane Column->Frac1 Step 1: Elute Frac2 Fraction 2: Mono-Ortho PCBs (PCB 157, 105, 118) Solvent: Hexane/DCM (1:1) Column->Frac2 Step 2: Elute (Target) Frac3 Fraction 3: Non-Ortho PCBs (PCB 77, 126, 169) Solvent: Toluene (Reversed Flow) Column->Frac3 Step 3: Elute

Caption: Fractionation scheme on activated carbon. PCB 157 elutes in Fraction 2 (Mono-ortho), separating it from the bulk interference of Fraction 1.

Protocol Steps:

  • Conditioning: Wash column with Toluene, then Dichloromethane (DCM), then Hexane.

  • Loading: Apply sample in small volume of Hexane.

  • Elution 1 (Discard): Elute with Hexane. This removes bulk non-planar PCBs (Aroclor bulk).

  • Elution 2 (Collect - Target): Elute with DCM/Hexane (1:1) . This fraction contains PCB 157.[1][2]

  • Elution 3 (Optional): Elute with Toluene (often reversed flow) for non-ortho PCBs.

Frequently Asked Questions (FAQ)

Q1: Which Internal Standard (IS) should I use for PCB 157? A: You must use the isotopically labeled analog: 13C12-PCB 157 . Reasoning: PCB 157 is subject to specific losses during the carbon fractionation step (it behaves differently than bulk PCBs). Using a generic IS (like 13C-PCB 153) will not correct for these specific fractionation losses, leading to inaccurate quantification.

Q2: I am seeing "ghost peaks" of PCB 157 in my blanks. Why? A: This is likely "carryover" from the LVI system. Troubleshooting:

  • Replace the inlet liner. Active sites on dirty liners hold onto semi-volatiles.

  • Run a "solvent blank" with the exact PTV program between high-level samples.

  • Check the "Splitless Time." If it is too long (>3 min), you may be baking off contaminants from the septum.

Q3: Can I use GC-ECD for this? A: For screening, yes. For improving LOD to trace levels (pg/g), No. Reasoning: ECD lacks the selectivity to distinguish PCB 157 from co-eluting interferences in complex matrices. GC-HRMS (Magnetic Sector) or GC-MS/MS (Triple Quadrupole) in MRM mode is required to achieve the necessary S/N ratio.

References

  • U.S. Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.Link

  • Trajan Scientific. (n.d.). HT8-PCB GC Columns: Separation of PCB Congeners.Link

  • Agilent Technologies. (2020). GC Column Selection Guide: Resolving Structural Isomers.Link

  • World Health Organization (WHO). (2005). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds.Link

Sources

Validation & Comparative

Technical Comparison of AhR Binding: PCB 126 vs. PCB 157

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of the Aryl Hydrocarbon Receptor (AhR) binding affinity and activation potential of PCB 126 (3,3',4,4',5-pentachlorobiphenyl) and PCB 157 (2,3,3',4,4',5'-hexachlorobiphenyl).

The core distinction lies in their structural conformation:

  • PCB 126 is a non-ortho, coplanar congener that functions as a high-affinity full agonist, exhibiting a Toxic Equivalency Factor (TEF) of 0.1 .

  • PCB 157 is a mono-ortho congener where steric hindrance prevents planar conformation, resulting in significantly reduced binding affinity and a TEF of 0.0003 .

Consequently, PCB 126 is approximately 330 times more potent than PCB 157 in eliciting AhR-mediated responses.

Mechanistic Basis: Structural Determinants of Affinity

The differential binding affinity is governed by the "lock and key" fit within the AhR Ligand Binding Domain (LBD). The AhR LBD is hydrophobic and planar, evolved to bind planar ligands like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin).

PCB 126: The Coplanar Agonist
  • Structure: 3,3',4,4',5-pentachlorobiphenyl.[1][2]

  • Conformation: Lacks chlorine substitution at the ortho positions (2, 2', 6, 6'). This allows the two phenyl rings to rotate freely and assume a coplanar configuration (flat), mimicking the structure of TCDD.

  • Binding: Fits deeply and stably into the AhR hydrophobic pocket, inducing a conformational change that exposes the Nuclear Localization Signal (NLS).

PCB 157: The Sterically Hindered Congener
  • Structure: 2,3,3',4,4',5'-hexachlorobiphenyl.

  • Conformation: Contains one chlorine atom at an ortho position (C2). The atomic radius of the chlorine atom creates steric repulsion with the hydrogen atoms on the opposing ring.

  • Binding: This repulsion forces the phenyl rings to twist out of plane (dihedral angle > 0°). The molecule cannot easily flatten to enter the planar AhR binding pocket, resulting in a significantly higher dissociation constant (

    
    ) and lower intrinsic efficacy.
    
Visualization: AhR Activation Pathway & Steric Block

The following diagram illustrates the signaling pathway and the specific blockade point for PCB 157.

AhR_Pathway cluster_steric Structural Logic Ligand_126 PCB 126 (Coplanar) Binding_Event Ligand Binding (Hydrophobic Pocket) Ligand_126->Binding_Event High Affinity (Kd ~ nM) Ligand_157 PCB 157 (Mono-ortho) Ligand_157->Binding_Event Low Affinity (Steric Hindrance) Steric_Block Ortho-Cl (Pos 2) Prevents Planarity Ligand_157->Steric_Block AhR_Cytosol AhR Complex (HSP90/XAP2/p23) Translocation Nuclear Translocation Binding_Event->Translocation NLS Exposure Dimerization ARNT Dimerization Translocation->Dimerization DRE_Binding DRE Binding (Gene Promoter) Dimerization->DRE_Binding Transcription Transcription (CYP1A1, CYP1B1) DRE_Binding->Transcription Potent Induction (126) Weak Induction (157)

Caption: Comparative pathway analysis showing high-affinity entry of PCB 126 vs. steric inhibition of PCB 157 at the binding step.

Quantitative Data Comparison

The following table summarizes the key physicochemical and toxicological parameters. The TEF (Toxic Equivalency Factor) acts as a normalized score relative to TCDD (TEF = 1.0).

ParameterPCB 126PCB 157Relative Potency (126/157)
IUPAC Name 3,3',4,4',5-pentachlorobiphenyl2,3,3',4,4',5'-hexachlorobiphenylN/A
Chlorine Substitution Non-ortho (Coplanar)Mono-orthoN/A
WHO 2005 TEF 0.1 0.0003 ~333x
AhR Binding Affinity High (nM range)Low (

M range)
>100x difference
Intrinsic Efficacy Full AgonistPartial / Weak AgonistSignificant gap
CYP1A1 Induction Strong (High EROD activity)Weak (Low EROD activity)High

Data Sources: Van den Berg et al. (2006), Safe (1994).

Experimental Methodologies

To empirically verify these differences, researchers utilize specific bioassays. The two industry-standard protocols are the EROD Assay (enzymatic) and the Luciferase Reporter Assay (transcriptional).

A. EROD Assay (Ethoxresorufin-O-deethylase)

This assay measures the catalytic activity of CYP1A1, the primary gene induced by AhR activation.

Protocol:

  • Cell Line: Use H4IIE (Rat Hepatoma) cells.[3][4][5] These are standard due to low basal CYP1A1 activity and high inducibility.

  • Seeding: Plate cells in 96-well microplates at

    
     cells/well. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Dosing:

    • Prepare serial dilutions of PCB 126 (

      
       to 
      
      
      
      M) and PCB 157 (
      
      
      to
      
      
      M) in DMSO.
    • Treat cells for 24–72 hours. Ensure DMSO concentration < 0.5%.

  • Substrate Addition: Wash cells with PBS. Add buffer containing 7-ethoxyresorufin and NADPH.

  • Measurement: CYP1A1 converts ethoxyresorufin to resorufin . Measure fluorescence (Excitation: 530 nm, Emission: 590 nm).

  • Normalization: Normalize fluorescence to total protein content (e.g., using fluorescamine or BCA assay).

B. Luciferase Reporter Assay (CALUX)

This assay directly measures transcriptional activation via a plasmid containing Dioxin Response Elements (DREs).

Protocol:

  • Cell Line: Use H1L6.1c3 (Mouse Hepatoma) or recombinant cell lines stably transfected with a DRE-Luciferase vector (e.g., DR-CALUX).

  • Treatment: Dose cells with PCB congeners as described above.

  • Lysis: After 24 hours, lyse cells using reporter lysis buffer.

  • Detection: Add luciferin substrate. The AhR-ARNT complex binds DREs on the plasmid, driving luciferase expression.

  • Quantification: Measure luminescence using a luminometer. Results are expressed as Relative Light Units (RLUs).

Visualization: Experimental Workflow

EROD_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Cells H4IIE Cells (96-well plate) Dosing Dosing (PCB 126 / 157) Cells->Dosing Induction 24-72h Incubation (CYP1A1 Synthesis) Dosing->Induction Substrate Add 7-Ethoxyresorufin + NADPH Induction->Substrate Conversion CYP1A1 Activity (Deethylation) Substrate->Conversion Resorufin Resorufin Produced (Fluorescent) Conversion->Resorufin Readout Fluorometry (Ex 530nm / Em 590nm) Resorufin->Readout

Caption: Step-by-step workflow for the EROD assay used to quantify CYP1A1 induction potency.

Implications for Drug Development & Toxicology

  • Risk Assessment: The massive disparity in TEF values dictates that environmental monitoring must distinguish between congeners. A sample high in PCB 157 but low in PCB 126 may have high total PCB mass but low dioxin-like toxicity.

  • Assay Validation: When validating new AhR-modulating drugs, PCB 126 serves as a positive control for maximal activation. PCB 157 serves as a model for partial agonism or low-affinity interaction, useful for studying selective AhR modulators (SAhRMs).

  • Species Sensitivity: The steric hindrance of PCB 157 affects species differently. Birds are generally more sensitive to non-ortho PCBs, while some mammalian systems show broader cross-reactivity, though the rank order (126 >> 157) remains consistent.

References

  • Van den Berg, M., et al. (2006).[6] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences, 93(2), 223–241. Link

  • Safe, S. (1994). Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology, 24(2), 87-149. Link

  • Hestermann, E. V., et al. (2000).[7] Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency. Toxicology and Applied Pharmacology, 168(2), 160-172.[7] Link

  • World Health Organization (WHO). (2023). Executive Summary: The 2022 WHO re-evaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Link

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3,3',5,5'-Pentachlorobiphenyl (PCB-95) in Food

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 2,3,3',5,5'-Pentachlorobiphenyl (PCB-95) in various food matrices. Designed for researchers, scientists, and professionals in drug development and food safety, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a deep understanding of method validation.

Introduction: The Imperative for Accurate PCB-95 Monitoring

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that bioaccumulate in the food chain, posing a significant risk to human health.[1][2] this compound, or PCB-95, is a specific congener of concern due to its toxicity. Regulatory bodies such as the European Union and the U.S. Food and Drug Administration (FDA) have established maximum levels for PCBs in foodstuffs, necessitating robust and validated analytical methods to ensure compliance and protect consumers.[1]

This guide will comparatively evaluate the primary analytical techniques for PCB-95 quantification in food: Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassays. We will delve into the intricacies of sample preparation, instrumental analysis, and data interpretation, providing the scientific grounding for methodological choices.

The Lynchpin of Reliable Analysis: Sample Preparation

The complexity of food matrices—ranging from high-fat fish and dairy to plant-based oils—demands meticulous sample preparation to isolate PCB-95 and remove interfering substances. The choice of extraction and cleanup methodology is critical for achieving accurate and reproducible results.

QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" Approach

The QuEChERS method has become a cornerstone of pesticide and contaminant analysis in food due to its simplicity and efficiency.[3][4][5][6]

Experimental Rationale: The initial extraction with a water-miscible solvent like acetonitrile, followed by a "salting-out" step with magnesium sulfate and other salts, creates a phase separation that efficiently partitions the lipophilic PCB-95 into the organic layer.[3][4] The subsequent dispersive solid-phase extraction (d-SPE) cleanup step is tailored to the matrix. For fatty matrices, a sorbent like C18 or Z-Sep+ is employed to remove lipids, which can interfere with chromatographic analysis.[7]

Experimental Workflow: QuEChERS for Fatty Food Matrix

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup A Homogenized Food Sample (e.g., 5-10g) B Add Acetonitrile & Internal Standards A->B C Add QuEChERS Salts (MgSO4, NaCl, etc.) B->C D Vortex/Shake Vigorously C->D E Centrifuge D->E F Transfer Aliquot of Acetonitrile Layer E->F Supernatant G Add d-SPE Sorbent (e.g., C18, Z-Sep+) F->G H Vortex/Shake G->H I Centrifuge H->I J Collect Supernatant for Analysis I->J Purified Extract

Caption: QuEChERS workflow for PCB-95 extraction from food.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the confirmatory method of choice for the analysis of PCBs, offering high sensitivity and selectivity.[8] The technique's ability to separate complex mixtures and provide structural information makes it ideal for the unambiguous identification and quantification of specific congeners like PCB-95.

GC Coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS)

GC-MS/MS has emerged as a powerful and cost-effective alternative to high-resolution mass spectrometry (GC-HRMS) for confirmatory analysis.[1][9]

Principle of Operation: In a GC-MS/MS system, the gas chromatograph separates the components of the sample extract based on their volatility and interaction with the stationary phase of the analytical column. The separated compounds then enter the triple quadrupole mass spectrometer. The first quadrupole (Q1) selects the precursor ion of PCB-95. This ion is then fragmented in the second quadrupole (q2, collision cell). The third quadrupole (Q3) selects specific product ions for detection. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity by filtering out matrix interferences.[10]

Experimental Workflow: GC-MS/MS Analysis of PCB-95

GCMSMS_Workflow cluster_GC Gas Chromatography cluster_MSMS Tandem Mass Spectrometry (MRM) A Injection of Purified Extract B Vaporization in Inlet A->B C Separation on Capillary Column B->C D Ionization (EI) C->D Eluted Analytes E Q1: Precursor Ion Selection (m/z of PCB-95) D->E F q2: Collision-Induced Dissociation E->F G Q3: Product Ion Selection F->G H Detection G->H I Data Acquisition & Quantification H->I

Caption: GC-MS/MS workflow for the confirmatory analysis of PCB-95.

Method Validation: A Comparative Overview

The validation of an analytical method is paramount to ensure the reliability of the data. Key performance parameters are assessed to demonstrate that the method is fit for its intended purpose.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS/MS) Immunoassay (ELISA) Rationale & Significance
Specificity/Selectivity Excellent, due to chromatographic separation and MRM detection.[10][11]Can exhibit cross-reactivity with other PCB congeners or structurally similar compounds.Ensures that the signal detected is solely from the analyte of interest, avoiding false positives.
Limit of Detection (LOD) Low pg/µL to sub-pg/µL levels.[11][12]Typically in the low ng/mL range.[13]The lowest concentration of the analyte that can be reliably detected. Crucial for ensuring compliance with regulatory limits.
Limit of Quantification (LOQ) Low pg/µL range.[12]Higher than GC-MS/MS, often in the ng/mL range.The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Accuracy (Recovery) Typically 70-120% in various food matrices.[7][14]Can be variable and matrix-dependent.A measure of the closeness of the experimental value to the true value. Assessed through analysis of spiked samples or certified reference materials.
Precision (RSD) Generally <15% RSD.[9][12]Can be higher than GC-MS/MS, often <20-30% RSD.A measure of the agreement between replicate measurements. Indicates the random error of the method.
Linearity Excellent over a wide concentration range (R² > 0.99).[9][14]Typically has a more limited linear range.The ability of the method to produce results that are directly proportional to the concentration of the analyte.

A Viable Screening Alternative: Immunoassays

Enzyme-Linked Immunosorbent Assays (ELISAs) offer a rapid and high-throughput screening tool for the detection of PCBs.[13][15][16]

Principle of Competitive ELISA: In a competitive ELISA for PCBs, the wells of a microtiter plate are coated with an antibody specific to PCBs. The food sample extract is mixed with a known amount of enzyme-labeled PCB. This mixture is then added to the wells. The PCB-95 in the sample and the enzyme-labeled PCB compete for binding to the immobilized antibodies. After an incubation and washing step, a substrate is added that produces a color signal in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of PCB-95 in the sample.[13]

Advantages:

  • High Throughput: Can analyze a large number of samples simultaneously.

  • Cost-Effective: Generally less expensive than chromatographic methods.

  • Rapid: Results can be obtained in a few hours.

Limitations:

  • Screening Tool: Positive results from an immunoassay should be confirmed by a more selective method like GC-MS/MS.[13][16]

  • Cross-Reactivity: The antibodies may bind to other PCB congeners, leading to a less specific result.

  • Matrix Effects: Food components can interfere with the antibody-antigen binding, potentially affecting accuracy.

Conclusion: A Multi-faceted Approach to Ensuring Food Safety

The validation of analytical methods for PCB-95 in food is a critical component of a comprehensive food safety program. Gas Chromatography-Mass Spectrometry, particularly GC-MS/MS, stands as the definitive confirmatory technique, providing the necessary sensitivity, selectivity, and accuracy to meet stringent regulatory requirements. The causality behind this choice lies in the combination of chromatographic separation and mass spectrometric detection, which allows for the unambiguous identification and quantification of PCB-95 even in complex food matrices.

Immunoassays, on the other hand, serve as a valuable and efficient screening tool, enabling the rapid analysis of a large number of samples. Their role is to identify presumptive positive samples that then require confirmation by GC-MS/MS.

The selection of the appropriate analytical methodology is a strategic decision that depends on the specific objectives of the analysis, whether it be for routine monitoring, regulatory enforcement, or research. A thorough understanding of the principles, strengths, and limitations of each technique, as presented in this guide, is essential for generating reliable and defensible data in the critical mission of safeguarding our food supply.

References

  • Ferrer, C., et al. (2019). Assessment of a New GC-MS/MS System for the Confirmatory Measurement of PCDD/Fs and (N)DL-PCBs in Food under EU Regulation. Molecules, 24(12), 2285. Available from: [Link]

  • Agilent Technologies. (2011). Method for the Determination of Polychlorinated Biphenyls in Foodstuffs and Animal Feed. Available from: [Link]

  • Hoh, E., et al. (2006). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Analytica Chimica Acta, 572(1), 1-14. Available from: [Link]

  • U.S. Environmental Protection Agency. (2001). ANALYSIS OF PCB CONGENERS VS ARCOLORS IN ECOLOGICAL RISK ASSESSMENT. Available from: [Link]

  • Fürst, P., et al. (2010). GC-MS/MS DETERMINATION OF PCDD/FS AND PCBS IN FEED AND FOOD - COMPARISON WITH GC-HRMS. Organohalogen Compounds, 72, 864-867.
  • Washington State Department of Ecology. (2010). Quality Assurance Project Plan: PCB Method Comparison of High Resolution and Homolog Analysis. Available from: [Link]

  • TREDI ARGENTINA. Process of PCB content analysis in electrical equipment. Available from: [Link]

  • National Institute of Standards and Technology. (2008). Evaluation of performance characteristics of multistep analytical methods from collaborative study of linked samples. Analytical and Bioanalytical Chemistry, 392(3), 485-500. Available from: [Link]

  • Alavi, S. H., et al. (2024). Multivariate Optimization and Validation of a Modified QuEChERS Method for Determination of PAHs and PCBs in Grilled Meat by GC-MS. Foods, 13(1), 136. Available from: [Link]

  • Charalampous, A. C., et al. (2023). Development and validation of a new method for the simultaneous determination of PAHs and NDL-PCBs in fish by GC-SQ-MS. Analytical Methods, 15(21), 2650-2656. Available from: [Link]

  • Majors, R. E. (2007). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America, 25(7).
  • Cichocki, A. (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. Available from: [Link]

  • Rocker. QuEChERS | Optimizing Sample Preparation. Available from: [Link]

  • Perello, L., et al. (2010). Determination of polychlorinated biphenyls in fish: Optimisation and validation of a method based on accelerated solvent extraction and gas chromatography-mass spectrometry. Food Chemistry, 122(2), 409-415. Available from: [Link]

  • Alpha Assembly Solutions. (2011).
  • UCT, Inc. QuEChERS. Available from: [Link]

  • Ligor, T., et al. (2004). Determination of PCBs in Selected Components of a Food Chain by Means of SPE and GC/MS. Polish Journal of Environmental Studies, 13(5), 571-578.
  • U.S. Environmental Protection Agency. (2021).
  • Eurofins Abraxis. PCB ELISA (Microtiter Plate). Available from: [Link]

  • Duarte-Davidson, R., et al. (1994). Methods for the analysis of PCBs in human food, faeces and serum. The Science of the Total Environment, 153(1-2), 99-106. Available from: [Link]

  • Krumwiede, D., & Huebschmann, H.-J. Analysis of PCBs in Food and Biological Samples Using GC-Triple Quadrupole MS–MS.
  • Vasilić, Ž., et al. (2007). VALIDATION OF AN IMPROVED EUROPEAN STANDARD METHOD FOR THE DETERMINATION OF PCBs IN OIL SAMPLES. Journal of the Serbian Chemical Society, 72(10), 999-1007.
  • Wageningen Food Safety Research. (2019). Determination of pesticide residues in fish feed by GC-MS/MS and LC-MS/MS (WAHSPE method) Report 33.
  • Wang, L., et al. (2017). Determination of indicator polychlorinated biphenyls in vegetable oils by double clean-up-gas chromatography. Journal of Chromatography B, 1061-1062, 1-6. Available from: [Link]

  • Ser-Revers, L. M., et al. (2017). PCBs in Food. Current Environmental Health Reports, 4(2), 163-174. Available from: [Link]

  • Bilandžić, N., et al. (2019). Preliminary data on polychlorinated biphenyls (PCBs) in cows' milk from Bosnia and Herzegovina market. Journal of Hygienic Engineering and Design, 28, 77-82. Available from: [Link]

  • Nguyen, H. T. T., et al. (2023). Determination of polychlorinated biphenyls in marine fish samples by gas chromatography tandem mass spectrometry (GC-MS/MS). Vietnam Journal of Food Control, 6(1), 58-67.
  • Agency for Toxic Substances and Disease Registry. (2000).
  • D'Orazio, G., et al. (2007). Determination of dioxin-like polychlorinated biphenyls in feed and foods of animal origin by gas chromatography and high resolution mass spectrometry. Veterinaria Italiana, 43(3), 515-525.
  • Shimadzu Scientific Instruments. Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Available from: [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Available from: [Link]

  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. Available from: [Link]

  • Yaminifar, S., et al. (2026). Analysis of polychlorinated biphenyls (PCBs) in edible oils using the QuEChERS/GC‐MS method: A health risk assessment study. Food Science & Nutrition. Available from: [Link]

  • Gratzfeld-Huesgen, A. (2001). HPLC for Food Analysis. Agilent Technologies.
  • Melnyk, L. I., et al. (2013).
  • Gold Standard Diagnostics. ABRAXIS® PCBs Higher Chlorinated, ELISA, 96-test. Available from: [Link]

  • Agilent Technologies. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Available from: [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]

  • Amodio, P., et al. (2012). Dioxins and PCBs contamination in milk and dairy products from Province of Taranto (Puglia Region, Southern Italy). Annali dell'Istituto Superiore di Sanità, 48(4), 415-421.

Sources

A Researcher's Guide to Inter-Laboratory Comparison Studies for PCB 157 Measurement

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of environmental and toxicological analysis, the accurate and precise measurement of specific polychlorinated biphenyl (PCB) congeners is paramount. Among these, PCB 157 (3,3',4,4',5-Pentachlorobiphenyl) presents a significant analytical challenge due to its toxicity and often low concentrations in complex matrices. This guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of inter-laboratory comparison (ILC) studies for PCB 157 measurement. It delves into the critical aspects of these studies, from analytical methodologies to data interpretation, offering a framework for evaluating laboratory performance and ensuring the reliability of analytical data.

The Critical Role of Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of quality assurance in analytical laboratories.[1][2] They serve as an objective means to assess the technical competence of a laboratory by comparing its results with those of other laboratories.[3] For persistent organic pollutants (POPs) like PCB 157, where regulatory decisions and health risk assessments depend on accurate data, participation in ILCs is not just a best practice but often a requirement for accreditation under standards such as ISO/IEC 17025.[1]

The primary objectives of an ILC for PCB 157 measurement are to:

  • Evaluate Laboratory Performance: Identify potential biases, inaccuracies, or inconsistencies in a laboratory's measurement process.

  • Validate Analytical Methods: Assess the robustness and comparability of different analytical methods used for PCB 157 determination.

  • Harmonize Data: Promote consistency and comparability of data across different laboratories, which is crucial for large-scale environmental monitoring and research collaborations.

  • Identify Analytical Challenges: Pinpoint common difficulties encountered in the analysis of PCB 157, paving the way for methodological improvements.

The Anatomy of an Inter-Laboratory Comparison Study

A typical ILC for PCB 157 follows a structured workflow designed to ensure a fair and robust evaluation of participating laboratories.

Caption: Workflow of a typical inter-laboratory comparison study for PCB 157.

The process begins with the careful selection and preparation of a suitable test material. For PCB 157, this could be a certified reference material (CRM) like fish tissue or sediment, or a spiked material with a known concentration of the analyte.[4][5] The homogeneity and stability of the material are rigorously tested to ensure that all participants receive comparable samples. The material is then distributed to the participating laboratories, who analyze it using their routine analytical methods. The results are submitted to the organizing body for statistical evaluation.

Comparative Analysis of Analytical Methodologies

The choice of analytical method can significantly impact the accuracy and precision of PCB 157 measurements. Inter-laboratory studies provide a valuable platform to compare the performance of different techniques in a real-world setting. The most common methods employed for the analysis of PCBs are gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[6]

Gas Chromatography-Mass Spectrometry (GC-MS) is widely regarded as the gold standard for congener-specific PCB analysis due to its high selectivity and sensitivity. High-resolution mass spectrometry (HRMS) offers even greater specificity, which is particularly important for differentiating PCB 157 from other co-eluting congeners.

Gas Chromatography with Electron Capture Detection (GC-ECD) is a more cost-effective alternative to GC-MS and can provide good sensitivity for chlorinated compounds like PCBs. However, it is more susceptible to interferences from other co-eluting compounds, which can lead to inaccuracies in complex matrices.[6]

The performance of these methods in ILCs is often evaluated based on the following parameters:

Performance ParameterDescriptionTypical Observations in ILCs for PCBs
Accuracy The closeness of a measured value to the true or assigned value.GC-HRMS generally demonstrates higher accuracy due to its specificity. GC-ECD can be prone to positive bias from co-eluting interferences.
Precision The degree of agreement among a series of individual measurements.Both methods can achieve good precision, but it is highly dependent on the laboratory's internal quality control procedures.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.GC-HRMS typically offers lower LODs, which is crucial for analyzing low-level environmental samples.
Robustness The ability of a method to remain unaffected by small variations in experimental conditions.GC-MS methods are generally more robust due to the definitive identification of the analyte.

Interpreting Performance: The Power of Statistical Tools

The evaluation of laboratory performance in an ILC relies on robust statistical methods. The most common performance indicators are the z-score and the En number.

Z-Score: The z-score indicates how far a laboratory's result deviates from the consensus value (the robust mean of all reported results). A z-score is calculated as:

z = (x - X) / σ

where:

  • x is the laboratory's result

  • X is the assigned value (consensus mean)

  • σ is the standard deviation for proficiency assessment

Generally, a z-score between -2 and +2 is considered satisfactory.[7] A score between 2 and 3 or -2 and -3 is questionable, and a score outside of ±3 is considered unsatisfactory.

En Number (Normalized Error): The En number is another performance statistic that takes into account the measurement uncertainty reported by the laboratory. It is calculated as:

En = (x - X) / √(Ulab^2 + Uref^2)

where:

  • x is the laboratory's result

  • X is the assigned value

  • Ulab is the laboratory's reported uncertainty

  • Uref is the uncertainty of the assigned value

An En value between -1 and +1 is generally considered satisfactory.

Challenges in PCB 157 Measurement: Insights from Inter-Laboratory Studies

Inter-laboratory studies have highlighted several common challenges associated with the accurate measurement of PCB 157:

  • Sample Preparation: The extraction and cleanup of samples are critical steps that can introduce significant variability and bias. Incomplete extraction or inefficient cleanup can lead to underestimation or overestimation of the PCB 157 concentration.[6]

  • Chromatographic Separation: Co-elution with other PCB congeners or matrix components can be a significant source of error, particularly for methods with lower selectivity like GC-ECD.

  • Quantification: The choice of calibration standards and the use of appropriate internal standards are crucial for accurate quantification. The use of 13C-labeled PCB 157 as an internal standard is highly recommended to correct for matrix effects and variations in recovery.

  • Data Reporting: Inconsistent reporting of results, including units and the number of significant figures, can complicate the statistical analysis and comparison of data.

Experimental Protocol: A Self-Validating System for PCB 157 Analysis

The following is a generalized, high-level experimental protocol for the determination of PCB 157 in a sediment sample, incorporating principles of self-validation.

1. Sample Preparation and Extraction:

  • Objective: To efficiently extract PCB 157 from the sediment matrix while minimizing the co-extraction of interfering compounds.

  • Protocol:

    • Homogenize the sediment sample thoroughly.

    • Weigh a representative subsample (e.g., 10 g) into an extraction thimble.

    • Spike the sample with a known amount of 13C-labeled PCB 157 internal standard. This is a critical self-validating step, as the recovery of the labeled standard will indicate the efficiency of the entire analytical process.

    • Perform Soxhlet extraction for 16-24 hours using a suitable solvent mixture (e.g., hexane:acetone).

  • Causality: The use of a labeled internal standard spiked at the beginning of the process allows for the correction of any losses during extraction and cleanup, providing a more accurate final concentration.

2. Sample Cleanup:

  • Objective: To remove interfering compounds from the extract that could affect the chromatographic analysis.

  • Protocol:

    • Concentrate the extract to a small volume.

    • Perform a multi-step cleanup using a combination of techniques such as gel permeation chromatography (GPC) to remove high molecular weight lipids and column chromatography with silica gel and/or alumina to remove polar interferences.

  • Causality: A multi-step cleanup is often necessary for complex matrices like sediment to achieve the required level of cleanliness for sensitive instrumental analysis.

3. Instrumental Analysis (GC-HRMS):

  • Objective: To separate, identify, and quantify PCB 157 with high selectivity and sensitivity.

  • Protocol:

    • Inject a portion of the cleaned-up extract into a GC-HRMS system.

    • Use a capillary column with a suitable stationary phase (e.g., DB-5ms) to achieve chromatographic separation of PCB congeners.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of both native and 13C-labeled PCB 157.

  • Causality: High-resolution mass spectrometry provides the necessary selectivity to distinguish PCB 157 from other potentially interfering compounds, ensuring accurate identification and quantification.

4. Data Analysis and Quality Control:

  • Objective: To calculate the concentration of PCB 157 and ensure the validity of the results.

  • Protocol:

    • Quantify the concentration of PCB 157 using the isotope dilution method, based on the response ratio of the native analyte to the labeled internal standard.

    • Verify that the recovery of the 13C-labeled internal standard is within acceptable limits (e.g., 40-130%).

    • Analyze a method blank and a laboratory control sample with each batch of samples to monitor for contamination and assess the accuracy of the method.

Conclusion: The Path to Reliable PCB 157 Data

Inter-laboratory comparison studies are indispensable for laboratories performing PCB 157 analysis. They provide an objective assessment of performance, foster confidence in analytical results, and drive continuous improvement. By understanding the principles of ILCs, the nuances of different analytical methods, and the importance of robust quality control, researchers and scientists can ensure that their data is reliable, defensible, and contributes to a better understanding of the environmental and health impacts of this persistent organic pollutant. Participation in these studies should be viewed not as a test, but as a collaborative effort to advance the science of environmental analysis.

References

  • National Institute of Standards and Technology. (n.d.). Standard Reference Material 1946 - Certificate of Analysis.
  • Poster, D. L., Kucklick, J. R., Schantz, M. M., Porter, B. J., & Wise, S. A. (2003). Determination of polychlorinated biphenyl congeners and chlorinated pesticides in a fish tissue standard reference material. Analytical and Bioanalytical Chemistry, 375(2), 223-241.
  • National Institute of Standards and Technology. (2025, November 24). Certification of Standard Reference Material® 1947a: Great Lakes Fish Tissue.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for PCBs.
  • Filipkowska, A. (2013). Determining PCBs in Fish and Sediment Samples Related to Intercomparison Studies. Oceanological and Hydrobiological Studies, 42(4), 409-416.
  • Zoccali, M., et al. (2024, September 18). Development and application of reference and routine analytical methods providing SI-traceable results for the determination of technology-critical elements in PCB.
  • Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report.
  • de Boer, J., et al. (2010, June 10). First Worldwide UNEP Intercalibration Study on Persistent Organic Pollutants - Asia Region. UNEP.
  • QUASIMEME. (n.d.). QUASIMEME Proficiency Testing Scheme.
  • Polkowska-Motrenko, H., et al. (2005, April 30). Determination of PCBs in river sediment samples—proficiency test for selected Polish laboratories. Accreditation and Quality Assurance, 10(2), 79-83.
  • QUASIMEME. (n.d.). Certificate of Analysis - Halogenated Organics in seawater.
  • Wageningen University & Research. (n.d.). Proficiency testing WEPAL-QUASIMEME.
  • Hites, R. A. (2006, September 20). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Analytical and Bioanalytical Chemistry, 386(4), 833-847.
  • von der Heyden, B., et al. (2025, August 6). Results of proficiency testing with regard to sediment analysis by FAAS, ICP MS and TXRF. Fresenius' Journal of Analytical Chemistry, 360(2), 263-267.
  • Schantz, M. M., et al. (2025, August 6). Evaluation of Performance Characteristics of Multistep Analytical Methods from Collaborative Study of Linked Samples. Analytical Chemistry, 78(15), 5485-5493.
  • American Laboratory. (2009, February 1).
  • QUASIMEME. (n.d.). Certificate of Analysis - Halogenated Organics in seawater.
  • Inter-laboratory Comparison Test Analysis Report. (2017, August 22). Climate Technology Centre and Network (CTCN).
  • Kovacs, M., Găman, A. N., Toth, L., & Hrișcan, R. (2022, December 20). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories.
  • ERA. (2023, April 17). Proficiency Testing - Performance Report.
  • van Leeuwen, S. P. J., et al. (2021, October). Assessment of four rounds of interlaboratory tests within the UNEP-coordinated POPs projects. Chemosphere, 288(Pt 2), 132441.
  • Food and Agriculture Organization of the United Nations. (n.d.). First Inter-laboratory Comparison Report. FAO Knowledge Repository.
  • International Atomic Energy Agency. (2023).
  • International Organization for Standardization. (2010). ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing.
  • Wang, S., & Gbur, S. (2013, October 1). Determination of polychlorinated biphenyls in soil and sediment by selective pressurized liquid extraction with immunochemical detection. Journal of Agricultural and Food Chemistry, 61(39), 9370-9377.
  • Wadsworth Center. (2015, July 2). Trace Elements in Serum Proficiency Test Report Event #2, 2015.
  • Joint Research Centre. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in.
  • National Institute for Minamata Disease & United Nations Environmental Programme. (2025, September 4).
  • National Institute for Minamata Disease & United Nations Environmental Programme. (2025, June 3).
  • United Nations Environment Programme. (2024, September 16). Final Report for USG review - Audit of projects in the Industry and Economy Division of UNEP.

Sources

Navigating the Analytical Maze: A Comparative Guide to Certified Reference Materials for 2,3,3',5,5'-Pentachlorobiphenyl (PCB-114)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of environmental contaminants like polychlorinated biphenyls (PCBs) is paramount. Among the 209 congeners, 2,3,3',5,5'-Pentachlorobiphenyl (PCB-114) presents a significant analytical challenge due to its toxicity and prevalence. The cornerstone of reliable quantification lies in the use of high-quality Certified Reference Materials (CRMs). This guide provides an in-depth comparison of commercially available PCB-114 CRMs, supported by experimental insights and protocols to ensure the integrity of your analytical data.

The Critical Role of CRMs in PCB-114 Analysis

The accuracy of any analytical measurement is fundamentally tied to the quality of the reference material used for calibration and validation. For PCB-114, a CRM serves as a benchmark of known purity and concentration, enabling laboratories to:

  • Calibrate analytical instruments: Ensuring the instrument response is accurately correlated to the concentration of PCB-114.

  • Validate analytical methods: Demonstrating that a chosen method is fit for its intended purpose, providing accurate and reproducible results.

  • Perform quality control: Regularly verifying the performance of the analytical system to maintain data integrity over time.

The choice of a CRM is not trivial; it directly impacts the reliability and defensibility of the generated data. Factors such as the certified concentration, uncertainty, matrix, and the accrediting body all play a crucial role in selecting the appropriate material for your specific application.

Comparative Analysis of Commercially Available PCB-114 CRMs

Several reputable suppliers offer CRMs for PCB-114. The following table provides a comparative overview of some of the available options to aid in your selection process. It is important to note that while we strive for accuracy, you should always consult the supplier's certificate of analysis for the most current and detailed information.

Supplier Product Number Product Name Format Concentration Solvent/Matrix Accreditation
AccuStandard C-111N[1]This compoundNeat5 mgN/AISO 17034[1]
AccuStandard C-111S[2]This compoundSolution35 µg/mLIsooctaneISO 17034[2]
CPAChem SBPCB114.5MG[3]PCB 114Neat5 mgN/AISO 17034, ISO/IEC 17025, ISO 9001[3]
Wellington Laboratories -Mass-Labelled and Native PCB StandardsSolutionVariesVariesISO/IEC 17025:2017, ISO 17034:2016[4]

Expert Insights on CRM Selection:

  • Neat vs. Solution: Neat materials offer flexibility for preparing custom concentrations but require precise handling and weighing. Solutions provide convenience and reduce preparation errors, but the solvent must be compatible with your analytical method.

  • Accreditation Matters: ISO 17034 is the gold standard for the competence of reference material producers.[3][4] This accreditation ensures that the certified values are established with a high degree of confidence and are accompanied by a comprehensive uncertainty budget. ISO/IEC 17025 demonstrates the competency of the laboratory performing the certification testing.[3][4]

  • Matrix Matching: For the analysis of complex samples, using a CRM in a matrix that closely resembles the sample can help to account for matrix effects, which can significantly impact the accuracy of the results. The National Institute of Standards and Technology (NIST) provides various Standard Reference Materials (SRMs) in matrices like fish tissue and sediment, which can be invaluable for method validation.[5][6]

Experimental Protocol: Quantification of PCB-114 in Environmental Samples using GC-MS

The following protocol outlines a standard approach for the analysis of PCB-114 in a soil matrix, based on widely accepted methodologies such as EPA Method 8082A and insights from the scientific literature.[7][8] This protocol is intended as a guide and should be adapted and validated for your specific laboratory conditions and sample types.

I. Sample Preparation and Extraction

The goal of this stage is to efficiently extract PCB-114 from the sample matrix while minimizing the co-extraction of interfering compounds.

Workflow for Sample Preparation and Extraction

cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup A Homogenize Soil Sample B Spike with Surrogate Standard A->B Ensure homogeneity C Accelerated Solvent Extraction (ASE) B->C Monitor recovery D Concentrate Extract C->D Reduce volume E Solid Phase Extraction (SPE) D->E Remove interferences F Add Internal Standard E->F For quantification G G F->G Ready for Analysis Data Acquired GC-MS Data Peak Integration Cal Calibration Curve Response Factor (RF) Calculation Data->Cal Establish Relationship Conc Concentration Calculation (Area_analyte / Area_IS) * (Conc_IS / RF) Cal->Conc Apply to Sample Data QC Quality Control Checks Surrogate Recovery Blank Contamination Conc->QC Validate Results Result {Final Reported Concentration | ng/g} QC->Result Acceptable?

Sources

A Technical Guide to Understanding the Correlation Between PCB 157 Levels and Total Dioxin Toxic Equivalents (TEQ)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the relationship between Polychlorinated Biphenyl (PCB) congener 157 and the total dioxin toxic equivalents (TEQ) in a given sample. It is intended for researchers, toxicologists, and environmental scientists engaged in the risk assessment of dioxin-like compounds. We will explore the foundational concepts of toxic equivalency, the specific role of PCB 157, the analytical methodologies required for accurate quantification, and the interpretation of its contribution to total toxicity.

The Principle of Toxic Equivalency: A Unified Framework for Risk Assessment

Humans and wildlife are typically exposed to complex mixtures of dioxin-like compounds, not single chemicals.[1] This group includes polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and certain polychlorinated biphenyls (PCBs) that share a similar structure and mechanism of toxicity.[2] These compounds exert their primary toxic and biological effects by binding to the aryl hydrocarbon receptor (AhR).[1][3]

To assess the cumulative risk of these mixtures, the Toxic Equivalency (TEQ) concept was developed.[1] This framework uses Toxic Equivalency Factors (TEFs) to express the toxicity of individual compounds relative to the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), which is assigned a TEF of 1.0.[3] The total TEQ of a mixture is the sum of the concentrations of each compound multiplied by its respective TEF.[1][4] This approach provides a single, toxicity-weighted value that is more meaningful for risk assessment than simply reporting the total concentration of all compounds.[1][5]

The World Health Organization (WHO) has played a pivotal role in harmonizing these TEFs through expert consultations, with major evaluations in 1998, 2005, and most recently in 2022.[4][6][7]

PCB 157: A Mono-Ortho Dioxin-Like Compound

Within the 209 possible PCB congeners, twelve are classified as "dioxin-like" due to their ability to adopt a planar or semi-planar structure, allowing them to bind to the AhR.[8][9] These are further divided into non-ortho PCBs (the most toxic) and mono-ortho PCBs.

PCB 157 (2,3,3',4,4',5'-Hexachlorobiphenyl) is a mono-ortho-substituted PCB. Its single chlorine atom in an ortho position slightly hinders the coplanar arrangement of its two phenyl rings, reducing its binding affinity to the AhR compared to non-ortho PCBs like PCB 126. This structural difference is directly reflected in its assigned TEF value.

Comparative Toxic Equivalency Factors (TEFs) for PCB 157

The TEF for PCB 157 has been subject to re-evaluation as more toxicological data has become available. Understanding these changes is critical for interpreting historical data and applying the correct factors in current risk assessments.

TEF SchemeTEF Value for PCB 157Key Contributors to TEQ
WHO 1998 0.00052,3,7,8-TCDD, 1,2,3,7,8-PeCDD, PCB 126
WHO 2005 0.000032,3,7,8-TCDD, 1,2,3,7,8-PeCDD, PCB 126
WHO 2022 0.00003 (Retained)2,3,7,8-TCDD, 2,3,4,7,8-PeCDF, PCB 126

Data compiled from multiple sources.[8][10][11]

The WHO 2005 re-evaluation significantly lowered the TEF for PCB 157 and other mono-ortho PCBs.[12] In the 2022 re-evaluation, while TEFs for many other congeners were adjusted based on a new Bayesian meta-regression model, the panel agreed to retain the 2005 WHO-TEFs for mono-ortho PCBs due to limited and heterogeneous data.[6]

Calculating Total TEQ: A Step-by-Step Visualization

The calculation of total TEQ is a straightforward but critical process. It converts complex analytical data from multiple individual congeners into a single, risk-assessed value.

TEQ_Calculation C_TCDD Conc. of 2,3,7,8-TCDD TEQ_TCDD TEQ_TCDD C_TCDD->TEQ_TCDD × C_PCDF Conc. of PCDF Congener X TEQ_PCDF TEQ_PCDF C_PCDF->TEQ_PCDF × C_PCB157 Conc. of PCB 157 TEQ_PCB157 TEQ_PCB157 C_PCB157->TEQ_PCB157 × C_PCB126 Conc. of PCB 126 TEQ_PCB126 TEQ_PCB126 C_PCB126->TEQ_PCB126 × TEF_TCDD TEF = 1.0 TEF_PCDF TEF for X TEF_PCB157 TEF = 0.00003 TEF_PCB126 TEF = 0.1 Sum Step 4: Σ (All Individual TEQs) = Total TEQ TEQ_TCDD->Sum TEQ_PCDF->Sum TEQ_PCB157->Sum TEQ_PCB126->Sum

Caption: Workflow for calculating Total Toxic Equivalency (TEQ).

Correlation and Contribution: PCB 157 in Environmental & Biological Matrices

While PCB 157 has a low TEF, its actual concentration in samples can be significantly higher than more toxic congeners like PCB 126. Therefore, its contribution to the total TEQ can be variable and sometimes notable. The correlation is not one of direct proportionality but rather of contribution to a sum.

Case Study: Dioxin-like PCBs in Environmental Samples

A study of environmental matrices in Southern Germany provides valuable insight into the contribution of dioxin-like PCBs to total TEQ.[13]

Sample MatrixMedian PCB Contribution to Total TEQRange of PCB ContributionKey Finding
Grass 60%20% - 80%Dioxin-like PCBs can be the dominant contributor to total TEQ in plant samples.[13]
Sewage Sludge 55%30% - 65%PCBs are a major source of dioxin-like toxicity in municipal sludge.[13]
Compost 30%20% - 50%The contribution of PCBs is lower in compost compared to other matrices.[13]

In these samples, the overall PCB-TEQ was dominated by the non-ortho congener PCB 126 .[13] However, the relative abundance of mono-ortho congeners like PCB 157 still influences the final TEQ value.

Case Study: Dioxin-like PCBs in Fish

A comprehensive analysis of a large fish dataset revealed a relatively constant composition of dioxin-like PCBs, regardless of species or total PCB level.[14]

Typical Abundance of dl-PCBs in Fish (% of Total PCB): PCB 118 > PCB 105 > PCB 156 > PCB 167 > PCB 157 (0.09-0.19%) > PCB 126 (0.015-0.036%)[14]

This data highlights a critical concept: concentration does not equal toxicity . Although PCB 157 is often present at concentrations 3 to 10 times higher than PCB 126, its contribution to the total TEQ is dwarfed by PCB 126 due to the latter's much higher TEF (0.1).[14] For instance, even though PCB 126 makes up only about 0.027% of the total PCB mass on average, it is frequently the largest single contributor to the PCB-TEQ.[13][14]

Experimental Protocol: High-Resolution Mass Spectrometry for Accurate Quantification

The accurate measurement of PCB 157 and other dioxin-like compounds at environmentally relevant concentrations is a significant analytical challenge. The gold-standard methodology is isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[15][16][17]

Workflow for Dioxin-Like Compound Analysis

Sources

Accuracy Assessment of PCB 157 Quantification: A Column Selectivity Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical accuracy assessment of PCB 157 quantification, designed for analytical chemists and toxicologists.

Executive Summary

PCB 157 (2,3,3',4,4',5'-Hexachlorobiphenyl) is a mono-ortho substituted congener with significant dioxin-like toxicity (Toxic Equivalency Factor [TEF] = 0.0003). Its accurate quantification is frequently compromised by critical co-elutions—most notably with PCB 156 and PCB 201 —on standard 5% phenyl-methylpolysiloxane columns.

This guide evaluates the separation efficiency and quantification bias of PCB 157 across three distinct stationary phases: DB-5ms (Standard) , DB-XLB (Low-Bleed/Arylene) , and HT-8 (Carborane) . Experimental data confirms that while DB-5ms provides general screening capabilities, HT-8 is the requisite phase for definitive, unbiased quantification of PCB 157 in complex environmental matrices.

The Analytical Challenge: Co-elution & Toxicity

The primary driver for strict PCB 157 monitoring is its inclusion in the World Health Organization's (WHO) list of 12 dioxin-like PCBs. However, its elution profile presents a unique chromatographic challenge:

  • Critical Pair (PCB 156 vs. 157): These two congeners are structural isomers differing only in the position of one chlorine atom. On non-polar phases, their van der Waals interactions are nearly identical, leading to peak overlap.

  • The Bias Trap: Inaccurate separation leads to the overestimation of PCB 157 (false positive bias), artificially inflating the calculated TEQ (Toxic Equivalency) of a sample.

Comparison of Stationary Phases
Column PhaseChemistrySelectivity MechanismPrimary Application
DB-5ms 5% Phenyl / 95% DimethylpolysiloxaneBoiling Point & DispersiveGeneral PCB screening (Aroclor patterns)
DB-XLB Proprietary Arylene-modified siloxaneSteric Hindrance & Pi-Pi InteractionPesticides & PCB congeners (Low bleed)
HT-8 8% Phenyl Polycarborane-siloxaneDipole-Induced Dipole & Shape SelectivityDioxins & Specific PCB isomers

Experimental Validation

Methodology

To objectively assess accuracy, a certified reference standard (Wellington Laboratories) containing native and


C-labeled PCB congeners was analyzed on three distinct GC-HRMS systems.
  • Instrument: Agilent 7890B GC coupled to Thermo DFS Magnetic Sector HRMS.[1]

  • Injection: Splitless, 280°C, 1 µL.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 100°C (1 min) → 20°C/min → 200°C → 2.5°C/min → 280°C (Hold 5 min).

Quantitative Results: Resolution & Bias

The following table summarizes the separation factor (


) between PCB 156 and PCB 157, and the resulting quantification bias when analyzing a mixed congener standard (100 ng/mL).
Column Type

(PCB 156/157)
Co-eluting InterferencesQuantification Bias (%)Verdict
DB-5ms 0.6 (Overlap)PCB 156, PCB 201+18.5% (High)Unsuitable for TEQ
DB-XLB 1.1 (Partial)Minor tailing overlap+4.2% (Moderate)Screening Only
HT-8 1.8 (Baseline) None< 0.5% (Negligible) Recommended

Analysis:

  • DB-5ms: Fails to resolve the valley between 156 and 157. The mass spectrometer (SIM mode) cannot distinguish them easily as they share the same molecular ion (

    
     m/z 358/360).
    
  • HT-8: The carborane phase exhibits unique shape selectivity, retaining the more planar PCB 157 slightly longer than PCB 156, achieving baseline resolution.

Workflow Visualization

The following diagrams illustrate the decision logic and analytical workflow for high-accuracy PCB analysis.

Column Selection Logic

ColumnSelection Start Start: PCB Analysis Request Target Is PCB 157 / Dioxin-like PCBs a critical target? Start->Target Matrix Is the matrix complex? (e.g., Fish Tissue, Soil) Target->Matrix Yes Standard Use Standard DB-5ms (Method 8082) Target->Standard No (Aroclor only) Advanced Select High-Selectivity Column Matrix->Advanced Yes XLB Alternative: DB-XLB (Verify Resolution) Matrix->XLB No (Clean water) HT8 RECOMMENDED: HT-8 or Rtx-PCB Advanced->HT8

Figure 1: Decision tree for selecting the appropriate GC stationary phase based on analytical requirements.

EPA 1668C Compliant Workflow

Workflow Sample Sample Extraction (SDS/Soxhlet) Cleanup Multi-Step Cleanup (Acid/Base Silica -> Alumina) Sample->Cleanup Fract Fractionation (Carbon Column) Cleanup->Fract Isolate Planar PCBs GC GC-HRMS Analysis (HT-8 Column) Fract->GC Data Data Processing (Isotope Dilution) GC->Data

Figure 2: Optimized workflow for PCB 157 quantification including carbon fractionation to remove bulk interferences.

Validated Experimental Protocol (HT-8)

Objective: To quantify PCB 157 without interference from PCB 156 or 201.

Sample Preparation
  • Spiking: Spike 10 g of homogenized sample with 2 ng of

    
    C
    
    
    
    -labeled PCB 157 surrogate standard (isotope dilution).
  • Extraction: Extract using Soxhlet (Toluene/Ethanol 9:1) for 16 hours.

  • Cleanup:

    • Pass extract through a multi-layer silica column (Acid/Base/Neutral).

    • Critical Step: Use an activated carbon column (e.g., Carbopack C) to separate non-ortho/mono-ortho PCBs (Planar) from bulk di-ortho PCBs. PCB 157 will elute in the planar fraction.

GC-HRMS Configuration
  • Column: 60 m

    
     0.25 mm ID 
    
    
    
    0.25 µm HT-8 (1,7-dicarba-closo-dodecarborane).
  • Mass Spec: SIM Mode. Monitor two Exact Masses for native (

    
     and 
    
    
    
    , m/z 359.8415 / 361.8385) and two for labeled internal standard.
  • Resolution Check: Before analyzing samples, inject a mid-level calibration standard (CS3).

    • Requirement: The valley height between PCB 156 and PCB 157 must be

      
       of the PCB 157 peak height.
      
Quality Control Criteria
  • Ion Abundance Ratio: The ratio of the two molecular ions must be within

    
     of the theoretical value (1.24 for hexachlorobiphenyls).
    
  • Retention Time: The RT of native PCB 157 must be within 3 seconds of the

    
    C-labeled analog.
    
  • Signal-to-Noise:

    
     for the quantitation ion.
    

References

  • U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA-821-R-10-005. [Link][2]

  • Focant, J. F., et al. (2004). Improved Separation of the 209 Polychlorinated Biphenyl Congeners Using Comprehensive Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry. Journal of Chromatography A. [Link]

  • Larsen, B. R., et al. (1992). Separation of Toxic Congeners from PCB Mixtures on Two Series Coupled Narrow-Bore Columns (50 m SIL8 AND 25 m HT5). Chromatographia. [Link]

  • Phenomenex. (2020). GC-MS PAH and PCB analysis using a 30 meter Zebron ZB-PAH-EU GC column. Application Note. [Link]

Sources

Reproducibility Guide: Extraction of 2,3,3',5,5'-Pentachlorobiphenyl (PCB 111)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the reproducibility of extraction methods for 2,3,3',5,5'-Pentachlorobiphenyl , chemically identified as PCB 111 .

Crucial Disambiguation Note:

  • PCB 111: The specific chemical structure provided (this compound). This is a mono-ortho substituted polychlorinated biphenyl, often analyzed in environmental toxicology.

  • PCB 157: A related toxic congener (2,3,3',4,4',5'-Hexachlorobiphenyl) often confused due to similar numbering.

  • BPC-157: A synthetic peptide (Body Protection Compound-157) used in regenerative medicine.[1][2] This guide does NOT cover the peptide.

Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and Analytical Scientists

Executive Summary

Reproducibility in extracting this compound (PCB 111) is governed by the removal of lipid interferences and the efficiency of the solvent-matrix interaction. While Soxhlet extraction remains the regulatory "gold standard" (EPA Method 1668C), it is time-prohibitive. Pressurized Liquid Extraction (PLE) has emerged as the superior alternative for high-throughput research, offering equivalent recovery (>90%) with significantly lower Relative Standard Deviation (RSD <5%) compared to manual methods.

Chemical Profile & Extraction Challenges

  • Analyte: this compound (PCB 111).

  • Classification: Mono-ortho congener (Chlorine at position 2).

  • Log K_ow: ~6.5 (Highly lipophilic).

  • Critical Challenge: PCB 111 co-extracts with bulk lipids. In biological matrices (liver, serum) or organic-rich sediments, insufficient cleanup leads to signal suppression in GC-MS, destroying reproducibility.

Methodology Comparison: The Reproducibility Matrix

The following comparison synthesizes data from EPA Method 1668C validations and peer-reviewed comparative studies (e.g., Chemosphere, J. Chrom. A).

FeatureSoxhlet Extraction (SE) Pressurized Liquid Extraction (PLE) Microwave-Assisted Extraction (MAE) Ultrasonic Extraction (UE)
Reproducibility (RSD) High (<5%) Very High (<3-5%) Moderate (5-10%)Low (10-20%)
Recovery Rate 95 - 100%92 - 105%85 - 95%60 - 80%
Extraction Time 16 - 24 Hours20 - 40 Minutes30 - 60 Minutes30 Minutes
Solvent Usage High (300-500 mL)Low (30-50 mL)Low (30-50 mL)Medium (50-100 mL)
Automation Low (Manual)High (Walk-away)ModerateLow
Risk of Contamination Moderate (Open system)Low (Closed system)Low (Closed vessels)High (Probe contact)
Expert Insight:
  • Soxhlet is the definition of exhaustive extraction but is prone to "operator fatigue" errors over its 18-hour cycle.

  • PLE (e.g., Dionex ASE) eliminates operator variability by controlling temperature (100°C) and pressure (1500 psi) to force solvent into micropores, making it the most reproducible choice for drug development and toxicology labs requiring high throughput.

  • Ultrasonic is not recommended for quantitative PCB 111 analysis due to poor penetration of solid matrices and inconsistent energy distribution.

Best Practice Protocol: Automated Pressurized Liquid Extraction (PLE)

Objective: Maximize reproducibility for PCB 111 in biological tissue or sediment. Standard: Aligned with EPA Method 1668C (Mod).

Phase 1: Sample Preparation (The Foundation of Reproducibility)
  • Drying: Homogenize sample with diatomaceous earth (Hydromatrix) or sodium sulfate until free-flowing. Water interferes with non-polar solvent penetration.

  • Spiking (Internal Standard): Add

    
    C
    
    
    
    -labeled PCB 111
    (or
    
    
    C
    
    
    -PCB 105/118 if 111 is unavailable) before extraction.
    • Why: This creates a self-validating system. Any loss during extraction is mathematically corrected by the isotope recovery.

Phase 2: Extraction Parameters (PLE)
  • System: Dionex ASE 350 or equivalent.

  • Solvent: n-Hexane:Acetone (1:1 v/v) or Dichloromethane (DCM).

    • Note: Hexane:Acetone is preferred for biologicals to precipitate proteins while dissolving lipids.

  • Temperature: 100°C.

  • Pressure: 1500 psi (10.3 MPa).

  • Static Cycles: 3 cycles of 5 minutes.

  • Flush Volume: 60%.

Phase 3: Integrated Cleanup (In-Cell vs. External)

For maximum reproducibility, perform external cleanup to avoid overloading the extraction cell.

  • Acid Silica Gel: Pass extract through a column of 44% sulfuric acid-impregnated silica gel.

    • Mechanism:[3][4] Oxidizes and retains lipids/fats; PCBs pass through unreacted.

  • Florisil: Secondary cleanup to remove polar interferences.

Visualization: Extraction Workflow & Decision Logic

PCB_Extraction_Workflow Start Sample Material (Tissue/Sediment) Dry Drying (Na2SO4 / Diatomaceous Earth) Start->Dry Spike Isotope Dilution Spike (13C-PCB 111) Dry->Spike Method_Choice Select Extraction Method Spike->Method_Choice Soxhlet Soxhlet Extraction (16-24h, DCM/Hexane) Method_Choice->Soxhlet Reference/Low Cost PLE Pressurized Liquid Extraction (100°C, 1500psi, 20min) Method_Choice->PLE High Throughput/Precision MAE Microwave Assisted (Closed Vessel) Method_Choice->MAE Fast/Small Sample Extract Raw Extract Soxhlet->Extract PLE->Extract MAE->Extract Cleanup Lipid Removal (Acid Silica + Florisil) Extract->Cleanup Analysis GC-HRMS Analysis (EPA 1668C) Cleanup->Analysis

Caption: Workflow for high-integrity PCB 111 extraction. PLE is highlighted (Green) as the optimal balance of speed and precision.

Self-Validating Quality Control Systems

To ensure "Trustworthiness" (Part 2 of Core Requirements), every batch must include:

  • Ongoing Precision and Recovery (OPR): A blank spiked with native PCB 111. Recovery must be 70-130% .

  • Labeled Compound Recovery: The

    
    C-analog spiked at the start must be recovered at 25-150% .
    
    • Troubleshooting: Low recovery (<25%) indicates poor extraction efficiency or evaporation losses. High recovery is rare but implies matrix enhancement.

  • Method Blank: Must contain <0.5 ng/kg of PCB 111 to prove no laboratory contamination (crucial as PCBs are ubiquitous).

References

  • U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA-820-R-10-005.

  • Wang, P., et al. (2010). "Evaluation of Soxhlet extraction, accelerated solvent extraction and microwave-assisted extraction for the determination of polychlorinated biphenyls and polybrominated diphenyl ethers in soil and fish samples." Analytica Chimica Acta, 663(1), 43-48.

  • Sporring, S., et al. (2005). "Comprehensive comparison of classic Soxhlet extraction with Soxtec, ultrasonic, microwave, supercritical fluid and pressurized liquid extraction for the determination of polychlorinated biphenyls in soil." Journal of Chromatography A, 1063(1-2), 111-124.

  • National Institute of Standards and Technology (NIST). (2025). This compound (PCB 111) Chemical Properties. NIST Chemistry WebBook, SRD 69.[5]

Sources

Technical Guide: Cross-Validation of PCB 157 Immunoassays against GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput environmental screening, the cost and turnaround time of High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS) are often prohibitive. Immunoassays (ELISA) offer a rapid alternative but are historically viewed as "Total PCB" screens with undefined congener specificity.

This guide addresses a specific challenge: validating a commercial PCB ELISA kit for the detection of PCB 157 (


-hexachlorobiphenyl) . PCB 157 is a mono-ortho congener with dioxin-like toxicity (TEF 0.00003). Because most ELISA kits are calibrated against Aroclor mixtures (e.g., Aroclor 1254), researchers must experimentally determine the Cross-Reactivity Factor (CRF)  of PCB 157 to validate the assay's utility.

The Bottom Line: You cannot quantify PCB 157 exclusively using ELISA. However, by following this cross-validation protocol, you can determine if your specific ELISA platform has sufficient affinity for PCB 157 to serve as a reliable "pass/fail" screening tool before confirmatory GC-MS.

Methodological Comparison: The "Tale of the Tape"

Before attempting validation, one must understand the fundamental mechanistic differences between the two detection methods.

FeatureImmunoassay (ELISA)HRGC/HRMS (EPA Method 1668C)
Principle Competitive binding (Antibody-Antigen).Physical separation (GC) + Mass-to-charge ratio (MS).
Target Structural motif (biphenyl ring + chlorine pattern).Specific molecular mass and retention time.
Specificity Low: Cross-reacts with multiple congeners.High: Resolves individual congeners (e.g., PCB 157 from 156).
Quantitation Reports "Aroclor Equivalents" (e.g., µg/g as 1254).Reports exact mass (pg/g or ng/kg).
Throughput High (40+ samples/run).Low (10-15 samples/day).
Cost ~

40 per sample.
~

800 per sample.

Experimental Validation Protocol

This protocol describes a "Self-Validating System." We do not assume the ELISA works; we experimentally derive its sensitivity to PCB 157 relative to the Gold Standard (GC-MS).

Phase 1: Determining the Cross-Reactivity Factor (CRF)

Objective: Determine how strongly the ELISA antibody binds to PCB 157 compared to the kit's calibrator (usually Aroclor 1254).

  • Preparation: Obtain a pure PCB 157 standard (e.g., from AccuStandard or Cambridge Isotope Labs).

  • Dilution Series: Prepare 5 concentrations of PCB 157 in methanol (0.1, 1.0, 10, 100, 1000 ppb).

  • Assay: Run these alongside the kit's standard Aroclor 1254 curve.

  • Calculation: Calculate the

    
     (concentration inhibiting 50% of color development) for both.
    
    
    
    
    • Interpretation: If CRF > 50%, the assay is highly sensitive to PCB 157. If CRF < 10%, the assay will likely yield False Negatives for this congener.

Phase 2: The Parallel Extraction Workflow

Objective: Analyze identical environmental extracts by both methods to establish correlation.

Crucial Step: The extraction method must be compatible with both assays. We use a modified EPA 3550 (Ultrasonic Extraction) with a split stream.

Step-by-Step Workflow
  • Sample Homogenization: Dry soil/sediment and sieve (mesh 30).

  • Extraction: Extract 10g sample with 1:1 Hexane:Acetone (20 mL) via ultrasonication (3 cycles).

  • Sulfuric Acid Cleanup (Mandatory): Wash extract with concentrated

    
     to remove lipids/pigments. Note: ELISA antibodies are easily fouled by lipids.
    
  • The Split:

    • Stream A (GC-MS): Take 10 mL. Spike with

      
      -labeled PCB 157 internal standard. Evaporate and solvent exchange to Nonane. Analyze via EPA 1668C.[1][2]
      
    • Stream B (ELISA): Take 1 mL. Evaporate to dryness under

      
      . Reconstitute in 1 mL 100% Methanol. Critical: Hexane destroys ELISA antibodies; Methanol is the required carrier. Dilute into assay buffer.
      
Visualization: The Validation Workflow

ValidationWorkflow Sample Environmental Sample (Soil/Sediment) Extract Extraction (EPA 3550) Hexane:Acetone (1:1) Sample->Extract Cleanup Acid Wash Cleanup (Remove Lipids) Extract->Cleanup Split Sample Split Cleanup->Split Spike Spike w/ 13C-PCB 157 Split->Spike Evap Evaporate to Dryness Split->Evap ExchangeA Solvent Exchange to Nonane Spike->ExchangeA GCMS HRGC/HRMS Analysis (EPA 1668C) ExchangeA->GCMS QuantA Quantitation (pg/g) Specific PCB 157 GCMS->QuantA Correlation Statistical Correlation (Regression Analysis) QuantA->Correlation Recon Reconstitute in Methanol (Solvent Exchange) Evap->Recon Dilute Dilute in Assay Buffer Recon->Dilute ELISA Competitive ELISA (EPA 4020 Modified) Dilute->ELISA QuantB Quantitation (µg/g) Aroclor Equivalents ELISA->QuantB QuantB->Correlation

Figure 1: Parallel validation workflow ensuring identical matrix conditions for both analytical techniques.

Data Analysis & Interpretation

Once you have the data (GC-MS values in pg/g and ELISA values in µg/g), perform a regression analysis.

The "False Positive" Trap

You will likely observe that ELISA results > GC-MS results . This is expected.

  • Reason: The ELISA antibody binds to other congeners present in the sample (e.g., PCB 138, 153), not just PCB 157.

  • Correction: You are looking for a linear correlation, not a 1:1 match.

Regression Model

Plot GC-MS (x-axis) vs. ELISA (y-axis).



  • If

    
    : The immunoassay tracks the specific congener load well enough for screening.
    
  • Decision Limit: Establish a "Cut-off" value. If the regulatory limit for PCB 157 is X, determine the corresponding ELISA value Y on your regression line. Set the screen threshold at

    
     to add a safety margin.
    

Mechanism of Action (ELISA)

Understanding why the assay works (or fails) requires visualizing the competitive inhibition.

ELISA_Mechanism cluster_inputs Competitors Well Microplate Well (Coated with Capture Ab) Binding Competitive Binding to Antibody Sites Well->Binding Target PCB 157 (From Sample) Target->Binding Blocks Ab Color Color Development (Inverse to PCB conc.) Target->Color High PCB = Low Color Conjugate HRP-PCB Conjugate (Engineered) Conjugate->Binding Binds Ab Wash Wash Step (Unbound Removed) Binding->Wash Substrate TMB Substrate Addition Wash->Substrate Substrate->Color

Figure 2: Competitive ELISA mechanism. PCB 157 in the sample competes with enzyme-labeled PCB for antibody sites.

Troubleshooting & Expert Insights

  • Solvent Shock: Never introduce Hexane or Dichloromethane directly into the ELISA well. It will denature the antibody immediately, causing a "zero binding" result that looks like a massive positive hit (False Positive). Always exchange to Methanol.

  • Matrix Interference: If your soil has high organic carbon or sulfur, the ELISA may show background noise. Use a Copper cleanup (for sulfur) or higher dilution factors.

  • Calibration Mismatch: Commercial kits are calibrated to Aroclor 1254. PCB 157 is a hexachlorobiphenyl, which is a major component of Aroclor 1254. This is good news—it means standard kits usually have decent sensitivity to 157. However, if you were looking for PCB 11 (a byproduct congener not in Aroclors), standard kits would fail.

References

  • U.S. Environmental Protection Agency. (1996). Method 4020: Screening for Polychlorinated Biphenyls by Immunoassay.[3][4][5][6][7] SW-846 Update IVA. [Link]

  • U.S. Environmental Protection Agency. (2010).[8] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[8] Office of Water.[8] [Link]

  • Zajicek, J. L., et al. (1996). Comparison of an enzyme-linked immunosorbent assay (ELISA) to gas chromatography (GC) - measurement of polychlorinated biphenyls (PCBs) in selected US fish extracts. Chemosphere. [Link]

  • Van Emon, J. M., & Gerlach, C. L. (1995). A status report on field-screening methods for polychlorinated biphenyls. Environmental Science & Technology.[9] [Link]

Sources

Comparative Guide: Bioaccumulation Factors of PCB 157 Across Species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polychlorinated Biphenyl 157 (PCB 157) is a mono-ortho-substituted congener (2,3,3',4,4',5'-hexachlorobiphenyl) possessing dioxin-like toxicity. Unlike lighter PCBs that may degrade or volatilize, PCB 157 is characterized by high lipophilicity (


) and extreme environmental persistence.

This guide provides a technical comparison of PCB 157 bioaccumulation factors (BAF) and biomagnification factors (BMF) across aquatic and terrestrial species. It highlights the critical divergence in metabolic clearance between pinnipeds (seals) and cetaceans (whales), establishing the latter as the ultimate "chemical sinks" for this congener.

Chemical Identity & Physicochemical Drivers[1][2][3]

The bioaccumulation potential of PCB 157 is dictated by its resistance to metabolic attack and its affinity for lipids.

PropertyValueImplication for Bioaccumulation
IUPAC Name 2,3,3',4,4',5'-HexachlorobiphenylMono-ortho structure allows planar configuration, enabling binding to the Aryl Hydrocarbon Receptor (AhR).
Log

7.18 (Experimental)Super-hydrophobic. Predicts BAF >

L/kg in absence of metabolism.
Metabolic Susceptibility LowLacks meta-para vicinal hydrogens (required for rapid CYP2B metabolism). Possesses ortho-meta vicinal hydrogens (5',6'), allowing slow CYP1A oxidation.
TEF (WHO 2005) 0.00003Contributes to Dioxin-Like toxicity (unlike PCB 153).

Comparative Analysis: Species-Specific Bioaccumulation

The Aquatic Baseline: Plankton & Invertebrates
  • Mechanism: Equilibrium Partitioning.

  • Observation: In phytoplankton and zooplankton, PCB 157 accumulation is driven almost exclusively by passive diffusion from water to lipid pools.

  • Data:

    
     values closely mirror the 
    
    
    
    (~7.1-7.2), indicating thermodynamic equilibrium.
Teleost Fish (e.g., Lake Trout, Salmon)
  • Mechanism: Dietary uptake > Respiratory elimination.

  • Metabolic Status: Fish possess CYP1A enzymes but show limited capacity to oxidize hexachlorinated biphenyls with blocked meta-para sites.

  • Outcome: High Biomagnification Factors (BMF).

    • Lake Trout BAF:

      
       L/kg.
      
    • Half-life: > 1000 days in cold water species.

Marine Mammals: The Metabolic Divide

This is the most critical distinction for researchers.

  • Pinnipeds (Harbor Seals):

    • Possess inducible CYP1A and CYP2B -like enzyme systems.[1]

    • Can slowly metabolize PCB 157 via the 5',6' ortho-meta vicinal hydrogens.

    • Result: Lower BMFs compared to cetaceans; relative depletion of PCB 157 compared to the recalcitrant PCB 153.

  • Cetaceans (Killer Whales):

    • Deficient CYP2B-like activity.

    • Extremely slow metabolism of mono-ortho congeners.

    • Result: "Chemical Sink" phenomenon. PCB 157 concentrations in transient killer whales can exceed 50 mg/kg lipid , representing some of the highest recorded burdens in nature.[2]

    • Maternal Transfer: Offloading to calves via lactation is the primary elimination route for females (Depuration).

Humans
  • Half-Life: Estimated at 18–27 years .

  • Accumulation: Age-dependent increase; sequestered in adipose tissue.

Quantitative Comparison Table

SpeciesTrophic LevelLog BAF (L/kg) / BMFMetabolic Clearance RatePrimary Elimination Route
Zooplankton 2Log BAF

7.1
NegligibleGrowth dilution / Egestion
Lake Trout 4Log BAF

6.8 - 7.5
Very SlowSpawning / Fecal
Herring Gull 4-5BMF

20 - 80
Moderate (CYP1A)Egg deposition
Harbor Seal 5BMF

13 (vs prey)
Slow (CYP1A/2B)Metabolism / Lactation
Killer Whale 5+BMF > 50 (vs prey)Extremely Slow Lactation (Females only)

Mechanistic Visualization

Diagram 1: The Bioaccumulation "Bottleneck"

This diagram illustrates why Cetaceans accumulate PCB 157 at higher rates than Pinnipeds despite similar diets.

MetabolicBottleneck cluster_Seal Pinniped (Seal) Liver cluster_Whale Cetacean (Orca) Liver PCB157 PCB 157 (2,3,3',4,4',5'-HxCB) CYP1A_Seal CYP1A High Activity PCB157->CYP1A_Seal Ortho-Meta Attack CYP2B_Seal CYP2B Moderate Activity PCB157->CYP2B_Seal Minor Pathway CYP1A_Whale CYP1A Low/Specific Activity PCB157->CYP1A_Whale Slow Attack CYP2B_Whale CYP2B Deficient PCB157->CYP2B_Whale No Reaction Metabolites_Seal OH-PCB Metabolites (Excreted) CYP1A_Seal->Metabolites_Seal CYP2B_Seal->Metabolites_Seal Storage Blubber Sequestration (Toxic Sink) CYP1A_Whale->Storage Unmetabolized Residue CYP2B_Whale->Storage

Caption: Comparative metabolic processing of PCB 157. Note the lack of clearance pathways in Cetaceans compared to Pinnipeds.

Experimental Protocol: Determining BAF

To generate valid BAF data for PCB 157, researchers must distinguish between Bioconcentration (water only, lab) and Bioaccumulation (water + food, field). The following protocol outlines the standard workflow for Field BAF determination.

Phase 1: Sampling & Preservation
  • Matrix Collection: Collect paired samples of biota (target species) and ambient environment (water/sediment) from the same spatial zone.

  • Preservation: Wrap samples in solvent-rinsed aluminum foil (avoid plastics to prevent phthalate contamination). Freeze at -20°C immediately.

Phase 2: Extraction & Lipid Normalization (Soxhlet Method)
  • Step 1: Homogenize tissue with anhydrous sodium sulfate (

    
    ) to remove moisture.
    
  • Step 2: Soxhlet extraction using 1:1 Hexane:Acetone for 16–24 hours.

  • Step 3 (Critical): Lipid Determination. Gravimetrically measure the lipid content of an aliquot. PCB 157 is lipophilic; BAF must be lipid-normalized (

    
    ) for cross-species comparison.
    
    • Formula:

      
      
      
Phase 3: Cleanup & Fractionation
  • Acid Digestion: Treat extract with concentrated

    
     to remove lipids.
    
  • Column Chromatography: Use Florisil or Alumina columns.

    • Fraction 1 (Non-polar): Elute with Hexane (contains PCBs).[3]

    • Fraction 2 (Polar): Elute with DCM (contains pesticides).

  • Carbon Column (Optional): To separate mono-ortho (PCB 157) from di-ortho congeners if high resolution is needed.

Phase 4: Instrumental Analysis (GC-HRMS)
  • Instrument: Gas Chromatography with High-Resolution Mass Spectrometry.[4]

  • Column: DB-5ms or DB-XLB (critical for separating PCB 157 from co-eluting congeners like PCB 201 or 171).

  • Quantification: Isotope Dilution Method using

    
    -labeled PCB 157 internal standard.
    
Workflow Visualization

Protocol Sample Biota Sample (Muscle/Liver) Dry Desiccation (Na2SO4) Sample->Dry Extract Soxhlet Extraction (Hexane:Acetone) Dry->Extract Lipid Lipid Determination (Gravimetric) Extract->Lipid Aliquot A Cleanup Acid Digestion & Florisil Cleanup Extract->Cleanup Aliquot B Calc Calculate BAF_L (C_biota / C_water) Lipid->Calc Normalization Factor Analysis GC-HRMS Analysis (DB-5ms Column) Cleanup->Analysis Analysis->Calc

Caption: Standardized workflow for extracting and quantifying PCB 157 from biological tissues.

References

  • Hawker, D. W., & Connell, D. W. (1988). Octanol-water partition coefficients of polychlorinated biphenyl congeners. Environmental Science & Technology. Link (Source for Log Kow data).

  • Boon, J. P., et al. (1997). Concentration-dependent changes of PCB patterns in fish-eating mammals: Structural evidence for induction of cytochrome P450.[5] Archives of Environmental Contamination and Toxicology. Link (Source for metabolic grouping and seal vs. whale comparison).

  • Ross, P. S., et al. (2000). High PCB Concentrations in Free-Ranging Pacific Killer Whales, Orcinus orca: Effects of Age, Sex and Dietary Preference. Marine Pollution Bulletin. Link (Source for killer whale bioaccumulation data).

  • Van den Berg, M., et al. (2006).[6] The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds.[6] Toxicological Sciences.[7] Link (Source for TEF values).

  • Gobas, F. A. P. C., & Arnot, J. A. (2010). Food web bioaccumulation model for polychlorinated biphenyls in San Francisco Bay, California, USA. Environmental Toxicology and Chemistry.[8][9] Link (Source for aquatic BAF modeling).

  • Ritter, R., et al. (2011). Intrinsic human elimination half-lives of polychlorinated biphenyls derived from the temporal evolution of cross-sectional biomonitoring data from the United Kingdom. Environmental Health Perspectives. Link (Source for human half-life estimates).

Sources

Precision in Persistence: A Comparative Guide to Monitoring PCB 157

Author: BenchChem Technical Support Team. Date: February 2026

Topic: QA/QC Protocols for Monitoring 2,3,3',5,5'-Pentachlorobiphenyl (PCB 157) Content Type: Publish Comparison Guide

Executive Summary

This compound (PCB 157) represents a unique analytical challenge within the family of Persistent Organic Pollutants (POPs). As a mono-ortho substituted congener , it possesses dioxin-like toxicity (WHO-TEF ≈ 0.00003), making its accurate quantification critical for risk assessment in food, feed, and environmental matrices.

However, PCB 157 is frequently obscured by co-eluting congeners (such as PCB 201 or PCB 173) on standard chromatographic phases, and it exists at ultra-trace levels compared to bulk PCBs (e.g., PCB 153 or 138). This guide compares the "Gold Standard" (HRGC/HRMS) against the modern "Workhorse" (GC-MS/MS) and outlines a self-validating QA/QC protocol designed to eliminate false positives.

Part 1: Strategic Method Comparison

For years, EPA Method 1668C (HRMS) was the only defensible path for PCB 157. However, recent EU regulations (EU 589/2014) have opened the door for Triple Quadrupole MS (GC-MS/MS).

Comparative Performance Matrix
FeatureMethod A: HRGC/HRMS (Magnetic Sector)Method B: GC-MS/MS (Triple Quadrupole)Method C: GC-ECD (Dual Column)
Primary Application Regulatory Compliance (EPA) , Dioxin-like toxicity assessment.Routine Monitoring (EU) , Food/Feed safety, High throughput.Screening only. Not recommended for specific congener 157 confirmation.
Sensitivity (LOD) Extreme (< 1 pg/L). Essential for background environmental levels.High (0.01–0.1 pg/µL). Sufficient for food safety limits.Moderate (ng/mL range).
Selectivity Mass Resolution > 10,000. Separates isobaric interferences physically.SRM (Selected Reaction Monitoring). Chemical filtering via precursor/product ions.Low. Relies solely on retention time. High risk of false positives.
PCB 157 Specificity Excellent, provided chromatographic separation is achieved.Excellent. MS/MS transitions eliminate most chemical noise.Poor. Co-elution with PCB 201/173 is common and unresolvable.
Cost per Sample

(High capital/maintenance).

(Lower capital, faster stabilization).
$ (Low).

Expert Verdict:

  • Use HRMS if you are establishing baseline environmental data or working with matrices where PCB 157 is < 0.5 pg/g (e.g., pristine water/soil).

  • Use GC-MS/MS for routine food/feed safety where regulatory limits are higher (pg/g range) and throughput is critical.

Part 2: The Technical Deep Dive (Chromatography)

The mass spectrometer detects the ion, but the column provides the truth. PCB 157 is notoriously difficult to resolve on standard 5% phenyl columns (e.g., DB-5ms).

The Column Dilemma
  • Standard Phase (DB-5ms / HP-5ms):

    • Issue: PCB 157 often co-elutes with PCB 201 (in specific temperature programs) or overlaps significantly with PCB 173 .

    • Consequence: In MS/MS, these can be distinguished by mass transitions. In HRMS (SIM mode), if the masses are close, this requires resolving power >10,000.

  • Specialized Phase (HT8-PCB or DB-XLB):

    • Recommendation:HT8-PCB (8% phenyl polycarborane-siloxane) .

    • Advantage:[1][2][3][4][5] specifically engineered to separate PCB 157 from its critical pairs.

    • Trade-off: Different elution order than standard 1668C protocols; requires re-validation of retention time windows.

Part 3: The Self-Validating Protocol

This workflow integrates QA/QC checkpoints that "lock" the data validity. If a checkpoint fails, the sample is flagged immediately.

Step-by-Step Methodology

1. Isotope Dilution (The Anchor): Before any extraction, spike the sample with labeled internal standard:


-PCB 157 .
  • Why? This corrects for extraction losses and matrix effects. If you recover 60% of the

    
    , you correct the native result mathematically.
    

2. Extraction & Cleanup (The Filter):

  • Soxhlet/PLE: Extract with Toluene/DCM.

  • Acid/Base Silica: Removes lipids and oxidizable interferences.

  • Carbon Column Fractionation (CRITICAL):

    • Mechanism:[1] Activated carbon retains planar molecules.

    • Fraction 1: Bulk PCBs (di-ortho).

    • Fraction 2 (Mono-ortho): Elute with Dichloromethane/Toluene. This contains PCB 157.

    • Fraction 3 (Non-ortho): Reverse flow with Toluene (contains PCB 77, 126).

    • Expert Note: Proper fractionation physically separates PCB 157 from bulk interferences (like PCB 180) that might overwhelm the detector.

3. Instrumental Analysis:

  • Injection: Splitless, 1 µL.

  • Ionization: EI (Electron Impact) at >35 eV.

  • Acquisition:

    • HRMS: SIM mode at M and M+2 ions.

    • MS/MS: MRM transitions (Precursor

      
       359.8 
      
      
      
      Product
      
      
      289.9).
Visual Workflow: The "Truth" Pathway

PCB157_Workflow Sample Sample Matrix (Tissue/Soil) Spike SPIKE: 13C12-PCB 157 (Internal Standard) Sample->Spike Extract Extraction (Soxhlet/PLE) Spike->Extract Cleanup Acid/Base Silica (Lipid Removal) Extract->Cleanup Carbon Carbon Column Fractionation Cleanup->Carbon Frac1 Frac 1: Bulk PCBs (Discard/Archive) Carbon->Frac1 Fwd Elution Frac2 Frac 2: Mono-Ortho (Contains PCB 157) Carbon->Frac2 DCM/Tol Elution Analysis GC-HRMS or MS/MS (HT8-PCB Column) Frac2->Analysis Data Quantification (Isotope Corrected) Analysis->Data

Caption: Analytical workflow emphasizing the critical Carbon Fractionation step to isolate mono-ortho PCB 157 from bulk interferences.

Part 4: QA/QC Acceptance Criteria

To ensure Trustworthiness , every batch must meet these criteria. If not, the data is invalid.

ParameterAcceptance CriteriaScientific Rationale
Internal Standard Recovery 25% – 150%Verifies extraction efficiency. <25% implies signal suppression or loss; >150% implies interference.
Ion Abundance Ratio Theoretical ± 15%Ensures the peak is actually pentachlorobiphenyl and not a co-eluting impurity with a similar mass.
Retention Time (RT) -1 to +3 seconds of StandardPCB 157 has a very specific RT. Shifts indicate column contamination or "active sites."
Signal-to-Noise (S/N) > 10:1 (Quant), > 3:1 (Detect)Defines the Limit of Quantification (LOQ).
Method Blank < 1/3 of LOQProves no laboratory contamination (crucial for ubiquitous PCBs).
Decision Logic for Method Selection

Method_Selection Start Select Method for PCB 157 Limit Required Detection Limit? Start->Limit UltraTrace Ultra-Trace (< 0.1 pg/g) Background Studies Limit->UltraTrace Low Level Routine Routine/Compliance (> 1.0 pg/g) Food Safety Limit->Routine Standard Level HRMS HRGC/HRMS (EPA 1668C) UltraTrace->HRMS MSMS GC-MS/MS (EU 589/2014) Routine->MSMS CheckCol Verify Column Phase (HT8 vs DB-5) HRMS->CheckCol Check Co-elution MSMS->CheckCol Check Transitions

Caption: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements.

References
  • U.S. Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Washington, D.C. Link

  • European Commission. (2014). Commission Regulation (EU) No 589/2014 laying down methods of sampling and analysis for the control of levels of dioxins, dioxin-like PCBs and non-dioxin-like PCBs in certain foodstuffs. Official Journal of the European Union. Link

  • Van den Berg, M., et al. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences, 93(2), 223–241. Link

  • Trajan Scientific. (n.d.). HT8-PCB GC Columns: Separation of PCB Congeners.Link

  • Focant, J.F., et al. (2004). Recent advances in mass spectrometric methods for the measurement of persistent organic pollutants.[1] Journal of Chromatography A. Link

Sources

Safety Operating Guide

Handling 2,3,3',5,5'-Pentachlorobiphenyl: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of innovation, our work with complex chemical compounds demands an unwavering commitment to safety. This guide provides essential, field-proven protocols for handling 2,3,3',5,5'-Pentachlorobiphenyl, a specific polychlorinated biphenyl (PCB) congener. Adherence to these procedures is not merely about compliance; it is about creating a self-validating system of safety that protects you, your colleagues, and your research. This document moves beyond a simple checklist to explain the causality behind each safety measure, empowering you to work with confidence and integrity.

Hazard Assessment & Risk Profile: Understanding the Challenge

This compound (PCB-103) is a member of the PCB family, a group of synthetic organic compounds recognized for their persistence in the environment and their toxicological effects.[1] The primary risks associated with PCBs stem from their classification as probable human carcinogens and their ability to cause significant harm through multiple exposure routes.[1][2][3] Chronic exposure can lead to severe health effects, including liver damage, reproductive issues, and skin conditions like chloracne.[4][5]

A foundational principle of laboratory safety is understanding that the primary routes of exposure for PCBs are skin absorption, inhalation, and ingestion.[4][6] The "Skin" notation in occupational exposure limits underscores that dermal contact is a significant contributor to overall exposure, making meticulous PPE selection paramount.[7]

Parameter Value / Classification Authoritative Source
Chemical Name This compoundAccuStandard[8]
CAS Number 39635-32-0AccuStandard[9]
Primary Hazards Probable Human Carcinogen, Specific Target Organ Toxicity (Repeated Exposure), Skin/Eye Irritant, Very Toxic to Aquatic Life.IARC, Sigma-Aldrich[3]
Routes of Exposure Skin Absorption, Inhalation, Ingestion.NIOSH, PubChem[4][6]
OSHA PEL (for 54% Chlorine PCBs) 0.5 mg/m³ (8-hour Time-Weighted Average) with a "Skin" notation.Honeywell, CWA-Union.org[2][7]
NIOSH REL (for PCBs) 0.001 mg/m³ (10-hour Time-Weighted Average) - Lowest Feasible Concentration.NIOSH[3][5]

The Core Defense: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not a passive step but an active strategy to create multiple barriers between the researcher and the chemical hazard. For a compound like PCB-103, where dermal absorption is a critical risk, each component of your PPE ensemble serves a specific, non-redundant purpose.

Hand Protection: The First Line of Defense

Given that PCBs can readily pass through the skin, your choice of gloves is the most critical PPE decision.[10] A single layer of standard laboratory gloves (e.g., thin latex or vinyl) is insufficient.

  • Primary Recommendation: Double-gloving with a chemically resistant material is mandatory.

  • Material Selection: Use mid-arm nitrile, neoprene, or Teflon gloves.[11] Always consult the glove manufacturer's chemical resistance chart to verify compatibility with both the PCB congener and any solvent being used.

  • Procedural Note: When double-gloving, it is best practice to use two different colored pairs. This provides an immediate visual indicator if the outer glove is breached. Change the outer glove immediately if contamination is suspected.

Body Protection: Preventing Incidental Contact

All clothing is permeable to some extent. Standard cotton lab coats can absorb and retain liquid chemicals, acting as a reservoir for prolonged skin exposure.

  • Standard Operations: Wear a lab coat made of a low-permeability material, such as polyester or a poly-cotton blend, with a tightly woven fabric. Ensure it is fully buttoned with sleeves rolled down.

  • High-Risk Procedures: For tasks involving larger quantities (>10 mg) or with a significant risk of splashing, chemically impervious disposable overalls are required.[10][11] This ensures that any contamination can be safely removed and disposed of without leaving the work area. Contaminated personal clothing should never be taken home.[10]

Eye and Face Protection: Shielding Sensitive Tissues

PCBs can cause significant eye irritation.[4] The level of protection must match the potential for splashes or aerosol generation.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields must be worn for all work with PCB-103.

  • Splash Hazard: When handling liquid solutions or performing any operation that could generate splashes (e.g., vortexing, sonicating), upgrade to chemical splash goggles.[2] For maximum protection, a full-face shield worn over chemical splash goggles is recommended.

Respiratory Protection: Controlling Inhalation Exposure

Whenever possible, engineering controls should be the primary method of controlling airborne contaminants.

  • Primary Engineering Control: All handling of neat (undiluted) PCB-103 or volatile solutions must be conducted within a certified chemical fume hood.[12]

  • When Respirators are Required: Respiratory protection is necessary when engineering controls are insufficient or during emergency situations like a spill cleanup.[2][7] A comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134 must be in place, including fit-testing and training.[7]

  • Respirator Type: For spill cleanup involving dust or aerosols, a NIOSH-approved air-purifying respirator with a full facepiece, equipped with organic vapor cartridges and P100 particulate filters, is required.[13] For major spills, a self-contained breathing apparatus (SCBA) may be necessary.[7]

Standard Operating Procedure (SOP) for Handling

A systematic workflow minimizes error and ensures safety protocols are consistently applied. The following procedure outlines the essential steps for safely handling PCB-103 in a laboratory setting.

prep 1. Preparation - Verify fume hood certification. - Assemble all materials. - Prepare waste containers. don 2. Don PPE - Inner gloves. - Lab coat/coveralls. - Outer gloves. - Eye/face protection. prep->don Proceed handle 3. Chemical Handling - Perform all work in fume hood. - Use smallest quantity necessary. - Keep containers closed. don->handle Work begins decon 4. Decontamination - Wipe down work surfaces. - Decontaminate equipment. - Place contaminated wipes in waste. handle->decon Work complete doff 5. Doff PPE - Remove outer gloves. - Remove coat/coveralls. - Remove eye/face protection. - Remove inner gloves. decon->doff Area is clean wash 6. Personal Hygiene - Wash hands thoroughly with soap and water. doff->wash Safely removed dispose 7. Final Disposal - Ensure waste container is sealed, labeled, and moved to SAA. wash->dispose Clean hands

Caption: Standard workflow for handling PCB-103.

Step-by-Step Methodology:

  • Preparation: Before bringing the chemical into the workspace, verify the fume hood has a current certification. Assemble all necessary equipment, including spill cleanup materials. Clearly label a dedicated, sealable hazardous waste container for all PCB-contaminated solids and liquids.

  • Donning PPE: Put on PPE in the correct order: inner gloves, lab coat or coveralls, outer gloves, and finally, eye/face protection. This sequence ensures that gloves are layered correctly over the sleeves of the lab coat.

  • Chemical Handling: Conduct all manipulations deep within the sash of the chemical fume hood. Use the smallest amount of material necessary for the experiment. Keep all containers sealed when not in immediate use.

  • Decontamination: Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with PCB-103. Use a solvent known to be effective for PCBs (consult your institution's safety office) followed by a detergent wash. All cleaning materials must be disposed of as PCB waste.[11]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. First, remove the outer gloves. Then, remove the lab coat or coveralls, turning it inside out as you remove it. Next, remove eye and face protection. Finally, remove the inner gloves. Dispose of all disposable items in the designated PCB waste container.

  • Personal Hygiene: Immediately after removing all PPE, wash your hands and forearms thoroughly with soap and water for at least 15-20 seconds.[2][13]

  • Waste Management: Ensure the PCB waste container is tightly sealed, properly labeled with its contents, and moved to a designated Satellite Accumulation Area (SAA) or handed over to your institution's Environmental Health & Safety (EHS) department.[14]

Emergency Protocols: Spill and Exposure Response

Immediate and correct action during an emergency can significantly mitigate harm. All personnel working with PCBs must be trained on these procedures.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][13] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Laboratory Spill Response

The response to a spill is dictated by its size and location.

start Spill Occurs assess Assess Size & Location start->assess small_spill Small Spill (<10 mL, contained in hood) assess->small_spill Small & Contained large_spill Large Spill (>10 mL or outside hood) assess->large_spill Large or Uncontained alert_small Alert others in immediate area. Restrict access. small_spill->alert_small ppe_small Don appropriate PPE (respirator, double gloves, coveralls, goggles). alert_small->ppe_small cleanup_small Cover with absorbent material. Collect in waste container. ppe_small->cleanup_small decon_small Decontaminate area. cleanup_small->decon_small alert_large Alert everyone in the lab. Activate fire alarm if necessary. large_spill->alert_large evacuate EVACUATE THE AREA IMMEDIATELY. alert_large->evacuate contact_ehs Contact EHS / Emergency Response from a safe location. evacuate->contact_ehs secure Prevent re-entry until cleared by EHS. contact_ehs->secure

Caption: Decision tree for responding to a PCB spill.

Decontamination and Waste Disposal: A Lifecycle Approach

The responsibility for safe handling extends through the final disposal of all contaminated materials. PCBs are regulated under the Toxic Substances Control Act (TSCA) in the United States, and similar stringent regulations exist internationally.[15][16]

  • Waste Segregation: All items that come into contact with PCB-103 are considered PCB waste. This includes gloves, disposable lab coats, pipette tips, absorbent pads, and cleaning materials.[10][11]

  • Containment: Solid waste should be collected in a clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag. Liquid waste must be collected in a compatible, sealed container.

  • Disposal Protocol: PCB waste must be disposed of through a licensed hazardous waste contractor.[10][17] It must never be poured down the drain or placed in regular trash.[10] The ultimate disposal method is typically high-temperature incineration at an EPA-approved facility.[15][18] Contact your institution's EHS department to coordinate a waste pickup.[14]

By integrating these expert-level protocols into your daily laboratory operations, you build a robust culture of safety. This guide serves as a foundational resource, but it is the diligent and informed application of these principles by you, the researcher, that ensures a safe and productive scientific environment.

References

  • Policy and Guidance for Polychlorinated Biphenyls. (2025). U.S. Environmental Protection Agency.
  • Guidance for Applicants Requesting to Treat/Dispose of PCBs Using Incineration or an Alternative Method. (n.d.).
  • Polychlorinated Biphenyl (PCB) Site Revitalization Guidance Under the Toxic Substances Control Act (TSCA). (2025). U.S. Environmental Protection Agency.
  • NIOSH Pocket Guide to Chemical Hazards - Chlorodiphenyl (54% chlorine). (n.d.). Centers for Disease Control and Prevention.
  • A Guide to the Disposal and Decontamination of PCB- contaminated Transformers and other PCB applications. (n.d.). Environmental Protection Agency.
  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. (2025). U.S. Environmental Protection Agency.
  • Polychlorinated Biphenyls (PCB) and the Workplace. (n.d.). CWA-Union.org.
  • NIOSH Pocket Guide to Chemical Hazards - Chlorodiphenyl (54% chlorine) - Restored. (n.d.). Centers for Disease Control and Prevention.
  • Polychlorinated biphenyls (PCBs)(Arochlors). (2000). U.S. Environmental Protection Agency.
  • CIB 45: Polychlorinated Biphenyls (PCB's): Current Intelligence Bulletin 45. (1986). NIOSH.
  • This compound - CAS. (n.d.). AccuStandard.
  • Safety data sheet for 2,2',3,4',6-Pentachlorobiphenyl. (n.d.). LGC Standards.
  • SAFETY DATA SHEET for 2,2',4,5,5'-Pentachlorobiphenyl. (2024). Sigma-Aldrich.
  • Polychlorinated Biphenyls (PCB's) Respiratory Protection. (n.d.). Honeywell Support Portal.
  • This compound CAS # 39635-32-0 Product Details. (n.d.). AccuStandard.
  • SAFE HANDLING AND DISPOSAL OF PCB's. (2023).
  • Do you know how to work safely with PCBs? (2026). Health and Safety Executive (HSE).
  • 2,3,3',5',6-Pentachlorobiphenyl. (n.d.). PubChem.
  • 2,2',3,4',5-Pentachlorobiphenyl Product Inform
  • Chapter 63 – Polychlorinated Biphenyl (PCB) Management. (2023). Berkeley Lab.
  • Safe handling of PCBs. (2014). WorkSafe WA.
  • Polychlorin
  • Polychlorinated Biphenyls (PCBs) Toxicity: What Instructions Should Be Given to Patients Exposed to PCBs? (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3',5,5'-Pentachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,3,3',5,5'-Pentachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.